Cilnidipine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEBULYHNRNJTE-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046309 | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
653ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
132203-70-4, 132295-21-7, 132338-87-5 | |
| Record name | Cilnidipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cilnidipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cilnidipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CILNIDIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CILNIDIPINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
110ºC | |
| Record name | Cilnidipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09232 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Sympatholytic Mechanism of Cilnidipine: A Technical Guide for Researchers
Abstract
Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), presents a unique pharmacological profile by exhibiting antagonistic activity at both L-type and N-type voltage-dependent calcium channels.[1] This dual blockade confers a significant advantage over traditional L-type selective CCBs, primarily through its direct modulatory effects on the sympathetic nervous system. This guide provides an in-depth technical exploration of the mechanisms by which this compound exerts its sympatholytic effects, offering valuable insights for researchers and professionals in drug development. We will dissect the molecular interactions, physiological consequences, and the experimental methodologies used to validate these claims, grounding our discussion in authoritative scientific evidence.
Introduction: Beyond Vasodilation - The Dual-Action Paradigm of this compound
Conventional dihydropyridine CCBs, such as nifedipine and amlodipine, primarily target L-type calcium channels located on vascular smooth muscle cells.[2][3] Their antihypertensive effect is a direct consequence of inhibiting calcium influx, leading to vasodilation and a reduction in peripheral resistance.[3] However, this rapid vasodilation often triggers a compensatory reflex activation of the sympathetic nervous system, resulting in an undesirable increase in heart rate (reflex tachycardia).[4][5]
This compound distinguishes itself by its ability to also block N-type calcium channels.[2][6] These channels are predominantly located at presynaptic nerve terminals of the sympathetic nervous system and play a crucial role in the release of neurotransmitters, most notably norepinephrine.[3][7] By inhibiting these channels, this compound directly suppresses sympathetic nerve activity, a mechanism that not only contributes to its antihypertensive efficacy but also mitigates the reflex tachycardia commonly associated with other CCBs.[4][6] This unique dual-action mechanism positions this compound as a valuable therapeutic agent, particularly in hypertensive patients with sympathetic hyperactivity.[7][8]
Molecular Mechanism of Action: Targeting the N-Type Calcium Channel
The sympatholytic action of this compound is fundamentally linked to its interaction with the α1 subunit of the N-type (Cav2.2) voltage-gated calcium channel.
Inhibition of Norepinephrine Release
N-type calcium channels are critical for the fusion of synaptic vesicles containing norepinephrine with the presynaptic membrane of sympathetic neurons. An action potential arriving at the nerve terminal depolarizes the membrane, causing the opening of N-type calcium channels. The subsequent influx of Ca2+ triggers a cascade of events leading to the exocytosis of norepinephrine into the synaptic cleft.
This compound, at submicromolar concentrations, effectively blocks these N-type calcium channels, thereby attenuating the influx of calcium ions.[2] This reduction in intracellular calcium concentration directly inhibits the release of norepinephrine from sympathetic nerve endings.[3][4][6] Several in vitro studies have demonstrated this compound's ability to attenuate norepinephrine release from sympathetic nerve endings.[2] This direct inhibition of neurotransmitter release is the cornerstone of this compound's sympatholytic effect.
Signaling Pathway Diagram
Caption: this compound's blockade of N-type calcium channels on presynaptic sympathetic neurons.
Physiological Consequences of Sympathetic Inhibition
The inhibition of norepinephrine release by this compound translates into several clinically significant physiological effects.
Attenuation of Reflex Tachycardia
A key advantage of this compound is its ability to lower blood pressure without causing a significant increase in heart rate.[4][9][10] By suppressing the sympathetic outflow that would normally be triggered by vasodilation, this compound prevents the reflex tachycardia often seen with other dihydropyridine CCBs.[4] This makes it a more suitable option for patients who may be intolerant to increases in heart rate.
Improvement in Baroreflex Sensitivity
Studies have shown that treatment with this compound can improve baroreflex sensitivity.[11] The baroreflex is a crucial homeostatic mechanism that regulates blood pressure on a beat-to-beat basis. Impaired baroreflex sensitivity is associated with increased cardiovascular risk. By modulating sympathetic activity, this compound may help restore a more balanced autonomic control of blood pressure.[11]
Reduction in Heart Rate Variability
Clinical investigations have utilized heart rate variability (HRV) as a non-invasive tool to assess autonomic function. The low-frequency (LF) component of HRV is often considered a marker of sympathetic activity. Treatment with this compound has been shown to decrease the LF component of systolic blood pressure variability, indicating a reduction in sympathetic nerve activity.[11]
Clinical Data Summary
| Clinical Parameter | Effect of this compound | Supporting Evidence |
| Blood Pressure | Significant reduction in systolic and diastolic BP | [8][12][13] |
| Heart Rate | No significant increase; may decrease in some cases | [4][9][10] |
| Plasma Norepinephrine | Reduced levels, particularly in response to stress | [12][14] |
| Baroreflex Sensitivity | Improved in hypertensive patients | [11] |
| Heart Rate Variability | Decrease in low-frequency component | [11] |
Experimental Protocols for Assessing Sympatholytic Activity
Validating the sympatholytic effects of this compound requires a combination of in vitro and in vivo experimental approaches.
In Vitro Measurement of Norepinephrine Release from Sympathetic Neurons
This protocol allows for the direct measurement of neurotransmitter release from cultured sympathetic neurons.
Methodology:
-
Cell Culture: Isolate and culture sympathetic neurons (e.g., from superior cervical ganglia of rats).
-
Radiolabeling: Incubate the cultured neurons with [3H]-norepinephrine to allow for its uptake into synaptic vesicles.
-
Depolarization: Stimulate the neurons with a depolarizing agent (e.g., high potassium solution or electrical field stimulation) to induce norepinephrine release.
-
Treatment: Pre-incubate a subset of the cultured neurons with varying concentrations of this compound before depolarization.
-
Quantification: Collect the supernatant and measure the amount of released [3H]-norepinephrine using liquid scintillation counting.
-
Analysis: Compare the amount of norepinephrine released from this compound-treated cells to that of untreated control cells.
Causality: A dose-dependent decrease in [3H]-norepinephrine release in the presence of this compound provides direct evidence of its inhibitory effect on sympathetic nerve terminals.[12]
In Vivo Assessment of Sympathetic Nerve Activity in Animal Models
This protocol assesses the physiological consequences of this compound's sympatholytic action in a whole-organism context.
Methodology:
-
Animal Model: Utilize spontaneously hypertensive rats (SHRs) or other suitable models of hypertension.
-
Instrumentation: Implant telemetry devices for continuous monitoring of blood pressure and heart rate. For direct measurement of sympathetic nerve activity, implant electrodes around a sympathetic nerve (e.g., the renal sympathetic nerve).
-
Drug Administration: Administer this compound (and a vehicle control) to the animals.
-
Data Acquisition: Record blood pressure, heart rate, and sympathetic nerve activity (SNA) before and after drug administration.
-
Stress Testing: Subject the animals to a stressor known to increase sympathetic activity (e.g., a cold pressor test) and measure the response in the presence and absence of this compound.[12][13]
-
Analysis: Analyze the changes in hemodynamic parameters and SNA.
Causality: A significant reduction in baseline SNA and a blunted response to stressors in the this compound-treated group would confirm its sympatholytic effects in vivo.[12]
Experimental Workflow Diagram
Caption: A dual-pronged approach to validating the sympatholytic action of this compound.
Conclusion and Future Directions
This compound's unique mechanism of action, characterized by its dual blockade of L-type and N-type calcium channels, offers a distinct advantage in the management of hypertension.[3][4] Its ability to directly suppress sympathetic nervous system activity not only contributes to its antihypertensive efficacy but also mitigates the undesirable side effect of reflex tachycardia.[4][6] The experimental evidence, from in vitro neurotransmitter release assays to in vivo hemodynamic and nerve activity recordings, strongly supports this sympatholytic mechanism.
For researchers and drug development professionals, this compound serves as a prime example of how targeting multiple, complementary pathways can lead to improved therapeutic outcomes. Future research could explore the long-term benefits of this sympatholytic action on end-organ damage associated with hypertension, such as cardiac hypertrophy and renal dysfunction. Additionally, investigating the potential of N-type calcium channel blockade in other conditions characterized by sympathetic overactivity could open new avenues for therapeutic intervention.
References
- 1. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The effects of the L/N-type calcium channel blocker (this compound) on sympathetic hyperactive morning hypertension: results from ACHIEVE-ONE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of morning and bedtime dosing with this compound on blood pressure, heart rate, and sympathetic nervous activity in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. saspublishers.com [saspublishers.com]
- 11. This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound, a novel dihydropyridine calcium antagonist, on autonomic function, ambulatory blood pressure and heart rate in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound, a novel dihydropyridine calcium antagonist, on autonomic function, ambulatory blood pressure and heart rate in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilnidipine's Dual Antagonism: A Technical Guide to L- and N-type Calcium Channel Selectivity
This in-depth technical guide provides a comprehensive exploration of cilnidipine's unique pharmacological profile, specifically its dual blockade of L-type and N-type voltage-gated calcium channels. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, experimental methodologies for characterization, and the profound clinical implications of this dual antagonism.
The Landscape of Voltage-Gated Calcium Channels: L- and N-type Subclasses
Voltage-gated calcium channels (VGCCs) are pivotal mediators of calcium influx in response to membrane depolarization, thereby triggering a multitude of physiological processes. Among the various subclasses, the L-type (Long-lasting) and N-type (Neuronal) channels are of significant pharmacological interest.
-
L-type Calcium Channels (Ca_v_1 family): Predominantly located in the smooth muscle cells of blood vessels and the myocardium, L-type channels are the primary targets for traditional dihydropyridine calcium channel blockers (CCBs) used in the management of hypertension.[1] Their activation leads to a sustained influx of calcium, resulting in vasoconstriction and increased cardiac contractility.[2]
-
N-type Calcium Channels (Ca_v_2.2 family): Primarily found in the nervous system, particularly at presynaptic nerve terminals, N-type channels are instrumental in the release of neurotransmitters like norepinephrine.[3] The influx of calcium through these channels facilitates the fusion of synaptic vesicles with the presynaptic membrane, leading to neurotransmitter exocytosis.
The distinct localization and function of these channel subtypes present a unique opportunity for targeted therapeutic intervention.
This compound: A Fourth-Generation Calcium Channel Blocker with a Dual-Action Mechanism
This compound distinguishes itself from conventional dihydropyridine CCBs by exhibiting potent inhibitory action on both L-type and N-type voltage-dependent calcium channels.[4][5] This dual blockade is the cornerstone of its unique therapeutic profile.
The primary antihypertensive effect of this compound is mediated through the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in systemic vascular resistance.[1] However, its concurrent inhibition of N-type calcium channels in sympathetic nerve terminals curtails the release of norepinephrine.[6] This sympatholytic action offers several clinical advantages, including a reduction in the reflex tachycardia often associated with other dihydropyridine CCBs and potential organ-protective effects.[7]
Signaling Pathways and this compound's Points of Intervention
Figure 1: Mechanism of this compound's dual blockade.
Quantifying Selectivity: A Comparative Analysis of Inhibitory Potency
The inhibitory potency of a calcium channel blocker is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the channel's activity. The selectivity of this compound for L-type versus N-type channels can be appreciated by comparing their respective IC50 values. It is important to note that reported IC50 values can vary depending on the experimental conditions, such as the cell type used and the specific electrophysiological parameters.[3]
| Drug | Target Channel(s) | Experimental Model | IC50 |
| This compound | L-type & N-type | Rat Aortic A7r5 Cells (L-type) | 10 nM[8] |
| Rat Dorsal Root Ganglion Neurons (N-type) | 200 nM[8] | ||
| 51.2 nM (N-type)[3] | |||
| Amlodipine | L-type & N-type | Depolarized Rat Aorta (L-type) | 1.9 nM[8] |
| Oocytes (L-type, expressed) | 2.4 µM[8] | ||
| Oocytes (N-type, expressed) | 5.8 µM[8] | ||
| Nifedipine | L-type | Cardiac Myocytes | 0.2 µM[8] |
| Cerebral Artery Myocytes (in 2 mM [Ca²⁺]o) | 3.35 nM[8] |
Experimental Protocols for Determining Calcium Channel Selectivity
The gold standard for assessing the potency and selectivity of ion channel modulators is the whole-cell patch-clamp electrophysiology technique.[1] This method allows for the direct measurement of ion currents through the channels of a single cell. For higher throughput screening, fluorescence-based assays that measure changes in intracellular calcium concentration can be employed.[9]
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol describes the determination of the IC50 value of a test compound on a specific calcium channel subtype expressed in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest).
Rationale for Experimental Choices:
-
Cell Line Selection: HEK293 cells are commonly used due to their robust growth, ease of transfection, and low endogenous ion channel expression, providing a clean background for studying the specific channel of interest.[8]
-
Voltage Protocol: The holding potential and depolarization steps are chosen to specifically activate the voltage-gated calcium channel being studied while minimizing the activation of other channels.
-
Solutions: The composition of the internal and external solutions is critical for isolating the calcium currents and maintaining cell health during the recording.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture HEK293 cells stably expressing the human Ca_v_1.2 (L-type) or Ca_v_2.2 (N-type) channel, along with their auxiliary β and α2δ subunits, under standard cell culture conditions (37°C, 5% CO₂).
-
Plate the cells onto glass coverslips at a density that allows for the isolation of single cells for patching.
-
-
Solutions and Reagents:
-
External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium is often used as the charge carrier to increase the current amplitude and block potassium channels.
-
Internal Solution (in mM): 120 Cs-aspartate, 10 CsCl, 5 Mg-ATP, 0.1 GTP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium channels, isolating the calcium currents.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the external solution.
-
-
Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy cell and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
-
Data Acquisition:
-
To elicit calcium currents, apply depolarizing voltage steps (e.g., to +10 mV for 200 ms) from the holding potential.
-
Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.
-
Establish a stable baseline current in the absence of the test compound.
-
Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady state at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward calcium current at each concentration of the test compound.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the drug concentration to generate a concentration-response curve.
-
Fit the curve with a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating state dependence and subtype selectivity of calcium channel modulators in automated electrophysiology assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Cilnidipine's Dual Modality Action on Endothelial Nitric Oxide Release: A Technical Guide for Researchers
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), represents a significant advancement in antihypertensive therapy due to its unique dual-action mechanism. Unlike traditional CCBs that primarily target L-type calcium channels on vascular smooth muscle, this compound simultaneously blocks both L-type and N-type calcium channels.[1][2] This guide provides a comprehensive technical overview of the multifaceted effects of this compound on endothelial nitric oxide (eNO) release, a critical pathway in vascular health. We will dissect the direct and indirect mechanisms through which this compound enhances eNO bioavailability, moving beyond its canonical role in vasodilation. The core mechanisms explored include: 1) direct stimulation of endothelial nitric oxide synthase (eNOS) through increased intracellular calcium and enhanced eNOS expression and phosphorylation[3][4][5]; and 2) indirect improvement of endothelial function via sympatholytic action stemming from its N-type calcium channel blockade.[6] This document consolidates field-proven experimental protocols, quantitative data, and mechanistic pathways to serve as an in-depth resource for researchers and drug development professionals in cardiovascular pharmacology.
Introduction
Endothelial nitric oxide (eNO) is a pivotal signaling molecule responsible for maintaining vascular homeostasis. It governs vasodilation, inhibits platelet aggregation, prevents leukocyte adhesion, and suppresses smooth muscle cell proliferation. A reduction in eNO bioavailability, termed endothelial dysfunction, is an early and critical event in the pathogenesis of numerous cardiovascular diseases, including hypertension and atherosclerosis.[7]
Calcium channel blockers have long been a cornerstone of hypertension management, primarily by inducing vasodilation through the blockade of L-type voltage-gated Ca2+ channels in vascular smooth muscle.[2] However, the therapeutic landscape is evolving, with newer agents offering benefits beyond simple blood pressure reduction. This compound is a novel CCB that possesses a distinctive pharmacological profile by blocking both L-type and N-type calcium channels.[1][8] The N-type calcium channels are predominantly located on sympathetic nerve terminals and regulate the release of neurotransmitters like norepinephrine.[2][9]
This dual blockade not only provides effective blood pressure control but also mitigates the reflex tachycardia often associated with older dihydropyridines.[3] Crucially, emerging evidence demonstrates that this compound actively promotes the release of eNO, suggesting a more profound vascular protective effect. This guide aims to provide a detailed technical examination of the molecular and functional evidence underpinning this compound's favorable effects on the endothelial nitric oxide pathway.
Part 1: The Core Mechanism - Direct Endothelial Action
This compound's influence on the endothelium is not a passive consequence of vasodilation but an active process involving direct stimulation of the eNO synthesis machinery.
Calcium-Dependent eNOS Activation
The canonical activation of endothelial nitric oxide synthase (eNOS) is a calcium-dependent process. An increase in intracellular calcium ([Ca2+]i) in endothelial cells leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates eNOS, initiating the conversion of L-arginine to L-citrulline and nitric oxide.
While seemingly paradoxical for a calcium channel blocker, studies have demonstrated that this compound induces an extracellular Ca2+-dependent increase in endothelial [Ca2+]i.[3][10] This effect, which has a slower onset compared to traditional vasodilators, is a key initiator of its endothelium-dependent relaxation properties.[3][10] The precise endothelial channels involved are still under investigation, but this elevation in [Ca2+]i provides the initial trigger for eNOS activation. The endothelium-dependent relaxation attributed to this compound is mediated by the subsequent NO/cyclic GMP-dependent mechanism.[3]
Upregulation of eNOS Expression and Phosphorylation
Beyond acute activation, this compound promotes a sustained increase in eNO production by modulating eNOS at the transcriptional and post-translational levels. This ensures a long-term improvement in endothelial function.
Research conducted on human internal thoracic arteries has shown that this compound significantly increases the expression of eNOS mRNA.[4] Furthermore, studies in hypertensive rat models corroborate this finding, demonstrating an increase in both eNOS mRNA and protein expression in cardiovascular tissues.[5]
In addition to increasing the quantity of the enzyme, this compound also enhances its specific activity through phosphorylation. The phosphorylation of eNOS at serine residue 1177 (Ser1177) is a well-established activating modification. This compound has been shown to enhance the phosphorylation level of eNOS at Ser1177, a mechanism that contributes to its potent vasorelaxation effects.[4] This dual action—increasing both the amount and the activity of eNOS—underpins its robust effect on NO production.
Table 1: Quantitative Effects of this compound on eNOS
| Parameter | Effect of this compound | Tissue Model | Reference |
|---|---|---|---|
| eNOS mRNA Expression | ↑ 42.4% (P < .05) | Human Internal Thoracic Artery | [4] |
| eNOS Phosphorylation (Ser1177) | ↑ 37.0% (P < .05) | Human Internal Thoracic Artery | [4] |
| eNOS mRNA & Protein Expression | Significantly Higher vs. Vehicle | Left Ventricle (DOCA-salt rats) |[5] |
Part 2: The Sympatholytic Contribution - Indirect Endothelial Action
This compound's unique N-type calcium channel blockade provides an indirect but powerful mechanism for enhancing endothelial function by reducing sympathetic nervous system overactivity.
N-Type Calcium Channels and Sympathetic Neurotransmission
N-type voltage-gated calcium channels are densely located at presynaptic terminals of sympathetic neurons.[8][11] When an action potential arrives, these channels open, allowing calcium influx that triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of norepinephrine (NE) into the synaptic cleft. NE then acts on adrenergic receptors on vascular smooth muscle to cause vasoconstriction.
This compound's Inhibition of Sympathetic Outflow
By blocking these N-type calcium channels, this compound directly inhibits the release of NE from sympathetic nerve endings.[1][6] This sympatholytic effect has been demonstrated in spontaneously hypertensive rats (SHRs), where this compound, but not L-type-only blockers like nifedipine, suppressed the pressor response to sympathetic nerve stimulation.[6]
The causality is clear: chronic sympathetic overactivity is a known contributor to endothelial dysfunction. Elevated levels of NE can increase oxidative stress within the vasculature, which in turn scavenges NO and reduces its bioavailability.[7] By attenuating sympathetic nerve activity, this compound reduces a key source of vascular oxidative stress, thereby preserving the endothelial environment and enhancing the availability of eNO.[7][11] This action also explains this compound's clinical benefit of lowering blood pressure without causing reflex tachycardia.[3]
Part 3: Experimental Validation & Protocols
The claims regarding this compound's effects on eNO are validated through a series of robust ex vivo and in vitro experiments. The following section details the rationale and step-by-step methodologies for key assays.
Ex Vivo Assessment of Endothelium-Dependent Vasorelaxation
Causality Behind Experimental Choice: This functional assay is the gold standard for determining whether a drug's vasodilatory effect is mediated by the endothelium. By comparing the drug's effect on intact arterial rings versus those where the endothelium has been removed or functionally inhibited (with L-NAME), one can quantify the specific contribution of endothelium-derived factors like NO.
Protocol: Isometric Tension Measurement in Isolated Arterial Rings
-
1. Tissue Preparation:
-
Harvest arteries (e.g., porcine coronary, human internal thoracic, or rat aorta) and immediately place them in cold, oxygenated Krebs-Ringer bicarbonate solution.[3][4]
-
Carefully dissect away adherent connective tissue under a microscope.
-
Cut the artery into rings of 3-5 mm in length. For endothelium-denuded rings, gently rub the luminal surface with a fine wire or forceps.
-
-
2. Mounting:
-
Suspend each ring between two L-shaped stainless-steel hooks in a temperature-controlled (37°C) organ bath containing Krebs solution, continuously gassed with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
3. Equilibration and Contraction:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 2-5 g, depending on the vessel).
-
Induce a stable contraction by adding a high concentration of potassium chloride (e.g., 60-80 mM KCl) or an alpha-agonist like phenylephrine.
-
-
4. Experimental Procedure:
-
Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner to generate a relaxation curve.
-
In parallel experiments, pre-incubate rings for 20-30 minutes with an eNOS inhibitor (e.g., L-NAME, 100 µM) or a guanylate cyclase inhibitor (e.g., ODQ, 10 µM) before adding the contractile agent and this compound.
-
-
5. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by KCl or phenylephrine.
-
Compare the concentration-response curves between endothelium-intact, endothelium-denuded, and inhibitor-treated rings. A rightward shift or reduction in maximal relaxation in the denuded/inhibitor groups confirms an NO-dependent mechanism.[3]
-
Table 2: Summary of Vasorelaxation Data for this compound
| Condition | Relaxation (% of pre-contraction) | Interpretation | Reference |
|---|---|---|---|
| Endothelium-Intact | ~73.9% ± 6.4% | Total vasorelaxant effect | [4] |
| Endothelium-Denuded | ~47.7% ± 7.0% | Contribution from direct smooth muscle action | [4] |
| + eNOS Inhibitor (L-NAME) | ~48.6% ± 6.1% | Confirms the NO-dependent component of relaxation | [4] |
| + Guanylate Cyclase Inhibitor | ~41.6% ± 3.8% | Confirms the cGMP-dependent pathway downstream of NO |[4] |
Quantifying Endothelial Nitric Oxide Release
Causality Behind Experimental Choice: To directly measure the product of eNOS activity, quantitative assays are required. Because NO is a highly reactive and short-lived gas, its production is typically measured by detecting its stable oxidation products, nitrite (NO2-) and nitrate (NO3-), collectively known as NOx. Chemiluminescence is a highly sensitive and specific method for this purpose.
Protocol: Chemiluminescence Assay for NOx Measurement
-
1. Sample Collection:
-
Culture endothelial cells (e.g., HUVECs, PAECs) to confluence.
-
Replace the culture medium with a buffer (e.g., Krebs-HEPES) and incubate with this compound or vehicle control for a defined period (e.g., 60 minutes).
-
Collect the buffer (supernatant) for analysis.[12]
-
-
2. NOx Measurement:
-
Use a nitric oxide analyzer (e.g., Sievers Model 280i).
-
Inject a small volume (e.g., 20-50 µL) of the sample into a purge vessel containing a reducing agent (e.g., vanadium(III) chloride in HCl) heated to ~95°C.[13]
-
This agent reduces both nitrite and nitrate in the sample to NO gas.
-
-
3. Detection:
-
An inert carrier gas (e.g., Argon) transports the generated NO gas into a reaction chamber.
-
In the chamber, the NO reacts with machine-generated ozone (O3) to produce excited nitrogen dioxide (NO2*).
-
As NO2* decays to its ground state, it emits light (chemiluminescence) in the red and near-infrared spectrum.
-
-
4. Quantification:
Molecular Analysis of eNOS Expression and Phosphorylation
Causality Behind Experimental Choice: To validate the proposed molecular mechanisms, it is essential to quantify changes in gene expression (mRNA) and protein phosphorylation status. qRT-PCR provides sensitive and specific quantification of mRNA levels, while Western blotting allows for the detection of changes in total protein and its phosphorylated, active form.
Protocol: Western Blotting for Phospho-eNOS (Ser1177)
-
1. Protein Extraction:
-
Treat cultured endothelial cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
-
2. SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
3. Immunoblotting:
-
Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated eNOS at Ser1177 (p-eNOS Ser1177).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
-
4. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate, which reacts with HRP to produce light.
-
Capture the light signal using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for total eNOS and a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software and express p-eNOS as a ratio to total eNOS.[4]
-
Conclusion and Future Directions
This compound's therapeutic action extends far beyond its function as a simple vasodilator. Its unique ability to block both L-type and N-type calcium channels confers a dual mechanism for enhancing endothelial nitric oxide bioavailability. It acts directly on endothelial cells to increase eNOS expression and activity, and indirectly by mitigating the suppressive effects of sympathetic overactivity on the endothelium.[4][5][6]
This multifaceted profile provides a strong rationale for its use in hypertensive patients, particularly those with comorbidities related to endothelial dysfunction or sympathetic hyperactivity.[15] The clinical benefits, including a reduced incidence of pedal edema and potential for greater renal and vascular protection compared to L-type-only CCBs, are likely rooted in these fundamental mechanisms.[16][17]
Future research should focus on elucidating the precise intracellular signaling pathways that link this compound to eNOS upregulation and phosphorylation. Furthermore, clinical studies employing advanced techniques to measure NO bioavailability in vivo are needed to translate these mechanistic insights into definitive patient outcomes, solidifying this compound's role as a comprehensive vasoprotective agent.
References
- 1. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual actions of this compound in human internal thoracic artery: inhibition of calcium channels and enhancement of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on nitric oxide and endothelin-1 expression and extracellular signal-regulated kinase in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on vascular sympathetic neurotransmission and subsequent vasoconstriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Powerful vascular protection by combining this compound with valsartan in stroke-prone, spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jkimsu.com [jkimsu.com]
- 12. Detection of endothelial nitric oxide release with the 2,3-diaminonapthalene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of this compound (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Neuroprotective Mechanisms of Cilnidipine in Ischemic Brain Injury
Foreword: Beyond Blood Pressure Control - A Paradigm Shift in Neuroprotection
For researchers and clinicians in the field of cerebrovascular disease, the management of hypertension is a cornerstone of stroke prevention. However, the therapeutic potential of antihypertensive agents may extend beyond simple blood pressure reduction. This guide delves into the intricate neuroprotective mechanisms of Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, in the context of ischemic brain injury. Unlike its predecessors, which primarily target L-type calcium channels, this compound possesses a unique dual-blocking action on both L-type and N-type voltage-gated calcium channels. This distinction is not merely a pharmacological curiosity; it forms the basis of a multifaceted neuroprotective strategy that encompasses sympatholytic effects, attenuation of excitotoxicity, and modulation of intracellular death signaling pathways. This document will provide a comprehensive, evidence-based exploration of these mechanisms, offering researchers, scientists, and drug development professionals a detailed understanding of this compound's potential as a neuroprotective agent.
The Dual-Edged Sword: Unraveling the Significance of L/N-type Calcium Channel Blockade
The neuroprotective efficacy of this compound in ischemic brain injury is fundamentally linked to its unique ability to block both L-type and N-type voltage-gated calcium channels (VDCCs)[1][2]. This dual blockade offers a significant advantage over traditional L-type selective calcium channel blockers[3][4].
Ischemic events trigger a cascade of neurotoxic events, a key one being excessive calcium influx into neurons. While L-type calcium channels are primarily located on the cell body and dendrites, N-type calcium channels are concentrated at presynaptic nerve terminals and play a crucial role in neurotransmitter release[5].
In a rat model of focal brain ischemia, an anti-hypertensive and anti-sympathetic dose of this compound was shown to significantly reduce the size of the cerebral infarction[3][4]. In stark contrast, an equipotent hypotensive dose of nilvadipine, an L-type specific calcium channel blocker, failed to produce a similar neuroprotective effect[3][4]. This pivotal finding strongly suggests that the N-type calcium channel blocking activity of this compound is a key contributor to its neuroprotective action in the context of cerebral ischemia[3][4].
Further evidence comes from studies on retinal ischemia-reperfusion injury, where this compound dramatically reduced retinal damage[6]. This protective effect was mimicked by the selective N-type calcium channel blocker ω-conotoxin MVIIA, whereas the L-type blocker amlodipine showed no protective effects[6]. These findings underscore the critical role of N-type calcium channel blockade in mitigating ischemic neuronal injury.
The Sympatholytic Dimension: A Unique Neuroprotective Axis
Beyond direct neuronal effects, this compound's blockade of N-type calcium channels on sympathetic nerve terminals confers a powerful sympatholytic effect[2][7]. This action inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system[1].
Overactivation of the sympathetic nervous system is a known contributor to the pathophysiology of hypertension and its complications, including stroke[8]. By dampening sympathetic nerve activity, this compound not only contributes to blood pressure control but also offers a direct neuroprotective mechanism[9]. This sympatho-inhibitory effect is a distinguishing feature of this compound compared to other calcium channel blockers and is thought to contribute to its favorable clinical profile, including a reduced incidence of reflex tachycardia[7][9].
The clinical relevance of this sympatholytic action has been observed in hypertensive patients, where this compound treatment was associated with a reduction in markers of sympathetic nerve activity[9]. This unique pharmacological property may be particularly beneficial in post-stroke hypertensive patients, a population often characterized by autonomic nervous system dysfunction[10].
Downstream Molecular Mechanisms of Neuroprotection
The initial event of N-type calcium channel blockade by this compound sets in motion a cascade of downstream effects that collectively contribute to its neuroprotective profile. These include the attenuation of oxidative stress, activation of pro-survival signaling pathways, and inhibition of apoptosis.
Quenching the Fire: Attenuation of Oxidative Stress
Ischemic brain injury is characterized by a surge in reactive oxygen species (ROS), leading to significant oxidative stress and neuronal damage. This compound has been shown to directly combat this by acting as a free radical scavenger[11].
In a study utilizing neuronally differentiated PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, this compound treatment dose-dependently reduced free radical levels and increased cell viability[11]. This antioxidant property is a crucial component of its neuroprotective arsenal. The reduction in oxidative stress likely contributes to the preservation of cellular integrity and function in the ischemic brain.
Activating Pro-Survival Pathways: The PI3K/Akt Signaling Axis
This compound actively promotes neuronal survival by enhancing the activity of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation[11].
Treatment with this compound in H₂O₂-injured nPC12 cells led to an increased expression of p85αPI3K, phosphorylated Akt (p-Akt), and phosphorylated glycogen synthase kinase-3β (pGSK-3β)[11]. The activation of this pathway is a critical countermeasure to the pro-death signals initiated by ischemic injury.
Halting the Executioner: Inhibition of Apoptotic Pathways
A crucial consequence of ischemic brain injury is the initiation of programmed cell death, or apoptosis. This compound has demonstrated a significant ability to inhibit key players in the apoptotic cascade[11].
In the same study on H₂O₂-injured nPC12 cells, this compound treatment led to a decrease in the levels of cytosolic cytochrome c, activated caspase-3, and cleaved poly (ADP-ribose) polymerase (PARP)[11]. These are all critical markers of the intrinsic apoptotic pathway. By preventing the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, this compound effectively halts the progression towards apoptotic cell death.
Experimental Evidence and Methodologies
The neuroprotective effects of this compound have been substantiated through a variety of preclinical models. A commonly used and highly relevant model is the rat focal brain ischemia model.
Rat Focal Brain Ischemia Model
A standard method to induce focal cerebral ischemia is through middle cerebral artery occlusion (MCAO).
Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C throughout the surgical procedure.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected distally. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion and Reperfusion: The suture is left in place for a defined period (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the suture is withdrawn to allow blood flow to resume.
-
Drug Administration: this compound or vehicle is administered at a predetermined dose and time point (e.g., intravenously prior to or during ischemia).
-
Neurological Assessment: Neurological deficit scores are evaluated at various time points post-ischemia.
-
Infarct Volume Measurement: 24-48 hours post-MCAO, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified using image analysis software.
Cellular and Molecular Assays
To elucidate the underlying molecular mechanisms, various in vitro and ex vivo assays are employed.
Table 1: Key Experimental Assays and Their Applications
| Assay | Purpose | Sample Type | Key Findings with this compound |
| Western Blotting | To quantify the expression levels of specific proteins. | Brain tissue lysates, cultured cells | Increased p-Akt, pGSK-3β; Decreased cleaved caspase-3, cleaved PARP[11]. |
| Immunohistochemistry | To visualize the localization of specific proteins within tissue sections. | Brain sections | Reduced markers of oxidative stress and apoptosis in the ischemic penumbra. |
| ROS Measurement | To quantify the levels of reactive oxygen species. | Cultured cells, brain homogenates | Dose-dependent reduction in H₂O₂-induced ROS production[11]. |
| Cell Viability Assays (e.g., MTT) | To assess the percentage of viable cells after treatment. | Cultured neuronal cells | Increased viability of cells exposed to oxidative stress[11]. |
Clinical Perspectives and Future Directions
While the preclinical evidence for this compound's neuroprotective effects is compelling, its translation to the clinical setting is an area of active investigation. Clinical studies have primarily focused on its antihypertensive efficacy and safety in patients with a history of stroke[10][12][13].
A study on post-stroke hypertensive patients showed that this compound promoted the regression of common carotid intima-media thickness, suggesting a beneficial effect on atherosclerosis, a major risk factor for stroke[12][14]. Another study comparing this compound to losartan in hypertensive patients with a history of ischemic stroke found that both drugs increased cerebral blood flow[13][15].
However, large-scale clinical trials specifically designed to evaluate the neuroprotective efficacy of this compound in acute ischemic stroke are still needed. Future research should focus on:
-
Determining the optimal therapeutic window for this compound administration following an ischemic event.
-
Investigating the long-term neurological outcomes in stroke patients treated with this compound.
-
Exploring the potential of this compound in combination with other neuroprotective agents or thrombolytic therapies.
Conclusion
This compound represents a promising therapeutic agent that transcends conventional blood pressure management. Its unique dual L/N-type calcium channel blockade, coupled with its sympatholytic, antioxidant, and anti-apoptotic properties, provides a multi-pronged approach to neuroprotection in the context of ischemic brain injury. The robust preclinical data warrants further clinical investigation to fully realize the potential of this compound in improving outcomes for patients who have suffered an ischemic stroke. This guide has aimed to provide a comprehensive overview of the intricate mechanisms at play, serving as a valuable resource for the scientific community dedicated to advancing the treatment of cerebrovascular diseases.
References
- 1. This compound, a Dual L/N-type Ca [japi.org]
- 2. This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of a dual L/N-type Ca(2+) channel blocker this compound in the rat focal brain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N- and L-type calcium channels blocker this compound ameliorates neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histological protection by this compound, a dual L/N-type Ca(2+) channel blocker, against neurotoxicity induced by ischemia-reperfusion in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
- 8. saudijournals.com [saudijournals.com]
- 9. This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the anti-hypertensive effects of the L/N-type calcium channel antagonist this compound, and the L-type calcium channel antagonist amlodipine in hypertensive patients with cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Effect on High Blood Pressure and Cerebral Perfusion in Ischemic Stroke Patients With Hypertension | Clinical Research Trial Listing [centerwatch.com]
- 14. Effects of this compound, an L/N-Type Calcium Channel Blocker, on Carotid Atherosclerosis in Japanese Post-Stroke Hypertensive Patients: Results from the CA-ATTEND Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Cilnidipine's Modulation of the Renin-Angiotensin-Aldosterone System: A Technical Guide
Abstract
Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), exhibits a unique dual-blocking action on both L-type and N-type voltage-gated calcium channels. This technical guide provides an in-depth exploration of this compound's mechanism of action, with a particular focus on its modulatory effects on the renin-angiotensin-aldosterone system (RAAS). By synthesizing data from preclinical and clinical studies, this document elucidates the causal relationships between this compound's dual calcium channel blockade, its sympatholytic effects, and its subsequent influence on renin, angiotensin II, and aldosterone levels. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's distinct pharmacological profile and its implications for the management of hypertension and related comorbidities.
Introduction: The Renin-Angiotensin-Aldosterone System and the Role of Calcium Channels
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. Dysregulation of the RAAS is a key factor in the pathophysiology of hypertension and cardiovascular disease. The system is initiated by the release of renin from the juxtaglomerular cells of the kidney, which in turn cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, sodium and water retention, and the release of aldosterone from the adrenal cortex.
Voltage-gated calcium channels are integral to the function of various cells involved in the RAAS cascade. L-type calcium channels are predominantly found in vascular smooth muscle cells, where their activation leads to vasoconstriction.[1] N-type calcium channels, on the other hand, are primarily located at presynaptic nerve terminals and play a crucial role in neurotransmitter release.[1]
The Dual L/N-Type Calcium Channel Blockade of this compound: A Unique Mechanism
This compound distinguishes itself from other dihydropyridine CCBs through its ability to block both L-type and N-type calcium channels.[2][3] While its L-type calcium channel blocking activity contributes to vasodilation and blood pressure reduction, a mechanism shared with other CCBs like amlodipine, its N-type calcium channel blockade provides an additional and significant therapeutic advantage.[2][3]
The inhibition of N-type calcium channels at sympathetic nerve endings curtails the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system (SNS).[2][4][5] This sympatholytic action is central to this compound's unique modulation of the RAAS.[2][3]
Signaling Pathway: this compound's Dual Blockade and Sympathetic Inhibition
Caption: this compound's dual blockade of L- and N-type calcium channels.
This compound's Impact on the Renin-Angiotensin-Aldosterone System
The sympatholytic effect of this compound, mediated by its N-type calcium channel blockade, directly and indirectly modulates the RAAS, leading to a more favorable neurohumoral profile compared to traditional L-type CCBs.
Attenuation of Renin Release
The release of renin from the juxtaglomerular cells is, in part, regulated by the sympathetic nervous system. By inhibiting norepinephrine release, this compound reduces the sympathetic stimulation of these cells, thereby suppressing renin secretion.[1] This is a key differentiator from L-type CCBs like amlodipine, which can cause a reflex increase in plasma renin activity (PRA) and angiotensin II levels due to their potent vasodilatory effects.[6] While some studies have shown that high doses of this compound may lead to a slight increase in PRA, this increase is significantly lower than that observed with amlodipine.[6]
Reduction of Angiotensin II Levels
By attenuating renin release, this compound consequently leads to a reduction in the production of angiotensin II.[1][7] This effect is further supported by evidence suggesting that this compound may also inhibit angiotensin-converting enzyme (ACE) activity.[7] Studies in hypertensive rats have demonstrated that this compound treatment results in significantly decreased levels of angiotensin II in both serum and urine.[1][7]
Suppression of Aldosterone Secretion
This compound has been shown to directly suppress aldosterone secretion from adrenocortical cells through its N-type calcium channel blocking actions.[8][9] This direct effect, independent of its influence on renin and angiotensin II, further contributes to its beneficial modulation of the RAAS.[8] Clinical studies have consistently demonstrated that this compound treatment leads to a significant decrease in plasma aldosterone levels.[8][10][11][12]
RAAS Modulation Pathway
References
- 1. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Promise of this compound in Hypertension with Comorbidities: National Consensus Statement [japi.org]
- 4. Inhibitory effect of this compound on vascular sympathetic neurotransmission and subsequent vasoconstriction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the cardioprotective and renoprotective effects of the L/N-type calcium channel blocker, this compound, in adriamycin-treated spontaneously-hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pieronline.jp [pieronline.jp]
- 9. Additive effects of this compound, an L-/N-type calcium channel blocker, and an angiotensin II receptor blocker on reducing cardiorenal damage in Otsuka Long-Evans Tokushima Fatty rats with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L/N-type calcium channel blocker this compound reduces plasma aldosterone, albuminuria, and urinary liver-type fatty acid binding protein in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L/N-type calcium channel blocker suppresses reflex aldosterone production induced by antihypertensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on sympathetic nerve activity and cardiorenal function in hypertensive patients with type 2 diabetes mellitus: association with BNP and aldosterone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Beyond L-type Blockade - The Unique Profile of Cilnidipine
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Cilnidipine
This compound is a fourth-generation dihydropyridine calcium channel blocker (CCB) that distinguishes itself from its predecessors through a unique dual-blocking mechanism.[1][2] It inhibits not only the L-type voltage-gated calcium channels in vascular smooth muscle, the primary target for traditional CCBs, but also N-type calcium channels located at sympathetic nerve terminals.[1][3][4] This dual action results in vasodilation to lower blood pressure while simultaneously suppressing the reflex tachycardia and plasma catecholamine surges often associated with other CCBs.[3][5] This sympatholytic effect is a key area of interest, suggesting potential benefits in managing complex hypertension and related cardiovascular disorders.[1][4]
However, the therapeutic efficacy of any drug is intrinsically linked to its pharmacokinetic and metabolic profile. This compound, despite its promising pharmacodynamics, presents a challenging pharmacokinetic profile characterized by low oral bioavailability.[6][7] This is primarily attributed to its poor aqueous solubility and significant first-pass metabolism.[8][9] Understanding the intricate details of its absorption, distribution, metabolism, and excretion (ADME) is therefore paramount for drug development professionals seeking to optimize its delivery and clinical utility. This guide provides a comprehensive technical overview of the preclinical data that defines the pharmacokinetic journey of this compound, offering field-proven insights into the experimental methodologies used for its characterization.
Part 1: Absorption - The Bioavailability Challenge
This compound exhibits rapid absorption following oral administration, with the time to reach maximum plasma concentration (Tmax) occurring at approximately 2 hours in preclinical and clinical settings.[6][7][10] Despite this rapid uptake, its systemic bioavailability is markedly low, estimated to be around 13%.[6][7]
This discrepancy is a direct consequence of its physicochemical properties and extensive presystemic elimination. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability but low aqueous solubility.[11] This poor solubility is a rate-limiting step for dissolution in the gastrointestinal tract, thereby limiting the amount of drug available for absorption. Furthermore, the absorbed fraction is subject to extensive first-pass metabolism in the gut wall and liver, a topic explored in detail in the Metabolism section of this guide.
The causality behind this low bioavailability has driven significant research into novel formulation strategies. Preclinical studies have shown that innovative formulations, such as polymeric nanoparticles and solid lipid nanoparticles, can enhance oral bioavailability by 2.5 to 3-fold by improving the drug's dissolution rate and potentially reducing gut wall metabolism.[6][8]
Part 2: Distribution - High Tissue Affinity and Protein Binding
Once in systemic circulation, this compound demonstrates a high affinity for plasma proteins, with a binding rate of approximately 98%.[3][7] This extensive binding limits the concentration of free, pharmacologically active drug but contributes to its prolonged duration of action despite a relatively short half-life.[3][12]
Like other dihydropyridines, this compound has a large volume of distribution, indicating significant penetration into tissues.[6][7] Preclinical studies have shown that the drug distributes preferentially to the liver and kidneys, the primary organs of metabolism and excretion.[6][7] Importantly, repeated oral administration does not lead to significant tissue accumulation.[6][7]
Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Species | Value | Source(s) |
| Tmax (Time to Peak Concentration) | Rat | ~2.0 hours | [13][14] |
| Cmax (Peak Concentration) | Rat (1 mg/kg) | 338 ± 13.85 ng/mL | [9] |
| AUC (Area Under the Curve) | Rat (1 mg/kg) | 1117.84 ± 54.90 ng·h/mL | [9] |
| Half-life (t½) | Rat (1 mg/kg) | 1.08 ± 0.21 hours | [9] |
| Oral Bioavailability | N/A | ~13% | [6][7] |
| Protein Binding | N/A | ~98% | [3][7] |
Note: Values can vary based on dosage, formulation, and specific study conditions.
Part 3: Metabolism - The Central Role of CYP3A4
The metabolism of this compound is both rapid and extensive, serving as the primary driver of its clearance and low bioavailability. The liver is the principal site of metabolism, with studies using liver microsomes confirming its role.[6][7] The key enzymatic process is the dehydrogenation of the dihydropyridine ring, a common metabolic pathway for this class of drugs.[15][16][17]
Key Metabolic Pathways and Metabolites
In vitro studies using human liver microsomes have identified three primary metabolites.[15][16][17][18]
-
M1: The dehydrogenated metabolite of the dihydropyridine ring. This is the principal metabolic transformation.
-
M2: A demethylation metabolite from the lateral chain.
-
M3: A metabolite formed through both dehydrogenation and demethylation.
The dehydrogenation pathway (formation of M1) is crucial for the elimination of this compound.[15][16][17]
Caption: Proposed metabolic pathway of this compound in human liver microsomes.
Identifying the Responsible Enzyme: An Experimental Approach
A cornerstone of preclinical metabolism studies is identifying the specific cytochrome P450 (CYP450) isoforms responsible for a drug's metabolism. This is critical for predicting potential drug-drug interactions (DDIs). The experimental design for this is a self-validating system that relies on selective chemical inhibition.
The protocol involves incubating the parent drug (this compound) with human liver microsomes—which contain a full complement of CYP enzymes—in the presence and absence of known selective inhibitors for major CYP isoforms. By observing which inhibitor prevents the formation of the primary metabolite, one can deduce the responsible enzyme.
For this compound, studies have shown that ketoconazole, a potent and selective inhibitor of CYP3A, competitively inhibits the dehydrogenation of the dihydropyridine ring.[15][16][17] In contrast, inhibitors for other major isoforms (e.g., sulfaphenazole for CYP2C9, quinidine for CYP2D6) have little to no effect.[15][17] This provides conclusive evidence that CYP3A4 is the major human CYP isoform involved in the metabolism of this compound .[15][16][17][18] This finding is critical, as it implies that co-administration of this compound with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampicin) could significantly alter its plasma concentrations, leading to potential toxicity or loss of efficacy.[5]
Caption: Experimental workflow for identifying CYP450 isoforms in drug metabolism.
Part 4: Excretion - The Fecal Route Dominates
Following extensive metabolism, the metabolites of this compound are eliminated from the body primarily through the feces. Preclinical and clinical data indicate that approximately 80% of an administered dose is excreted via the fecal route, while the remaining 20% is eliminated in the urine.[5][6][7][11] This excretion profile is consistent with a highly metabolized, lipophilic compound whose metabolites are cleared through biliary excretion into the gut.
Part 5: Methodologies in Preclinical Assessment
The characterization of this compound's ADME profile relies on a suite of robust in vivo and in vitro experimental models coupled with sensitive analytical techniques.
In Vivo Pharmacokinetic Protocol (Rat Model)
The objective of an in vivo PK study is to determine the drug's concentration-time profile in a living system, from which key parameters like Cmax, Tmax, and AUC are derived.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g) are commonly used.[13][14] Animals are housed under standard conditions and fasted overnight prior to dosing to ensure gastric emptying.
-
Dosing: this compound (e.g., as a suspension or in a nanocrystal formulation) is administered orally via gavage at a specific dose (e.g., 1 mg/kg).[9][13]
-
Blood Sampling: Serial blood samples (~0.5 mL) are collected from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[13] Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 min) to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated analytical method, typically LC-MS/MS.
In Vitro Metabolism Protocol (Human Liver Microsomes)
This protocol is designed to investigate the metabolic stability of a compound and identify the enzymes responsible for its metabolism.
-
Reagents & Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound stock solution
-
NADPH regenerating system (cofactor for CYP activity)
-
Phosphate buffer (pH 7.4)
-
Selective CYP inhibitors (e.g., ketoconazole for CYP3A4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Incubator/water bath set to 37°C
-
-
Incubation Procedure:
-
A reaction mixture containing HLMs, phosphate buffer, and this compound is pre-warmed at 37°C for 5 minutes. For inhibition assays, the specific inhibitor is also added at this stage.[15]
-
The reaction is initiated by adding the pre-warmed NADPH regenerating system.
-
The mixture is incubated at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is terminated by adding an equal volume of ice-cold acetonitrile, which precipitates the microsomal proteins.
-
-
Sample Processing & Analysis:
-
Samples are centrifuged to pellet the precipitated protein.
-
The supernatant, containing the remaining parent drug and its metabolites, is transferred for analysis.
-
Quantification of this compound and its metabolites is performed using a validated LC-MS/MS method.[15] The rate of disappearance of the parent drug or the rate of formation of metabolites is then calculated.
-
Analytical Techniques
The accurate quantification of this compound in complex biological matrices like plasma is essential for pharmacokinetic analysis. Due to the low concentrations often encountered, highly sensitive and specific methods are required.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or photodiode array (PAD) detectors, HPLC is a robust method for separating this compound from endogenous components.[11][19][20]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its superior sensitivity and specificity. It allows for the accurate quantification of this compound and its metabolites at very low concentrations (ng/mL levels) and is essential for definitive pharmacokinetic and bioequivalence studies.[19][20][21]
Conclusion and Future Directions
The preclinical pharmacokinetic profile of this compound is defined by rapid absorption, high protein binding, extensive hepatic metabolism primarily via CYP3A4, and elimination predominantly through the feces. The principal challenge remains its low oral bioavailability, which is a direct result of poor aqueous solubility and high first-pass metabolism. The elucidation of these characteristics through rigorous preclinical studies, employing models from in vitro human liver microsomes to in vivo rodent studies, has been fundamental. These investigations not only define the drug's ADME properties but also provide the mechanistic understanding necessary to predict and manage potential drug-drug interactions. Future research will likely continue to focus on advanced drug delivery systems, such as nanoformulations, to overcome the bioavailability hurdle and unlock the full therapeutic potential of this compound's unique dual L/N-type calcium channel blockade.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound, a Dual L/N-type Ca [japi.org]
- 4. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. verification.fda.gov.ph [verification.fda.gov.ph]
- 6. This compound | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Pharmacodynamic, pharmacokinetic and physical characterization of this compound loaded solid lipid nanoparticles for oral delivery optimized using the principles of design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Efficacy of this compound (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japer.in [japer.in]
- 14. japer.in [japer.in]
- 15. cdn.amegroups.cn [cdn.amegroups.cn]
- 16. Metabolism and metabolic inhibition of this compound in human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 17. Metabolism and metabolic inhibition of this compound in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ejpps.online [ejpps.online]
- 21. researchgate.net [researchgate.net]
Cilnidipine's Attenuation of Cardiac Sympathetic Overactivity: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of cilnidipine's mechanism of action, with a specific focus on its impact on cardiac sympathetic overactivity. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fourth-generation calcium channel blocker's unique pharmacological profile.
The Clinical Challenge: Cardiac Sympathetic Overactivity
Cardiac sympathetic overactivity is a critical pathophysiological component in a range of cardiovascular diseases, including hypertension, heart failure, and ischemic heart disease.[1] This heightened sympathetic drive to the heart contributes to increased heart rate, myocardial contractility, and oxygen demand, while also promoting arrhythmogenesis and adverse cardiac remodeling.[1][2] Consequently, therapeutic strategies that can effectively and safely mitigate this sympathetic overactivity are of significant clinical interest.
This compound's Unique Dual-Blockade Mechanism
This compound distinguishes itself from other dihydropyridine calcium channel blockers through its dual-blocking action on both L-type and N-type voltage-dependent calcium channels.[3][4][5][6][7]
-
L-type Calcium Channel Blockade: Similar to other drugs in its class, this compound blocks L-type calcium channels predominantly found in vascular smooth muscle cells.[4][8] This inhibition of calcium influx leads to vasodilation and a subsequent reduction in blood pressure.[4][8]
-
N-type Calcium Channel Blockade: Crucially, this compound also potently inhibits N-type calcium channels, which are primarily located on sympathetic nerve terminals.[3][4][5] These channels play a pivotal role in regulating the release of norepinephrine, the primary neurotransmitter of the sympathetic nervous system.[4][8] By blocking N-type calcium channels, this compound directly suppresses the release of norepinephrine from sympathetic nerve endings, leading to a reduction in sympathetic tone.[3][4][8][9][10]
This dual mechanism allows this compound to effectively lower blood pressure while simultaneously attenuating the reflex tachycardia often associated with other vasodilators.[1][7][11] The sympatholytic effect of this compound is a key differentiator and the foundation of its impact on cardiac sympathetic overactivity.
Signaling Pathway of Sympathetic Neurotransmission and this compound's Intervention
Caption: this compound's blockade of N-type calcium channels on sympathetic nerve terminals.
Assessing this compound's Impact on Cardiac Sympathetic Activity: Methodologies and Expected Outcomes
Several well-established methodologies can be employed to quantify the effects of this compound on cardiac sympathetic tone.
Heart Rate Variability (HRV) Analysis
HRV analysis is a non-invasive technique that assesses the variations in the time intervals between consecutive heartbeats (R-R intervals).[12][13] It provides insights into the balance between the sympathetic and parasympathetic branches of the autonomic nervous system.[13][14]
Experimental Protocol:
-
Subject Preparation: Subjects should rest in a supine position for at least 10-15 minutes in a quiet, temperature-controlled room to achieve a stable baseline.
-
ECG Recording: A high-fidelity electrocardiogram (ECG) is recorded for a minimum of 5 minutes. For more comprehensive analysis, 24-hour Holter monitoring can be utilized.[15]
-
Data Processing: The R-R intervals are extracted from the ECG recording. Artifacts and ectopic beats should be carefully identified and removed or corrected.
-
HRV Parameter Calculation: Time-domain and frequency-domain parameters are calculated.
-
Time-Domain:
-
SDNN (Standard deviation of all NN intervals): Reflects overall HRV.
-
RMSSD (Root mean square of successive differences between normal heartbeats): Primarily reflects parasympathetic activity.[15]
-
pNN50 (Proportion of adjacent NN intervals differing by more than 50 ms): Also a marker of parasympathetic tone.[15]
-
-
Frequency-Domain:
-
Expected Outcomes with this compound:
Studies have shown that this compound treatment can lead to a significant decrease in the LF/HF ratio, indicating a shift towards parasympathetic dominance and a reduction in sympathetic activity.[16] An increase in HF power may also be observed, suggesting an enhancement of parasympathetic tone.[16]
Baroreflex Sensitivity (BRS) Assessment
BRS quantifies the efficiency of the baroreflex, a homeostatic mechanism that controls blood pressure by modulating heart rate in response to changes in arterial pressure. Impaired BRS is associated with increased sympathetic activity.
Experimental Protocol (Sequence Method):
-
Continuous Monitoring: Continuously record beat-to-beat arterial blood pressure (e.g., via finger photoplethysmography) and ECG.
-
Spontaneous Fluctuations: Analyze spontaneous fluctuations in systolic blood pressure (SBP) and the subsequent R-R interval.
-
Sequence Identification: Identify sequences of three or more consecutive beats where SBP progressively increases and is followed by a progressive lengthening of the R-R interval (up-sequences), or where SBP progressively decreases and is followed by a progressive shortening of the R-R interval (down-sequences).
-
Slope Calculation: For each identified sequence, calculate the slope of the regression line between the SBP and R-R interval values. This slope represents the BRS in ms/mmHg .
Expected Outcomes with this compound:
Clinical studies have demonstrated that this compound treatment can significantly improve impaired BRS in hypertensive patients.[16][17] This improvement suggests a restoration of the appropriate autonomic response to blood pressure changes and a reduction in sympathetic overactivity.
123I-metaiodobenzylguanidine (MIBG) Cardiac Scintigraphy
MIBG is a norepinephrine analog that is taken up and stored in sympathetic nerve endings.[18] Cardiac imaging with radiolabeled MIBG allows for the direct assessment of cardiac sympathetic nerve integrity and function.
Experimental Protocol:
-
Radiotracer Administration: A known dose of 123I-MIBG is administered intravenously.
-
Planar Imaging: Planar images of the chest are acquired at early (e.g., 15-30 minutes) and delayed (e.g., 3-4 hours) time points post-injection.
-
Image Analysis:
-
Heart-to-Mediastinum (H/M) Ratio: The ratio of MIBG uptake in the heart to that in the mediastinum is calculated for both early and delayed images. A lower H/M ratio suggests reduced sympathetic nerve density or function.
-
Washout Rate (WR): The rate at which MIBG is cleared from the myocardium between the early and delayed images is calculated. An increased WR is indicative of enhanced sympathetic nerve activity.
-
Expected Outcomes with this compound:
Studies comparing this compound to other calcium channel blockers, such as amlodipine, have shown that this compound significantly increases the H/M ratio and decreases the washout rate.[19][20] These findings provide direct evidence that this compound suppresses enhanced cardiac sympathetic activity.[19][20]
Experimental Workflow for Assessing this compound's Effects
Caption: A typical clinical trial workflow to evaluate this compound's effects.
Summary of Clinical Evidence
| Parameter | This compound's Effect | Comparison with Amlodipine | Reference |
| Heart Rate | No reflex tachycardia, potential for reduction | Amlodipine may cause reflex tachycardia | [11][21][22] |
| Heart Rate Variability (LF/HF Ratio) | Significant decrease | Amlodipine shows less significant or no change | [16] |
| Baroreflex Sensitivity (BRS) | Significant improvement | Less pronounced or no effect | [16][17] |
| 123I-MIBG H/M Ratio | Significant increase | No significant change | [19][20] |
| 123I-MIBG Washout Rate | Significant decrease | Less significant decrease | [19][20] |
| Plasma Norepinephrine | Potential for reduction | No significant change | [15] |
Conclusion
This compound's unique dual L/N-type calcium channel blockade provides a distinct advantage in the management of cardiovascular conditions associated with sympathetic overactivity.[4][7] By directly inhibiting norepinephrine release from sympathetic nerve terminals, this compound effectively reduces cardiac sympathetic drive, an effect that can be quantified through a variety of well-established methodologies.[3][8][9] This sympatholytic action, coupled with its primary antihypertensive effect, positions this compound as a valuable tool for both clinical practice and further cardiovascular research.
References
- 1. The Promise of this compound in Hypertension with Comorbidities: National Consensus Statement [japi.org]
- 2. Comparison of the effects of this compound and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Cildip | 10 mg | Tablet | সিলডিপ ১০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 9. This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. saspublishers.com [saspublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. The Mechanism of Cardiac Sympathetic Activity Assessment Methods: Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. An N-/L-type calcium channel blocker, this compound, suppresses autonomic, electrical, and structural remodelling associated with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. ahajournals.org [ahajournals.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Effects of amlodipine and this compound on cardiac sympathetic nervous system and neurohormonal status in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effects of this compound on Heart Rate and Uric Acid Metabolism in Patients With Essential Hypertension | Das | Cardiology Research [cardiologyres.org]
- 22. Effects of this compound on Heart Rate and Uric Acid Metabolism in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Cilnidipine Beyond L-type Calcium Channels
Abstract
Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker (CCB), has garnered significant attention for its unique pharmacological profile that extends beyond the conventional blockade of L-type voltage-gated calcium channels.[1][2] This technical guide provides a comprehensive exploration of the molecular targets of this compound that are independent of its L-type calcium channel antagonism. We delve into the intricate mechanisms by which this compound exerts its pleiotropic effects, including its well-documented sympatholytic action through N-type calcium channel blockade, its modulation of the renin-angiotensin-aldosterone system (RAAS), and its emerging roles in mitigating oxidative stress, improving endothelial function, and influencing pro-fibrotic signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's multifaceted mechanism of action and its potential for broader therapeutic applications.
Part 1: Introduction to this compound: A Dual L/N-Type Calcium Channel Blocker
This compound is a distinguished member of the dihydropyridine class of CCBs, primarily prescribed for the management of hypertension.[3][4] Its fundamental antihypertensive effect stems from its ability to inhibit the influx of extracellular calcium ions into vascular smooth muscle cells through L-type voltage-gated calcium channels (Cav1.2).[3][5] This action leads to vasodilation and a subsequent reduction in peripheral vascular resistance.[3]
However, what sets this compound apart from its predecessors is its dual-blocking action on both L-type and N-type (Cav2.2) voltage-gated calcium channels.[1][2] This unique characteristic confers upon this compound a distinct pharmacological profile, most notably a sympatholytic effect that counteracts the reflex tachycardia often associated with other dihydropyridine CCBs.[6][7] The following sections will dissect the molecular underpinnings of this compound's actions beyond the L-type calcium channel, providing a granular view of its diverse cellular interactions.
Part 2: The Sympatholytic Action of this compound via N-type Calcium Channel Blockade
The most significant and well-characterized molecular target of this compound, aside from the L-type calcium channel, is the N-type voltage-gated calcium channel (Cav2.2).[1][8] These channels are predominantly located on presynaptic nerve terminals of the sympathetic nervous system and play a pivotal role in the release of neurotransmitters, particularly norepinephrine.[3][9]
Molecular Mechanism
By blocking N-type calcium channels, this compound directly inhibits the influx of calcium into sympathetic neurons that is triggered by an action potential.[10] This reduction in intracellular calcium concentration at the presynaptic terminal curtails the fusion of synaptic vesicles containing norepinephrine with the cell membrane, thereby attenuating the release of this potent vasoconstrictor into the synaptic cleft.[3] The consequence of this action is a dampening of sympathetic nervous system overactivity, leading to a reduction in heart rate and blood pressure.[1][11]
Experimental Evidence
Numerous in vitro and in vivo studies have substantiated the N-type calcium channel blocking activity of this compound. Uneyama et al. demonstrated that this compound effectively suppresses N-type Ca2+ channel currents in isolated rat sympathetic neurons at sub-micromolar concentrations.[1] Furthermore, studies have shown that this compound attenuates norepinephrine release from sympathetic nerve endings more potently than other CCBs.[1] Clinically, this sympatholytic profile is evidenced by a lower incidence of reflex tachycardia and a significant reduction in heart rate in hypertensive patients treated with this compound compared to those on L-type selective CCBs like amlodipine.[1][12]
Experimental Protocol: Radioligand Binding Assay for N-type Calcium Channel Affinity
This protocol outlines a method to determine the binding affinity of this compound to N-type calcium channels using a radiolabeled ligand, such as [125I]ω-conotoxin GVIA, a selective N-type channel blocker.
Materials:
-
Membrane preparations from cells expressing recombinant N-type calcium channels (e.g., HEK293 cells).
-
[125I]ω-conotoxin GVIA (radioligand).
-
This compound (test compound).
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Non-specific binding control (e.g., high concentration of unlabeled ω-conotoxin GVIA).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a microcentrifuge tube, combine the cell membrane preparation, [125I]ω-conotoxin GVIA at a fixed concentration (typically below its Kd), and varying concentrations of this compound. For non-specific binding, use a saturating concentration of unlabeled ω-conotoxin GVIA instead of this compound.
-
Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathway Diagram
Caption: this compound's blockade of N-type Ca2+ channels inhibits norepinephrine release.
Part 3: Modulation of the Renin-Angiotensin-Aldosterone System (RAAS)
Beyond its direct sympatholytic effects, this compound also exerts significant influence over the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance.
Mechanism of Action
This compound's modulation of the RAAS is believed to be a downstream consequence of its N-type calcium channel blockade.[13] By suppressing sympathetic nerve activity, this compound can reduce the sympathetic stimulation of renin release from the juxtaglomerular cells of the kidney.[14] This leads to a decrease in plasma renin activity, which in turn reduces the production of angiotensin II, a potent vasoconstrictor and stimulator of aldosterone secretion.[13][14] Some studies also suggest that this compound may directly inhibit angiotensin II formation by affecting angiotensin-converting enzyme (ACE) activity.[14] Furthermore, there is evidence that this compound may favorably modulate the balance between the classical ACE-Ang II axis and the protective ACE2-Ang-(1-7) axis.[15][16]
Evidence and Therapeutic Implications
Several preclinical and clinical studies have demonstrated the RAAS-inhibiting effects of this compound. In hypertensive rat models, this compound treatment has been shown to significantly reduce renal Angiotensin II levels.[13] Clinical trials in hypertensive patients have also reported a decrease in plasma aldosterone levels with this compound therapy.[6] These effects contribute to its antihypertensive efficacy and are particularly beneficial for renal protection. By mitigating the detrimental effects of excessive Angiotensin II, such as glomerular hypertension and podocyte injury, this compound exhibits a superior renoprotective profile compared to L-type selective CCBs.[13][15][17]
Experimental Protocol: ELISA for Plasma Angiotensin II
Materials:
-
Blood samples collected in pre-chilled EDTA tubes containing a protease inhibitor cocktail.
-
Angiotensin II ELISA kit.
-
Microplate reader.
Procedure:
-
Sample Collection and Preparation: Collect blood from subjects and immediately centrifuge at 4°C to separate the plasma. Store plasma at -80°C until analysis.
-
Assay Procedure: Follow the manufacturer's instructions for the Angiotensin II ELISA kit. This typically involves:
-
Adding standards, controls, and plasma samples to the wells of a microplate pre-coated with an anti-Angiotensin II antibody.
-
Incubating the plate to allow Angiotensin II in the samples to bind to the antibody.
-
Washing the plate to remove unbound components.
-
Adding a biotinylated detection antibody that binds to the captured Angiotensin II.
-
Incubating and washing again.
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubating and washing.
-
Adding a substrate solution that reacts with HRP to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of Angiotensin II in the plasma samples.
RAAS Cascade Diagram
Caption: this compound's sympatholytic action reduces renin release, thus inhibiting the RAAS cascade.
Part 4: Antioxidant and Anti-inflammatory Properties
A growing body of evidence suggests that this compound possesses antioxidant and anti-inflammatory properties that contribute to its organ-protective effects.
Mechanism of Action
The precise mechanisms underlying this compound's antioxidant effects are not fully elucidated but are thought to be linked to its ability to suppress the RAAS and reduce sympathetic overactivity, both of which are known to promote oxidative stress.[9][13] By decreasing Angiotensin II levels, this compound may inhibit the activation of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature.[18] this compound has been shown to reduce levels of oxidative stress markers such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG).[13][19] Its anti-inflammatory effects may be related to the inhibition of pro-inflammatory cytokine production and adhesion molecule expression.
Evidence and Therapeutic Implications
Studies in hypertensive patients have demonstrated that this compound treatment is associated with a significant decrease in urinary markers of oxidative stress.[19] In animal models of hypertension, this compound has been shown to attenuate cardiac oxidative stress and inflammation to a greater extent than amlodipine. These antioxidant and anti-inflammatory actions likely contribute to its superior renoprotective and cardioprotective effects by mitigating cellular damage and dysfunction caused by oxidative stress and inflammation.[13]
Experimental Protocol: TBARS Assay for Lipid Peroxidation
Materials:
-
Tissue homogenate or plasma samples.
-
Thiobarbituric acid (TBA) reagent.
-
Trichloroacetic acid (TCA).
-
Butylated hydroxytoluene (BHT).
-
Malondialdehyde (MDA) standard.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer containing BHT to prevent auto-oxidation.
-
Reaction: Mix the sample with TCA to precipitate proteins and then with TBA reagent.
-
Incubation: Heat the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow the reaction between MDA (a product of lipid peroxidation) and TBA to form a colored adduct.
-
Cooling and Centrifugation: Cool the samples and centrifuge to pellet the precipitate.
-
Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm) using a spectrophotometer.
-
Quantification: Calculate the concentration of MDA in the samples using a standard curve prepared with known concentrations of MDA.
Cellular Pathways Diagram
Caption: this compound mitigates oxidative stress and inflammation by inhibiting the sympathetic nervous system and RAAS.
Part 5: Effects on Endothelial Function
Endothelial dysfunction is a hallmark of hypertension and other cardiovascular diseases. This compound has been shown to have beneficial effects on endothelial function, which may contribute to its vascular protective properties.
Mechanism of Action
The precise mechanisms by which this compound improves endothelial function are still under investigation. One proposed mechanism is through the stimulation of endothelial nitric oxide (NO) release.[20] Studies in porcine coronary arteries have suggested that this compound can induce endothelium-dependent relaxation that is mediated by the NO/cyclic GMP pathway.[20] This effect may be related to an increase in intracellular calcium in endothelial cells, leading to the activation of endothelial NO synthase (eNOS).[20] Additionally, this compound's antioxidant properties may enhance NO bioavailability by reducing its degradation by reactive oxygen species.
Evidence and Therapeutic Implications
Clinical studies have shown that this compound can improve endothelial function in hypertensive patients.[21] For example, a study comparing this compound and amlodipine found that this compound was more effective at improving flow-mediated vasodilation, a measure of endothelial function.[21] By restoring endothelial function, this compound may help to prevent the progression of atherosclerosis and reduce the risk of cardiovascular events.
Experimental Protocol: Measurement of Flow-Mediated Dilation (FMD)
Methodology: This is a non-invasive clinical procedure to assess endothelial function.
-
Baseline Measurement: A high-resolution ultrasound is used to measure the diameter of the brachial artery at rest.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a pressure above systolic blood pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated, causing a surge in blood flow (reactive hyperemia) that stimulates the endothelium to release NO, leading to vasodilation.
-
FMD Calculation: The diameter of the brachial artery is measured again 60-90 seconds after cuff deflation. FMD is calculated as the percentage change in artery diameter from baseline.
Endothelial Signaling Diagram
Caption: this compound may promote NO-mediated vasodilation by increasing endothelial calcium.
Part 6: Influence on Transforming Growth Factor-beta (TGF-β) Signaling
Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis and tissue remodeling. Aberrant TGF-β signaling is implicated in the pathogenesis of cardiovascular and renal fibrosis in hypertension.
Mechanism of Action
In vitro studies have shown that this compound can inhibit the expression of TGF-β1 mRNA in vascular smooth muscle cells from spontaneously hypertensive rats.[22] The exact mechanism for this inhibition is not fully understood but may be related to the blockade of calcium signaling pathways that are involved in the regulation of TGF-β1 gene expression. By downregulating TGF-β1, this compound may suppress the downstream signaling cascade that leads to the production of extracellular matrix proteins and fibrosis.
Evidence and Therapeutic Implications
The anti-fibrotic potential of this compound has been demonstrated in animal models of hypertensive organ damage. For instance, in Dahl salt-sensitive rats, this compound was shown to attenuate left ventricular perivascular and interstitial fibrosis to a greater extent than amlodipine. This anti-fibrotic effect, mediated at least in part by the inhibition of TGF-β signaling, contributes to the cardioprotective and renoprotective benefits of this compound by preserving organ structure and function.
Experimental Protocol: RT-qPCR for TGF-β1 mRNA Expression
Materials:
-
Cultured vascular smooth muscle cells or tissue samples.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Primers specific for TGF-β1 and a housekeeping gene (e.g., GAPDH).
-
SYBR Green or TaqMan probe-based qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, primers, and master mix.
-
Real-time PCR: Run the reaction in a real-time PCR instrument, which monitors the amplification of the target gene in real-time.
-
Data Analysis: Determine the cycle threshold (Ct) values for TGF-β1 and the housekeeping gene. Calculate the relative expression of TGF-β1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to a control group.
TGF-β Signaling Pathway Diagram
Caption: this compound can inhibit the expression of TGF-β1, a key mediator of fibrosis.
Part 7: Summary of Molecular Targets and Therapeutic Implications
The pleiotropic effects of this compound stem from its ability to interact with multiple molecular targets beyond the L-type calcium channel. This multifaceted pharmacology translates into a unique clinical profile with several advantages over traditional CCBs.
| Molecular Target/Pathway | Mechanism of Action | Key Therapeutic Implications |
| N-type Ca2+ Channels | Inhibition of norepinephrine release from sympathetic nerve endings.[3] | Sympatholytic effect, reduction in heart rate, prevention of reflex tachycardia.[1][6] |
| Renin-Angiotensin-Aldosterone System (RAAS) | Suppression of renin release and reduction of angiotensin II and aldosterone levels.[13][14] | Enhanced antihypertensive effect, significant renal protection.[15][17] |
| Oxidative Stress Pathways | Reduction of ROS production, potentially via inhibition of NADPH oxidase.[18] | Antioxidant effects, protection against organ damage.[13] |
| Endothelial Function | Stimulation of endothelial NO release.[20] | Improvement of endothelial dysfunction, vascular protection.[21] |
| TGF-β Signaling | Inhibition of TGF-β1 mRNA expression.[22] | Anti-fibrotic effects, prevention of cardiac and renal remodeling. |
Part 8: References
-
The fourth-generation Calcium channel blocker: this compound - PMC - PubMed Central. Available at: --INVALID-LINK--
-
This compound, a Dual L/N-type Ca - Japi.org. Available at: --INVALID-LINK--
-
This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - NIH. Available at: --INVALID-LINK--
-
The Promise of this compound in Hypertension with Comorbidities: National Consensus Statement - Japi.org. Available at: --INVALID-LINK--
-
Effect of L/N-type Calcium Channel Blocker (this compound) on Oxidative Stress in Nitric Oxide-deficient Hypertensive Rats. Available at: --INVALID-LINK--
-
Renal and vascular protective effects of this compound in patients with essential hypertension. Available at: --INVALID-LINK--
-
Effects of the L- and N-type calcium channel blocker this compound on growth of vascular smooth muscle cells from spontaneously hypertensive rats - PubMed. Available at: --INVALID-LINK--
-
This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - NIH. Available at: --INVALID-LINK--
-
What is the mechanism of this compound? - Patsnap Synapse. Available at: --INVALID-LINK--
-
A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - Bentham Science Publisher. Available at: --INVALID-LINK--
-
This compound (Atelec) – Uses, Side Effects, Mechanism of Action, Dosage, Interactions, Warnings - YouTube. Available at: --INVALID-LINK--
-
What is the role of this compound (calcium channel blocker) in managing hypertension?. Available at: --INVALID-LINK--
-
Effects of Amlodipine and this compound on Cardiac Sympathetic Nervous System and Neurohormonal Status in Essential Hypertension - American Heart Association Journals. Available at: --INVALID-LINK--
-
Effects of a Dual L/N-Type Calcium Channel Blocker this compound on Blood Pressure, Pulse Rate, and Autonomic Functions in Patients with Mild to Moderate Hypertension - ResearchGate. Available at: --INVALID-LINK--
-
This compound, An L-/N-Type Calcium Channel Blocker, Changes the Circulating Angiotensin - Hilaris Publisher. Available at: --INVALID-LINK--
-
Renoprotective and antioxidant effects of this compound in hypertensive patients. Available at: --INVALID-LINK--
-
This compound attenuates angiotensin II formation via inhibition of renin... - ResearchGate. Available at: --INVALID-LINK--
-
This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed. Available at: --INVALID-LINK--
-
Antiproteinuric effect of this compound in hypertensive Japanese treated with renin-angiotensin-system inhibitors - a multicenter, open, randomized trial using 24-hour urine collection - PubMed. Available at: --INVALID-LINK--
-
Blood Pressure Reducing Potential and Renoprotective Action of this compound Among Hypertensive Patients Suffering From Chronic Kidney Disease: A Meta-Analysis - PubMed Central. Available at: --INVALID-LINK--
-
L/N-Type Calcium Channel Blocker this compound Added to Renin-Angiotensin Inhibition Improves Ambulatory Blood Pressure Profile and Suppresses Cardiac Hypertrophy in Hypertension with Chronic Kidney Disease - MDPI. Available at: --INVALID-LINK--
-
N-type Calcium Channel Inhibition With this compound Elicits Glomerular Podocyte Protection Independent of Sympathetic Nerve Inhibition - NIH. Available at: --INVALID-LINK--
-
Negative Effect on the Anti-Oxidant Potential of this compound in Breast Cancer Cell Lines – An in Vitro Study. Available at: --INVALID-LINK--
-
Renoprotective and antioxidant effects of this compound in hypertensive patients - PubMed. Available at: --INVALID-LINK--
-
This compound INHIBITED RENAL INJURY AND... : Journal of Hypertension - Ovid. Available at: --INVALID-LINK--
-
This compound: A New Generation Ca2+ Channel Blocker with Inhibitory Action on Sympathetic Neurotransmitter Re… - OUCI. Available at: --INVALID-LINK--
-
Comparison of the effects of this compound and amlodipine on cardiac remodeling and diastolic dysfunction in Dahl salt-sensitive rats - PubMed. Available at: --INVALID-LINK--
-
This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed. Available at: --INVALID-LINK--
-
Powerful vascular protection by combining this compound with valsartan in stroke-prone, spontaneously hypertensive rats - NIH. Available at: --INVALID-LINK--
-
This compound, a slow-acting Ca(2+) channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca(2+)]i - MDC Repository. Available at: --INVALID-LINK--
-
This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target - Patsnap Synapse. Available at: --INVALID-LINK--
-
This compound: Uses, Side Effects, Medicines & Dosage - Truemeds. Available at: --INVALID-LINK--
-
This compound | C27H28N2O7 | CID 5282138 - PubChem - NIH. Available at: --INVALID-LINK--
-
Benidipine inhibits expression of ET-1 and TGF-beta1 in Dahl salt-sensitive hypertensive rats - PubMed. Available at: --INVALID-LINK--
-
This compound is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - MDC Repository. Available at: --INVALID-LINK--
-
This compound: View Uses, Side Effects and Medicines | 1mg. Available at: --INVALID-LINK--
-
Additive Effects of this compound and Angiotensin II Receptor Blocker in Preventing the Progression of Diabetic Nephropathy in Diabetic Spontaneously Hypertensive Rats - PubMed. Available at: --INVALID-LINK--
References
- 1. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: Uses, Side Effects, Medicines & Dosage [truemeds.in]
- 5. This compound | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jkimsu.com [jkimsu.com]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
- 12. The Promise of this compound in Hypertension with Comorbidities: National Consensus Statement [japi.org]
- 13. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, a Dual L/N-type Ca [japi.org]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Blood Pressure Reducing Potential and Renoprotective Action of this compound Among Hypertensive Patients Suffering From Chronic Kidney Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Powerful vascular protection by combining this compound with valsartan in stroke-prone, spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Renoprotective and antioxidant effects of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Renal and vascular protective effects of this compound in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of the L- and N-type calcium channel blocker this compound on growth of vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Cilnidipine
Abstract
This document provides a comprehensive guide for the synthesis and purification of Cilnidipine, a fourth-generation dihydropyridine-type calcium channel blocker.[1] this compound is distinguished by its dual-blocking action on both L-type and N-type calcium channels, offering effective antihypertensive effects with minimal reflex tachycardia.[2] These protocols are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical parameters for achieving high yield and purity. The guide covers the modified Hantzsch dihydropyridine synthesis, key intermediate preparation, and robust purification methodologies, including recrystallization and chromatographic analysis.
Introduction to this compound
This compound (CAS No: 132203-70-4) is a potent antihypertensive agent.[1] Its chemical name is 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl ester (E)-3-phenylprop-2-enyl ester.[1] Unlike earlier dihydropyridines that primarily block L-type calcium channels in vascular smooth muscle, this compound also inhibits N-type calcium channels at sympathetic nerve endings. This dual mechanism suppresses norepinephrine release, thereby controlling stress-induced blood pressure surges and offering potential organ protection.[1] The synthesis of high-purity this compound is critical for its therapeutic efficacy and safety, necessitating careful control over reaction conditions and purification processes to minimize process-related and degradation impurities.[1][2]
Synthetic Strategy: The Hantzsch Dihydropyridine Synthesis
The core of this compound's structure is a 1,4-dihydropyridine ring, which is most efficiently constructed via the Hantzsch dihydropyridine synthesis.[3][4][5] This is a classic multi-component reaction involving the condensation of an aldehyde (m-nitrobenzaldehyde), two distinct β-carbonyl compounds (in this case, an acetoacetate and an aminocrotonate), and a nitrogen source (ammonia, often provided by the aminocrotonate).[3][4]
The overall reaction can be visualized as the cyclization of two key intermediates:
-
Intermediate A: 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester, formed from the Knoevenagel condensation of m-nitrobenzaldehyde and 2-methoxyethyl acetoacetate.[4][6]
-
Intermediate B: (E)-cinnamyl 3-aminobut-2-enoate, an enamine formed from cinnamyl acetoacetate and an ammonia source.[7][8]
These two intermediates undergo a Michael addition followed by cyclization and dehydration to yield the final dihydropyridine ring structure of this compound.[4]
Caption: Hantzsch synthesis pathway for this compound.
Detailed Synthesis Protocols
Protocol 1: Synthesis of (E)-cinnamyl 3-aminobut-2-enoate (Intermediate B)
This protocol describes the formation of the enamine intermediate from cinnamyl acetoacetate.
Materials:
-
Cinnamyl acetoacetate
-
Ammonia source (e.g., aqueous ammonia, ammonium acetate)
-
Ethanol or Methanol
-
Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolve cinnamyl acetoacetate in an alcoholic solvent (e.g., ethanol) in a round-bottom flask.
-
Under constant stirring, add the ammonia source. If using aqueous ammonia, add it dropwise while maintaining the temperature between 5-10°C. If using ammonium acetate, it can be added directly.
-
Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to 20 hours depending on the ammonia source and solvent.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting residue is the crude (E)-cinnamyl 3-aminobut-2-enoate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of Crude this compound
This protocol details the final cyclization step to produce crude this compound.
Materials:
-
2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester (Intermediate A)
-
(E)-cinnamyl 3-aminobut-2-enoate (Intermediate B)
-
Catalyst (optional): Aluminum isobutoxide[7]
-
Inert gas supply (Nitrogen or Argon)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
Procedure:
-
To a reaction vessel, add Intermediate A, Intermediate B, and the solvent (e.g., isobutanol). A typical molar ratio of Intermediate A to Intermediate B is between 1:1 and 1:1.8.[8]
-
If a catalyst is used, add it to the mixture.[7]
-
Purge the vessel with an inert gas (Nitrogen) to protect the dihydropyridine product from oxidation.[7]
-
Heat the mixture to reflux and maintain it for several hours (typically 2-22 hours, depending on the solvent and catalyst).[6][8] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture overnight to allow the crude product to precipitate.[7]
-
Collect the solid product by filtration.
-
Wash the crude product with cold ethanol (5-10°C) to remove some of the unreacted starting materials and soluble impurities.[7]
-
Dry the resulting solid under vacuum. This yields the crude this compound.
| Parameter | Condition 1 | Condition 2 |
| Solvent | Isobutanol[7] | Absolute Ethanol[6] |
| Catalyst | Aluminum isobutoxide[7] | None (thermal) |
| Reactant Ratio (A:B) | 1:1.2 | 1:1.1 |
| Reaction Time | ~8-12 hours | ~22 hours[6] |
| Temperature | Reflux | Reflux (60-78°C)[6] |
Table 1: Example Reaction Conditions for this compound Synthesis.
Purification Protocols
Crude this compound contains unreacted starting materials, side-products, and degradation products.[2] Given its sensitivity to light and oxidation, purification must be handled carefully.[2][10] Recrystallization is the primary method for bulk purification.
Caption: General workflow for the purification of this compound.
Protocol 3: Purification by Recrystallization
Principle: This technique relies on the differential solubility of this compound and its impurities in a chosen solvent system at varying temperatures. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.
Materials:
-
Crude this compound
-
Recrystallization Solvent(s): Anhydrous ethanol, Methanol/Acetone, DMF/Water, Acetonitrile/Ethanol[6][7][11]
-
Activated Carbon (optional, for decolorizing)
-
Erlenmeyer flask, heating mantle, condenser, Buchner funnel, vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent system (e.g., anhydrous ethanol). A molar ratio of crude this compound to ethanol can be 1:20 to 1:40.[6]
-
Gently heat the mixture to reflux with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution, but avoid using a large excess.
-
(Optional) If the solution is colored, add a small amount of activated carbon and reflux for a few minutes.[6]
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath or cooled to a specific crystallization temperature (e.g., 35-40°C).[6] Protect the solution from light during this process.[10]
-
Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 60°C) until a constant weight is achieved.[6]
| Solvent System | Notes |
| Anhydrous Ethanol | A common and effective single-solvent system.[6][7] |
| Methanol / Acetone | Dissolve in hot methanol, then add acetone and apply ultrasound to induce crystallization.[11] |
| DMF / Water | Dissolve in hot DMF, then add water as an anti-solvent to promote crystallization.[11] |
| Acetonitrile / Ethanol | Dissolve in hot acetonitrile, add ethanol, and cool to crystallize.[11] |
Table 2: Common Recrystallization Solvent Systems for this compound.
Quality Control and Characterization
The purity of the final this compound product must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity and quantifying impurities.
Protocol 4: Purity Analysis by RP-HPLC
Principle: Reversed-Phase HPLC (RP-HPLC) separates this compound from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Instrumentation and Conditions:
-
HPLC System: With UV or DAD detector
-
Column: C18, e.g., Xttera RP18 (100 x 4.6 mm, 3.5 µm)[12]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common system is a 30:70 (v/v) mixture of 10mM phosphate buffer (pH 2.6) and acetonitrile.[12] Another reported system is 80:20 (v/v) Methanol and 0.05M Phosphate Buffer (pH 3.0).[13]
-
Injection Volume: 20 µL[12]
-
Column Temperature: Ambient
| Parameter | Condition 1[12] | Condition 2[13] |
| Column | Xttera RP18 (100 x 4.6 mm, 3.5 µm) | C18 |
| Mobile Phase | 10mM Phosphate Buffer (pH 2.6) : Acetonitrile (30:70) | 0.05M Phosphate Buffer (pH 3.0) : Methanol (20:80) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 240 nm | 254 nm |
| Typical Retention Time | ~3.0 min | Not specified |
Table 3: Example RP-HPLC Conditions for this compound Purity Analysis.
Procedure:
-
Prepare a standard solution of this compound reference standard in a suitable diluent (e.g., methanol or the mobile phase).
-
Prepare the sample solution by accurately weighing and dissolving the synthesized this compound in the same diluent.
-
Filter both solutions through a 0.22 µm membrane filter before injection.[13]
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the area of the main this compound peak to the total area of all peaks in the chromatogram (Area Percent method).
Structural Confirmation: The identity of the final product should be confirmed using spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₂₇H₂₈N₂O₇, MW: 492.52 g/mol ).[1]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
References
- 1. This compound Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. CN111072552A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN104557679A - Synthesis method of this compound - Google Patents [patents.google.com]
- 8. CN101602709A - The preparation method of this compound used as dihydropyridine calcium antagonist - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. data.epo.org [data.epo.org]
- 12. orientjchem.org [orientjchem.org]
- 13. rjptonline.org [rjptonline.org]
Application Notes and Protocols for High-Throughput Screening of Cilnidipine Analogues
Abstract
This comprehensive guide provides detailed application notes and protocols for the high-throughput screening (HTS) of Cilnidipine analogues. This compound is a fourth-generation dihydropyridine-based calcium channel blocker distinguished by its dual-antagonistic action on both L-type (Cav1.2) and N-type (Cav2.2) voltage-gated calcium channels.[1][2][3] This dual blockade not only contributes to its potent antihypertensive effects but also offers potential neuroprotective and renal protective benefits by suppressing excessive sympathetic nervous activity.[2][4][5] The screening cascade detailed herein is designed for researchers, scientists, and drug development professionals seeking to identify novel this compound analogues with improved potency, selectivity, or pharmacokinetic profiles. The protocols are optimized for a high-throughput format, encompassing primary screening via fluorescence-based calcium flux assays and secondary validation using automated patch-clamp electrophysiology. Additionally, a cell-based assay for evaluating the neuroprotective potential of hit compounds is described.
Introduction: The Rationale for Screening this compound Analogues
This compound's unique pharmacological profile, stemming from its ability to inhibit both L-type and N-type calcium channels, presents a compelling rationale for the development of novel analogues.[1][5] L-type calcium channels are predominantly located on vascular smooth muscle cells, and their blockade leads to vasodilation and a reduction in blood pressure.[1] N-type calcium channels are primarily found on presynaptic nerve terminals and are involved in the release of neurotransmitters such as norepinephrine.[1][4] By inhibiting N-type channels, this compound can suppress the sympathetic nervous system's impact on the cardiovascular system, a mechanism that may contribute to its cardioprotective and renoprotective effects.[2][4]
The development of this compound analogues aims to explore and optimize this dual-channel blockade. Key objectives for screening new chemical entities include:
-
Enhanced Potency and Selectivity: Identifying compounds with greater affinity for L-type, N-type, or a specific ratio of both, to fine-tune the therapeutic effects.
-
Improved Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and dosing regimens.
-
Novel Therapeutic Applications: Investigating analogues for expanded indications, such as chronic pain and neurodegenerative disorders, where N-type calcium channels play a significant role.
This guide provides a robust HTS workflow to efficiently screen large compound libraries and identify promising this compound analogues for further preclinical development.
The Screening Cascade: A Multi-Stage Approach
A tiered screening approach is essential for the efficient and cost-effective identification of lead compounds from large chemical libraries. The proposed cascade begins with a high-throughput primary screen to identify all active compounds, followed by more detailed secondary assays to confirm and characterize their activity.
Caption: High-throughput screening cascade for this compound analogues.
Primary Screening: High-Throughput Calcium Flux Assay
Principle: The primary screen utilizes a fluorescence-based calcium flux assay to measure changes in intracellular calcium ([Ca²⁺]i) in response to channel activation and inhibition.[6] This no-wash, mix-and-read assay is highly amenable to automation and is performed using a Fluorometric Imaging Plate Reader (FLIPR).[7][8][9] Cells stably expressing the target calcium channels (L-type or N-type) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or the components of the FLIPR Calcium Assay Kits.[7][10] When the channels open in response to a depolarizing stimulus (e.g., potassium chloride), Ca²⁺ flows into the cell, binding to the dye and causing an increase in fluorescence. This compound analogues that block the channels will prevent or reduce this fluorescence increase.
Cell Line Selection and Culture
The choice of cell lines is critical for the success of the screening campaign. It is recommended to use cell lines stably expressing the human recombinant alpha subunits of the target calcium channels.
| Cell Line | Target Channel | Recommended Use |
| HEK293-hCav1.2 | L-type (CACNA1C) | Primary screening for antihypertensive effects. |
| SH-SY5Y (endogenous) or HEK293-hCav2.2 | N-type (CACNA1B) | Primary screening for neuroprotective/sympatholytic effects. |
Cells should be cultured according to standard protocols and plated into 384-well, black-walled, clear-bottom microplates 24-48 hours prior to the assay to achieve a confluent monolayer.
Detailed Protocol: FLIPR Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing hCav1.2 or hCav2.2
-
FLIPR Calcium 6 Assay Kit
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Compound plates containing this compound analogues at various concentrations
-
Positive Control: this compound
-
Negative Control: DMSO (0.1%)
-
Stimulus Solution: Assay buffer containing KCl (final concentration to elicit EC₈₀ response)
-
FLIPR Tetra® or similar fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium and incubate overnight.
-
Dye Loading: Prepare the FLIPR Calcium 6 dye-loading solution according to the manufacturer's instructions.[7] Add 25 µL of the dye-loading solution to each well.
-
Incubation: Incubate the plates for 1-2 hours at 37°C, 5% CO₂.
-
Compound Addition: Transfer compounds from the source plates to the cell plates using an automated liquid handler. Typically, 12.5 µL of a 5X compound solution is added to each well.
-
Pre-incubation: Incubate the plates with the compounds for 15-30 minutes at room temperature.
-
FLIPR Measurement:
-
Place the cell plate and the stimulus plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Initiate the automated addition of 12.5 µL of the KCl stimulus solution to each well.
-
Continue recording the fluorescence signal for an additional 2-3 minutes.
-
Data Analysis and Hit Identification
The fluorescence data is analyzed to determine the percentage of inhibition for each compound.
-
Data Normalization: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl))
-
Hit Criteria: A common threshold for hit identification is a percentage inhibition of ≥50% at a single screening concentration (e.g., 10 µM).
Secondary Screening and Hit Validation
Compounds identified as hits in the primary screen are subjected to secondary assays to confirm their activity, determine their potency and selectivity, and further characterize their mechanism of action.
Automated Patch Clamp (APC) for Potency and Selectivity
Principle: Automated patch clamp is the gold standard for ion channel drug discovery, providing detailed electrophysiological data on channel function with significantly higher throughput than manual patch clamp.[11][12][13][14] This technique measures the ionic currents flowing through the channels in response to voltage changes, allowing for a direct assessment of compound-induced block.[15][16]
Caption: Automated patch clamp experimental workflow.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cell lines.
-
APC System Setup: Prime the planar patch clamp chips and the automated system (e.g., Qube 384, SyncroPatch 384) according to the manufacturer's protocols.
-
Cell Seeding and Sealing: The instrument automatically seeds the cells onto the patch apertures and establishes a high-resistance (giga-ohm) seal.
-
Whole-Cell Configuration: A brief suction pulse ruptures the cell membrane under the aperture, achieving the whole-cell patch clamp configuration.
-
Voltage Protocol and Baseline Recording: Apply a voltage protocol to activate the calcium channels and record the baseline current.
-
Compound Application: Apply a range of concentrations of the hit compounds to the cells.
-
Data Recording: Record the channel currents in the presence of each compound concentration.
Data Analysis: The peak current amplitude at each compound concentration is measured and used to construct a dose-response curve. The data is fitted to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the channel activity).[17][18][19]
| Parameter | Description |
| IC₅₀ | Half-maximal inhibitory concentration. A measure of compound potency. |
| Hill Slope | Describes the steepness of the dose-response curve. |
| Emax | The maximum percentage of inhibition achieved by the compound. |
By determining the IC₅₀ values for both L-type and N-type channels, the selectivity of the compounds can be established.
Neuroprotection Assay: Oxidative Stress-Induced Cell Death
Principle: To assess the potential neuroprotective effects of the this compound analogues, a cell-based assay that models a relevant pathological condition, such as oxidative stress, is employed.[20][21] SH-SY5Y neuroblastoma cells, which endogenously express N-type calcium channels, are a suitable model. Cell viability is measured after inducing oxidative stress with a toxic agent like tert-butyl hydroperoxide (TBHP).[21]
Procedure:
-
Cell Plating: Seed SH-SY5Y cells in 96- or 384-well plates and allow them to adhere and differentiate for 24-48 hours.
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds for 1-2 hours.
-
Induction of Oxidative Stress: Add TBHP to the wells to a final concentration that induces approximately 50% cell death in control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Cell Viability Measurement: Assess cell viability using a commercially available assay, such as the resazurin-based PrestoBlue™ or CellTiter-Blue® assay.
-
Data Acquisition: Measure fluorescence or absorbance using a plate reader.
Data Analysis: Calculate the percentage of cell viability for each well relative to the positive control (no TBHP) and the negative control (TBHP with vehicle). Hits are identified as compounds that significantly increase cell viability compared to the negative control.
Conclusion
The high-throughput screening methods detailed in these application notes provide a robust and efficient framework for the discovery and characterization of novel this compound analogues. By combining a high-throughput fluorescence-based primary screen with a more detailed electrophysiological secondary screen, this cascade allows for the rapid identification of potent and selective calcium channel blockers. The inclusion of a neuroprotection assay provides valuable insights into the potential therapeutic benefits of these compounds beyond their antihypertensive effects. This comprehensive approach will accelerate the identification of promising lead candidates for further development as next-generation therapeutics for cardiovascular and neurological disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Dual L/N-type Ca [japi.org]
- 4. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. cellmicrosystems.com [cellmicrosystems.com]
- 14. Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective | Semantic Scholar [semanticscholar.org]
- 15. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Ion Channel Modulators - Creative Bioarray [ionschannel.com]
- 17. medium.com [medium.com]
- 18. academic.oup.com [academic.oup.com]
- 19. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
Protocol for inducing relaxation in porcine coronary artery with Cilnidipine
Application Note & Protocol
A Comprehensive Protocol for Characterizing Cilnidipine-Induced Relaxation in Isolated Porcine Coronary Arteries
Abstract & Introduction
This compound is a fourth-generation dihydropyridine calcium channel blocker (CCB) distinguished by its unique dual-action mechanism.[1] Unlike traditional CCBs that exclusively target L-type voltage-gated Ca²⁺ channels, this compound also potently inhibits N-type Ca²⁺ channels.[2][3] This dual blockade confers a unique pharmacological profile: the L-type channel inhibition in vascular smooth muscle cells leads to vasodilation and a reduction in blood pressure, while the N-type channel inhibition at sympathetic nerve terminals suppresses norepinephrine release, thereby attenuating the reflex tachycardia often associated with other vasodilators.[1][4][5]
The porcine coronary artery serves as a highly relevant ex vivo model for preclinical cardiovascular research due to its anatomical and physiological similarities to the human coronary vasculature.[6] This application note provides a detailed, field-proven protocol for utilizing an isolated organ bath system to investigate the vasodilatory effects of this compound on porcine coronary artery rings. We will elucidate the step-by-step methodology, from tissue preparation to the generation of robust dose-response curves, and explain the scientific rationale behind each critical step. This guide is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize the vascular pharmacology of this compound and other vasoactive compounds.
Scientific Background: The Dual-Action Mechanism of this compound
Understanding the mechanism of this compound is central to designing a robust experimental protocol. The drug's vasodilatory effect is a composite of direct action on vascular smooth muscle and indirect modulation via the endothelium.
-
L-Type Ca²⁺ Channel Blockade (Direct Vasodilation): Vascular smooth muscle cells rely on the influx of extracellular Ca²⁺ through L-type channels for contraction. By blocking these channels, this compound reduces intracellular Ca²⁺ concentration, preventing the activation of myosin light-chain kinase and leading to smooth muscle relaxation and vasodilation.[4][7]
-
N-Type Ca²⁺ Channel Blockade (Sympatholytic Effect): N-type Ca²⁺ channels are predominantly located on presynaptic nerve terminals. Their inhibition by this compound reduces the release of norepinephrine, a potent vasoconstrictor.[2][4] While this effect is crucial for preventing reflex tachycardia in vivo, its direct contribution in an isolated tissue bath (devoid of systemic sympathetic input) is minimal, though it underscores the drug's unique properties.
-
Endothelium-Dependent Relaxation: Beyond direct smooth muscle effects, studies have shown that this compound's action in porcine coronary arteries is partly mediated by the endothelium.[8][9] this compound can increase intracellular Ca²⁺ levels within endothelial cells, stimulating endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then diffuses to the underlying smooth muscle cells, activates soluble guanylyl cyclase (sGC), increases cGMP levels, and ultimately causes relaxation.[8][9] This endothelium-dependent pathway is a critical component of its overall vasodilatory profile.
Signaling Pathway Overview
The following diagram illustrates the key molecular pathways involved in this compound-induced coronary artery relaxation.
Caption: Dual mechanisms of this compound-induced vasodilation.
Experimental Design & Workflow
The protocol employs an ex vivo isometric organ bath setup to measure changes in the contractile force of porcine coronary artery rings. This allows for the precise determination of dose-dependent effects of this compound in a controlled physiological environment.
The workflow is designed to ensure data integrity and reproducibility, incorporating stages for tissue preparation, equilibration, pre-contraction, and cumulative drug administration.
Overall Experimental Workflow Diagram
Caption: Four-phase workflow for vascular reactivity studies.
Materials and Reagents
Equipment
-
Isolated Tissue Organ Bath System (e.g., Radnoti, DMT)
-
Isometric Force-Displacement Transducers
-
Data Acquisition System (e.g., PowerLab with LabChart software)
-
Water Bath/Circulator (for temperature control, 37°C)
-
Carbogen Gas Cylinder (95% O₂ / 5% CO₂) with regulator
-
Dissection Microscope
-
Fine Dissection Instruments (forceps, scissors)
-
Micrometer Calipers
-
Analytical Balance and pH meter
Reagents & Solutions
-
This compound: Stock solution (e.g., 10 mM in DMSO), stored at -20°C.
-
Phenylephrine (PE): Stock solution (e.g., 10 mM in deionized water), stored at -20°C.
-
Sodium Nitroprusside (SNP): (Optional control) Stock solution (e.g., 10 mM in deionized water), freshly prepared and protected from light.
-
Nω-Nitro-L-arginine methyl ester (L-NAME): (Optional control)
-
Krebs-Henseleit Buffer: To be prepared fresh daily.
| Component | Molarity (mM) | g/L (for 1 Liter) |
| NaCl | 118.0 | 6.90 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| D-Glucose | 11.1 | 2.00 |
| Deionized Water | - | to 1000 mL |
Protocol for Krebs-Henseleit Buffer Preparation:
-
Dissolve all salts except CaCl₂ and NaHCO₃ in ~800 mL of deionized water.[10]
-
Add the CaCl₂ solution and stir until fully dissolved. Preparing a concentrated stock of CaCl₂ can prevent precipitation issues.
-
Add the glucose and stir to dissolve.
-
Slowly add the NaHCO₃ while stirring.
-
Bring the final volume to 1 L with deionized water.
-
Continuously aerate the solution with Carbogen (95% O₂ / 5% CO₂) for at least 20 minutes before use. This is critical for stabilizing the pH at ~7.4.[11]
-
Maintain the buffer at 37°C in the organ bath reservoirs.
Detailed Experimental Protocols
Protocol 1: Porcine Coronary Artery Preparation
-
Tissue Acquisition: Obtain a fresh porcine heart from a local abattoir or approved animal facility. Immediately submerge it in ice-cold Krebs-Henseleit buffer.[12] Transport to the lab on ice, aiming for a maximum transport time of 1 hour.[6]
-
Artery Isolation: Pin the heart to a dissection dish filled with cold, aerated Krebs buffer. Identify and carefully dissect the left anterior descending (LAD) or left circumflex (LCX) coronary artery, clearing away surrounding adipose and connective tissue under a dissection microscope.
-
Ring Preparation: Excise a segment of the artery and place it in a fresh dish of cold Krebs buffer. Cut the artery into 3-5 mm wide rings using fine scissors. Be extremely careful to not stretch or damage the vessel.
-
Endothelium Denudation (for control rings): To create endothelium-denuded controls, gently rub the luminal surface of a ring with the tips of a fine forceps or a roughened wire.[8] The success of this procedure should be validated functionally at the end of the experiment (see section 5.3).
Protocol 2: Organ Bath Setup and Equilibration
-
Mounting: Carefully mount each arterial ring onto the stainless-steel hooks or pins of the organ bath chamber, which is filled with 37°C, Carbogen-aerated Krebs buffer.[12][13]
-
Applying Tension: Lower the transducer and apply a baseline resting tension. For porcine coronary arteries, an optimal resting tension is typically determined via a length-tension curve, but a starting point of 2-3 grams is common.[12]
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes. During this period, replace the Krebs buffer in the chambers every 15-20 minutes to wash out metabolic byproducts. The baseline tension should stabilize during this time; readjust if necessary.
Protocol 3: Generating Dose-Response Curves
-
Viability Check: After equilibration, contract the rings with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability. Once a stable contraction is reached, wash the rings with Krebs buffer until the tension returns to baseline.
-
Pre-contraction: Add a concentration of Phenylephrine (PE) that produces approximately 50-80% of the maximal KCl-induced contraction (typically around 10⁻⁶ M or 1 µM).[14] Allow the contraction to reach a stable plateau (usually 15-20 minutes). This sustained contraction is the baseline from which relaxation will be measured.
-
Cumulative Dosing: Once the PE-induced tone is stable, begin the cumulative addition of this compound. Add increasing concentrations of this compound directly to the bath in a logarithmic fashion (e.g., 10⁻⁹ M, 10⁻⁸.⁵ M, 10⁻⁸ M... up to 10⁻⁵ M). Allow the tissue to reach a stable state of relaxation at each concentration before adding the next.
-
Maximal Relaxation: At the end of the dose-response curve, you can add a supramaximal dose of an endothelium-independent vasodilator like Sodium Nitroprusside (SNP, e.g., 10⁻⁴ M) to determine the maximal possible relaxation for normalization purposes.[15]
-
Endothelium Integrity Check (Functional Validation): In endothelium-intact rings, after washing out all drugs, pre-contract again with PE and add a single dose of an endothelium-dependent vasodilator like Acetylcholine (ACh, e.g., 10⁻⁶ M). A robust relaxation confirms endothelial integrity. In denuded rings, this relaxation should be absent or significantly attenuated.[16]
Data Analysis and Presentation
-
Calculation of Relaxation: Express the relaxation at each this compound concentration as a percentage of the stable pre-contraction induced by Phenylephrine.
-
Relaxation (%) = 100 * (Tension_PE - Tension_Cil) / (Tension_PE - Tension_Baseline)
-
Where Tension_PE is the stable tension after PE, Tension_Cil is the tension after a given dose of this compound, and Tension_Baseline is the initial resting tension.
-
-
Dose-Response Curve: Plot the calculated % Relaxation (Y-axis) against the logarithm of the molar concentration of this compound (X-axis).
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response equation (variable slope).[17][18] This will allow for the determination of key pharmacological parameters.
Key Parameters & Example Data
| Parameter | Description | Example Value (Endo-Intact) | Example Value (Endo-Denuded) |
| Eₘₐₓ | Maximum relaxation effect achieved. | 95 ± 5 % | 70 ± 6 % |
| EC₅₀ | The concentration of this compound that produces 50% of the maximal effect. A measure of potency. | 1.5 x 10⁻⁷ M (150 nM) | 5.0 x 10⁻⁷ M (500 nM) |
| Hill Slope | The steepness of the curve. | ~1.0 | ~1.0 |
Note: These are illustrative values. Actual results will vary. The expected rightward shift and lower Eₘₐₓ in the endothelium-denuded group would confirm the endothelium-dependent component of this compound's action.[8][9]
Troubleshooting & Expert Insights
-
Issue: No response to Phenylephrine or KCl.
-
Cause & Solution: The tissue may not be viable. Ensure the time from harvest to experiment is minimized and that the tissue remained in cold, aerated Krebs buffer at all times. Check the calibration of the force transducer.
-
-
Issue: Unstable baseline tension after equilibration.
-
Cause & Solution: The tissue may not have been properly equilibrated. Extend the equilibration time to 90-120 minutes. Ensure the organ bath temperature is stable at 37°C and that Carbogen aeration is continuous and gentle.
-
-
Issue: High variability between rings from the same artery.
-
Cause & Solution: Inconsistent ring size or damage during preparation can cause variability. Use a micrometer to ensure rings are of a consistent width. Handle tissues gently with fine forceps to avoid crushing or stretching.
-
-
Scientific Rationale Insight: The use of Phenylephrine for pre-contraction is deliberate. As an α₁-adrenergic agonist, it mimics sympathetic tone and provides a stable, receptor-mediated contraction that is relevant for studying antihypertensive agents.[19][20] High KCl-induced contraction is a receptor-independent mechanism that relies on membrane depolarization, which can also be used but may engage different downstream signaling.[8]
Conclusion
This application note provides a robust and reproducible protocol for assessing the vasodilatory properties of this compound in isolated porcine coronary arteries. By following these detailed steps, researchers can generate high-quality dose-response data to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the compound. Furthermore, the inclusion of methodologies to investigate endothelium-dependency allows for a deeper mechanistic understanding of this compound's unique dual-action pharmacology, providing valuable insights for cardiovascular drug discovery and development.
References
- 1. This compound, a Dual L/N-type Ca [japi.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Efficacy of this compound (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Porcine Organotypic Epicardial Slice Protocol: A Tool for the Study of Epicardium in Cardiovascular Research [frontiersin.org]
- 7. mims.com [mims.com]
- 8. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. support.harvardapparatus.com [support.harvardapparatus.com]
- 12. Frontiers | Pharmacological and mechanical properties of isolated pig coronary veins [frontiersin.org]
- 13. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impaired coronary contraction to phenylephrine after cardioplegic arrest in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Endothelium-dependent and endothelium-independent vasodilatation of the hepatic artery of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. support.collaborativedrug.com [support.collaborativedrug.com]
- 18. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 19. Phenylephrine increases cardiac output by raising cardiac preload in patients with anesthesia induced hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Nuances of Cilnidipine Administration in Spontaneously Hypertensive Rat (SHR) Models: An Application & Protocol Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective administration of cilnidipine in spontaneously hypertensive rat (SHR) models. We will delve into the scientific rationale behind protocol design, ensuring that your experiments are not only technically sound but also yield reproducible and translatable results. Our focus is on empowering you with the "why" behind the "how," fostering a deeper understanding of the experimental system.
The Scientific Premise: Why this compound and the SHR Model?
This compound is a fourth-generation dihydropyridine calcium channel blocker distinguished by its dual-action mechanism. It blocks both L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure, and N-type calcium channels in sympathetic nerve endings, which suppresses norepinephrine release and mitigates reflex tachycardia—a common side effect of other vasodilators.[1][2][3][4] The spontaneously hypertensive rat (SHR) is a well-established and widely utilized inbred rat strain that mirrors many aspects of human essential hypertension, making it an invaluable tool for preclinical cardiovascular research.[5][6][7][8] The SHR model develops hypertension without any surgical or chemical induction, providing a more naturalistic platform to study the pathophysiology of the disease and evaluate the efficacy of antihypertensive agents like this compound.[7]
Experimental Design: Foundational Considerations for Robust Outcomes
The success of any in vivo study hinges on a meticulously planned experimental design. Here, we outline the critical parameters to consider when investigating this compound in SHR models.
Table 1: Key Experimental Design Parameters
| Parameter | Recommendation | Rationale |
| Animal Age | 12-16 weeks | At this age, SHRs have developed stable hypertension, with systolic pressures typically ranging from 180 to 200 mmHg, providing a consistent baseline for evaluating the antihypertensive effects of this compound.[5] |
| Animal Sex | Male | Male SHRs tend to exhibit a more pronounced and consistent hypertensive phenotype compared to females, reducing variability in the data.[6] |
| Acclimatization Period | Minimum 1 week | Allows the animals to adapt to the housing conditions, diet, and handling, minimizing stress-induced physiological changes that could confound the results. |
| Housing Conditions | Temperature: 22 ± 2°C; Humidity: 55 ± 10%; 12-hour light/dark cycle | Standardized environmental conditions are crucial for maintaining physiological homeostasis and ensuring the reproducibility of the study. |
| Diet and Water | Standard laboratory chow and water ad libitum | Provides consistent nutrition and hydration, avoiding dietary variables that could influence blood pressure. |
The Importance of a Vehicle Control Group
A vehicle control group is indispensable for isolating the pharmacological effects of this compound from any potential effects of the solvent used to dissolve the drug. The choice of vehicle should be based on the solubility of this compound and its inertness. Commonly used vehicles for this compound include a 0.5% solution of carboxymethyl cellulose (CMC) or a suspension in distilled water with a small amount of Tween 80 to aid in solubilization.[9][10]
Protocol: Preparation and Administration of this compound
This protocol outlines the steps for the oral administration of this compound to SHRs. Oral gavage is a common and effective route for ensuring accurate dosing.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose solution)
-
Mortar and pestle or appropriate homogenization equipment
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oral gavage needles (18-20 gauge, with a ball tip)
-
Syringes (1-3 mL)
-
Vortex mixer
Protocol Steps:
-
Dose Calculation: Determine the required dose of this compound based on the body weight of the rats. A common dosage range for this compound in SHRs is 1-10 mg/kg/day.[11][12]
-
This compound Suspension Preparation:
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration.
-
Use a vortex mixer to ensure a uniform suspension immediately before each administration.
-
-
Animal Handling and Restraint:
-
Gently handle the rats to minimize stress.
-
Securely restrain the rat using an appropriate technique to allow for safe and accurate oral gavage.
-
-
Oral Gavage Administration:
-
Measure the calculated volume of the this compound suspension into a syringe fitted with an oral gavage needle.
-
Gently insert the gavage needle into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle and return the rat to its cage.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately following administration and at regular intervals.
-
Measuring a Response: Key Endpoints and Methodologies
The primary endpoint in these studies is typically the measurement of blood pressure and heart rate. The tail-cuff method is a widely used non-invasive technique for this purpose.[13][14]
Protocol: Blood Pressure and Heart Rate Measurement (Tail-Cuff Method)
-
Acclimatization to the Procedure: Acclimate the rats to the restraining device and the tail-cuff apparatus for several days before the actual measurement to minimize stress-induced elevations in blood pressure.[15]
-
Measurement:
-
Place the rat in the restrainer.
-
Position the cuff and sensor on the tail according to the manufacturer's instructions.
-
The system will automatically inflate and deflate the cuff, recording systolic blood pressure, diastolic blood pressure, and heart rate.
-
Obtain multiple readings for each animal and average them to ensure accuracy.[16]
-
-
Data Analysis: Compare the blood pressure and heart rate measurements between the this compound-treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).
Visualizing the Process and a Potential Mechanism
To better understand the experimental flow and the proposed mechanism of this compound's action, the following diagrams are provided.
Caption: Experimental workflow for this compound administration in SHR models.
Caption: Dual inhibitory mechanism of this compound on L-type and N-type calcium channels.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the trustworthiness of your findings, incorporate the following self-validating measures into your protocol:
-
Blinding: Whenever possible, the individual administering the treatment and measuring the outcomes should be blinded to the group allocation to prevent unconscious bias.
-
Randomization: Randomly allocate animals to the different treatment groups to ensure an even distribution of any potential confounding variables.
-
Power Analysis: Conduct a power analysis before starting the study to determine the appropriate sample size needed to detect a statistically significant effect.
-
Positive Control: Consider including a positive control group treated with a well-established antihypertensive drug (e.g., amlodipine) to validate the responsiveness of the SHR model in your experimental setup.
By adhering to these principles and protocols, researchers can confidently and effectively evaluate the therapeutic potential of this compound in a preclinical model of essential hypertension, contributing to the robust and reliable data necessary for advancing cardiovascular drug development.
References
- 1. mims.com [mims.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 6. inotiv.com [inotiv.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Recent Advances in Genetics of the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | Calcium Channel | TargetMol [targetmol.com]
- 11. This compound improves spontaneously hypertensive rat coronary hemodynamics without altering cardiovascular mass and collagen [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blood pressure measurement in freely moving rats by the tail cuff method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocol: Quantifying Cilnidipine's Effect on Neurotransmitter Release In Vitro
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for quantifying the effects of Cilnidipine on neurotransmitter release using established in vitro models. This compound is a fourth-generation dihydropyridine calcium channel blocker distinguished by its dual-action antagonism of both L-type and N-type voltage-gated calcium channels (CaV channels).[1][2] This unique pharmacological profile suggests a direct modulatory effect on synaptic transmission by inhibiting the calcium influx required for vesicular fusion and neurotransmitter release at sympathetic nerve terminals.[3][4] This guide details step-by-step protocols for cell culture, experimental setup, stimulation, sample collection, and analysis using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The protocols are designed to be self-validating, incorporating critical quality control steps to ensure data integrity and reproducibility.
Scientific Rationale & Background
Voltage-gated calcium channels are critical mediators of cellular excitability and signaling. In the central and peripheral nervous systems, the influx of calcium through presynaptic CaV channels is the primary trigger for the release of neurotransmitters.[5] While L-type (CaV1.x) channels are predominantly located on the soma and dendrites, influencing neuronal firing and gene expression, N-type (CaV2.2) channels are densely concentrated at presynaptic terminals and are directly coupled to the exocytotic machinery.[5][6][7]
Classical dihydropyridine calcium channel blockers, such as nifedipine and amlodipine, primarily target L-type channels, exerting their effects on vascular smooth muscle.[2] this compound's distinction lies in its additional potent blockade of N-type channels.[1][3][8] This N-type channel antagonism directly interferes with the release of neurotransmitters like norepinephrine from sympathetic nerve endings, an action that contributes to its antihypertensive effects by reducing sympathetic outflow.[1][9]
Quantifying this effect in vitro is crucial for understanding its precise mechanism of action, determining dose-efficacy relationships, and screening for novel compounds with similar dual-channel blocking properties. The following protocols leverage well-characterized catecholaminergic cell models to provide a robust framework for these investigations.
Signaling Pathway Overview
The diagram below illustrates the hypothesized mechanism by which this compound modulates neurotransmitter release. Depolarization of the presynaptic terminal opens both L-type and N-type calcium channels. This compound's dual blockade reduces Ca²⁺ influx through both channel types, thereby attenuating the signal for synaptic vesicle fusion and subsequent neurotransmitter exocytosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. This compound: a new generation Ca channel blocker with inhibitory action on sympathetic neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. jneurosci.org [jneurosci.org]
- 8. This compound: A New Generation Ca<sup>2+</sup> Channel Blocker with Inhibitory Action on Sympathetic Neurotransmitter Re… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Experimental Design for Studying Cilnidipine's Neuroprotective Effects
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating Cilnidipine in Neuroprotection
This compound is a fourth-generation dihydropyridine calcium channel blocker distinguished by its dual blockade of both L-type and N-type voltage-dependent calcium channels.[1][2] While its primary clinical application is in the management of hypertension, its unique mechanism of action presents a compelling case for its investigation as a neuroprotective agent.[1][3] Unlike other calcium channel blockers that primarily target L-type channels, this compound's ability to inhibit N-type calcium channels, which are predominantly located on sympathetic nerve terminals, allows it to suppress the release of norepinephrine.[4][5] This sympatholytic effect, combined with its vasodilatory action, suggests a multifaceted potential to mitigate neuronal damage in various pathological conditions, particularly those involving cerebral ischemia.[2][6]
Preclinical studies have provided evidence for this compound's neuroprotective effects in animal models of focal brain ischemia, where it has been shown to reduce the size of cerebral infarction.[6][7] Furthermore, research suggests that this compound may exert its neuroprotective effects through various mechanisms beyond calcium channel blockade, including scavenging free radicals, reducing oxidative stress, and activating pro-survival signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[8][9] These findings underscore the need for robust experimental designs to further elucidate the neuroprotective mechanisms of this compound and to evaluate its therapeutic potential for neurological disorders.
This document provides a comprehensive guide for researchers, outlining detailed experimental designs, from in vitro cellular models to in vivo animal studies, to rigorously investigate the neuroprotective properties of Cilnadipine.
Foundational Concepts: Mechanism of Action
This compound's neuroprotective potential is rooted in its dual-channel blockade and subsequent downstream effects. Understanding these pathways is crucial for designing targeted experiments.
dot graph TD; A[this compound] --> B{L-type Ca2+ Channel Blockade}; A --> C{N-type Ca2+ Channel Blockade}; B --> D[Vasodilation & Improved Cerebral Blood Flow]; C --> E[Inhibition of Norepinephrine Release]; E --> F[Reduced Sympathetic Hyperactivity]; D --> G{Neuroprotection}; F --> G; A --> H{Antioxidant & Anti-inflammatory Effects}; H --> G;
subgraph "Direct Cellular Effects" H; end
subgraph "Hemodynamic & Sympathetic Regulation" B; C; D; E; F; end
node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] B; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] C; node[shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"] D; node[shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"] E; node[shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"] F; node[shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"] G; node[shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"] H; end
Figure 1: this compound's Multifaceted Mechanism of Neuroprotection. This diagram illustrates the primary pathways through which this compound is hypothesized to exert its neuroprotective effects, including hemodynamic regulation, sympatholytic action, and direct cellular antioxidant and anti-inflammatory activities.
Part 1: In Vitro Experimental Design
In vitro models offer a controlled environment to dissect the direct cellular and molecular mechanisms of this compound's neuroprotective effects.[10][11][12] These models are essential for initial screening, dose-response studies, and mechanistic inquiries.[13]
Cellular Models of Neuronal Injury
The choice of cellular model is critical and should align with the specific research question.
| Cellular Model | Description | Advantages | Disadvantages | Relevant Injury Paradigm |
| Primary Cortical Neurons | Harvested directly from embryonic or neonatal rodent brains.[9] | High physiological relevance, closely mimic in vivo neuronal behavior. | Technically demanding, potential for batch-to-batch variability. | Oxygen-Glucose Deprivation (OGD), Glutamate Excitotoxicity, Oxidative Stress (H₂O₂).[14] |
| SH-SY5Y Neuroblastoma Cells | Human-derived cell line that can be differentiated into a neuronal phenotype.[15] | High reproducibility, ease of culture and manipulation. | Less physiologically representative than primary neurons. | Oxidative Stress, Neurotoxin-induced injury (e.g., MPTP for Parkinson's models). |
| PC12 Pheochromocytoma Cells | Rat-derived cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF).[8] | Well-characterized, suitable for studying signaling pathways. | Of adrenal chromaffin cell origin, not central nervous system neurons. | Oxidative Stress, Serum deprivation-induced apoptosis. |
Experimental Workflow for In Vitro Neuroprotection Studies
dot graph TD; subgraph "Phase 1: Model Preparation" A[Cell Culture & Differentiation] --> B[Induction of Neuronal Injury]; end subgraph "Phase 2: Treatment & Incubation" B --> C{Treatment Groups}; C --> D[Vehicle Control]; C --> E[this compound (various concentrations)]; C --> F[Positive Control (e.g., another known neuroprotectant)]; end subgraph "Phase 3: Endpoint Analysis" G[Incubation Period] --> H{Assessment of Neuroprotection}; H --> I[Cell Viability Assays]; H --> J[Apoptosis Assays]; H --> K[Oxidative Stress Markers]; H --> L[Inflammatory Markers]; H --> M[Signaling Pathway Analysis]; end D --> G; E --> G; F --> G;
node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"] C; node[shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"] D; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] E; node[shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"] F; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] G; node[shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"] H; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] I; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] J; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] K; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] L; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] M; end
Figure 2: In Vitro Experimental Workflow. A systematic approach to assessing this compound's neuroprotective effects in cell culture models, from injury induction to multi-parametric endpoint analysis.
Detailed Protocols for Key In Vitro Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[16]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well and allow them to adhere and grow for 24-48 hours.[17]
-
Induce Injury and Treat: Induce neuronal injury as per the chosen model and immediately treat with varying concentrations of this compound (e.g., 1-100 µM) or vehicle control.
-
MTT Incubation: After the desired treatment period (e.g., 24 hours), add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17][18]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.[17]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16]
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[19][20]
Protocol:
-
Cell Preparation: Grow and treat cells on coverslips or in a 96-well plate.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20][21]
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[21]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber.[19][21]
-
Staining and Visualization: Wash the cells and counterstain with a nuclear stain like DAPI. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.[22]
Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[23][24]
Protocol:
-
Cell Preparation and Treatment: Culture and treat cells as described previously.
-
Probe Loading: Incubate the cells with 10 µM H2DCFDA in a suitable buffer for 30-45 minutes at 37°C.[24]
-
Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation at ~488 nm and emission at ~515 nm.[24]
Part 2: In Vivo Experimental Design
In vivo models are indispensable for evaluating the therapeutic efficacy of this compound in a complex physiological system, taking into account factors like pharmacokinetics and systemic effects.[25][26]
Animal Models of Neurological Disease
The choice of animal model should reflect the clinical condition being studied.[27][28]
| Animal Model | Description | Advantages | Disadvantages | Relevance to this compound |
| Middle Cerebral Artery Occlusion (MCAO) | A model of focal cerebral ischemia (stroke) induced by occluding the middle cerebral artery.[29][30] | Highly relevant to human stroke, allows for the study of infarct volume and neurological deficits. | Technically challenging, can have high mortality rates.[29] | Directly tests this compound's efficacy in a clinically relevant ischemic stroke model.[6][7] |
| Global Cerebral Ischemia (e.g., 4-Vessel Occlusion) | Induces widespread but transient ischemia, leading to delayed neuronal death, particularly in the hippocampus.[30][31] | Useful for studying mechanisms of delayed neuronal death and cognitive impairment. | Less representative of the most common type of human stroke (focal). | Can be used to investigate this compound's effects on hippocampal neuroprotection and cognitive outcomes. |
| Transgenic Mouse Models of Neurodegenerative Diseases | Mice genetically engineered to model diseases like Alzheimer's or Parkinson's.[25] | Allows for the study of disease-specific pathologies and long-term treatment effects. | May not fully recapitulate all aspects of the human disease. | Can be used to explore this compound's potential in chronic neurodegenerative conditions. |
Experimental Workflow for In Vivo Neuroprotection Studies
dot graph TD; subgraph "Phase 1: Pre-Procedure" A[Animal Acclimatization & Baseline Measurements] --> B[Randomization into Treatment Groups]; end subgraph "Phase 2: Procedure & Treatment" B --> C{Induction of Neurological Injury}; C --> D[Sham Control]; C --> E[Vehicle Control + Injury]; C --> F[this compound Treatment + Injury]; end subgraph "Phase 3: Post-Procedure Monitoring & Analysis" G[Post-operative Care & Monitoring] --> H{Assessment of Outcomes}; H --> I[Behavioral & Neurological Function Tests]; H --> J[Histological Analysis (Infarct Volume, Neuronal Loss)]; H --> K[Biochemical Assays (Oxidative Stress, Inflammation)]; H --> L[Molecular Analysis (Gene & Protein Expression)]; end D --> G; E --> G; F --> G;
node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] B; node[shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"] C; node[shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"] D; node[shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"] E; node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"] F; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] G; node[shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"] H; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] I; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] J; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] K; node[shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"] L; end
Figure 3: In Vivo Experimental Workflow. A comprehensive framework for evaluating this compound's neuroprotective effects in animal models, encompassing pre-procedural preparation, surgical intervention and treatment, and multi-level outcome assessment.
Detailed Protocols for Key In Vivo Assessments
2,3,5-triphenyltetrazolium chloride (TTC) is a stain used to identify ischemic tissue in the brain.
Protocol:
-
Brain Extraction: At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and carefully extract the brain.
-
Slicing: Section the brain into 2 mm coronal slices.
-
Staining: Immerse the slices in a 2% TTC solution in saline at 37°C for 15-30 minutes.
-
Imaging and Analysis: Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white. Photograph the slices and use image analysis software to quantify the infarct volume as a percentage of the total brain volume.[6]
The TUNEL assay can also be applied to brain tissue sections to quantify apoptotic cell death.[32]
Protocol:
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde and prepare cryosections of the brain.[32]
-
Antigen Retrieval: If necessary, perform antigen retrieval to unmask the DNA ends.
-
TUNEL Staining: Follow a similar TUNEL staining protocol as for cultured cells, with appropriate modifications for tissue sections.[32]
-
Microscopy and Quantification: Use a fluorescence or confocal microscope to visualize TUNEL-positive cells. Quantify the number of apoptotic cells in specific brain regions of interest.[22]
A battery of behavioral tests should be used to assess functional recovery.
| Test | Function Assessed | Brief Description |
| Neurological Deficit Score (NDS) | General neurological function | A graded scoring system (e.g., 0-5) based on observations of posture, motor function, and reflexes. |
| Rotarod Test | Motor coordination and balance | Animals are placed on a rotating rod, and the latency to fall is measured. |
| Morris Water Maze | Spatial learning and memory | Animals must learn the location of a hidden platform in a pool of water. |
| Grip Strength Test | Forelimb and hindlimb muscle strength | Measures the peak force an animal can exert with its paws. |
Conclusion
The experimental designs and protocols outlined in this document provide a robust framework for the comprehensive investigation of this compound's neuroprotective effects. By employing a combination of in vitro and in vivo models, researchers can elucidate the underlying mechanisms of action and evaluate the therapeutic potential of this compound for a range of neurological disorders. A systematic and multi-faceted approach, as described herein, is essential for advancing our understanding of this promising therapeutic agent and for paving the way for potential clinical applications in neuroprotection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a Dual L/N-type Ca [japi.org]
- 3. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective effects of a dual L/N-type Ca(2+) channel blocker this compound in the rat focal brain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the phosphatidylinositol 3-kinase and extracellular signal-regulated kinase pathways in the neuroprotective effects of this compound against hypoxia in a primary culture of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Brief Review of In Vitro Models for Injury and Regeneration in the Peripheral Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling Neural Diseases In Vitro | Drug Discovery News [drugdiscoverynews.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Developing an In Vitro Model to Screen Drugs for Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Models to Study the Neuroprotection of Acidic Postconditioning Against Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. diva-portal.org [diva-portal.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. bio-protocol.org [bio-protocol.org]
- 19. clyte.tech [clyte.tech]
- 20. Video: The TUNEL Assay [jove.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. youtube.com [youtube.com]
- 25. neurodegenerationresearch.eu [neurodegenerationresearch.eu]
- 26. Sanderson Lab - Neuroprotection [sanderson.lab.medicine.umich.edu]
- 27. academic.oup.com [academic.oup.com]
- 28. Animal Models of Ischemic Stroke. Part Two: Modeling Cerebral Ischemia [openneurologyjournal.com]
- 29. ijpp.com [ijpp.com]
- 30. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Cilnidipine formulation for in vivo animal studies
An Application Guide to the Formulation of Cilnidipine for In Vivo Animal Studies
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed methodologies for formulating this compound for in vivo animal studies. This compound, a Biopharmaceutics Classification System (BCS) Class II compound, presents significant formulation challenges due to its low aqueous solubility and high membrane permeability, which can lead to low and variable oral bioavailability[1][2][3]. This document outlines a logical approach to formulation selection, from simple suspensions to advanced nanosystems, and provides validated, step-by-step protocols. The emphasis is on the scientific rationale behind each formulation strategy, ensuring the delivery of consistent, reliable, and safe preparations for preclinical pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments.
Introduction to this compound Formulation Challenges
This compound is a fourth-generation dihydropyridine calcium channel blocker that inhibits both L-type and N-type voltage-gated calcium channels.[4] Its clinical application in treating hypertension is well-established. However, for preclinical evaluation, its physicochemical properties pose a significant hurdle. As a BCS Class II drug, its absorption is rate-limited by its dissolution.[2][3][5] The molecule is highly lipophilic (LogP ≈ 4.7) and practically insoluble in water[1][6], leading to poor oral bioavailability, reported to be as low as 13%[1].
Therefore, developing a robust and reproducible formulation is paramount to achieving adequate systemic exposure in animal models to accurately assess its efficacy and safety.[7][8][9] The primary goals of such a formulation are to:
-
Enhance the solubility and/or dissolution rate.
-
Ensure dose uniformity and accuracy.
-
Maintain stability throughout the study period.
-
Utilize biocompatible excipients that are well-tolerated by the animal species.[10]
This guide explores several field-proven strategies to meet these objectives.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₈N₂O₇ | [4][6] |
| Molecular Weight | 492.5 g/mol | [1] |
| Appearance | Crystalline solid | [4] |
| BCS Class | Class II | [2][3] |
| Aqueous Solubility | Insoluble | [1][6] |
| Organic Solubility | DMSO: ~25 mg/mLDMF: ~30 mg/mLEthanol: ~2 mg/mL | [4] |
| LogP | ~4.7 | [1] |
| pKa (pKb) | ~11.39 | [1][6] |
Strategic Approach to Formulation Selection
The choice of formulation depends on the study's objective (e.g., early PK screening vs. formal toxicology), the required dose level, and the intended route of administration. For high-dose toxicology studies, a simple suspension is often the most practical approach.[8] For bioavailability enhancement or studies requiring lower, more precise dosing, advanced formulations may be necessary.
The following diagram illustrates a decision-making workflow for selecting an appropriate formulation strategy for this compound.
Caption: Decision workflow for selecting a this compound formulation strategy.
Table 2: Comparison of Common Formulation Strategies
| Strategy | Typical Vehicle Composition | Max Concentration | Pros | Cons |
| Aqueous Suspension | 0.5-1% CMC or Methylcellulose, 0.1-0.5% Tween 80 in water | High (e.g., >50 mg/mL) | Simple to prepare, high drug loading possible, generally safe excipients. | Potential for non-uniformity, settling, variable absorption. |
| Co-solvent Solution | 10-40% PEG 400 in water/saline; 5-10% DMSO in corn oil | Low to Moderate | Homogeneous dose, potentially improved bioavailability vs. powder. | Potential for drug precipitation upon dilution in vivo, excipient toxicity at high concentrations.[11][12] |
| Nanosuspension | Drug nanocrystals, stabilizer (e.g., PVP, SLS), water | Moderate | Significantly increases dissolution rate and bioavailability[13][14], suitable for oral and IV routes. | Requires specialized equipment (homogenizer, mill), complex development. |
| Cyclodextrin Complex | Drug complexed with HP-β-CD in water | Moderate | Dramatically increases aqueous solubility[15], creates a true solution. | Can be expensive, high amounts of cyclodextrin may have own pharmacological/toxicological effects.[16] |
Detailed Formulation Protocols
Disclaimer: All procedures should be performed in a fume hood or ventilated enclosure. Appropriate personal protective equipment (PPE) must be worn. All excipients should be of pharmaceutical grade.
Protocol 1: Aqueous Suspension for Oral Gavage
This is the most common and straightforward approach for oral administration in preclinical studies, particularly for dose-range finding and toxicology. The goal is to create a fine, uniform, and easily re-suspendable formulation.
Causality:
-
Carboxymethyl Cellulose (CMC): A viscosity-enhancing agent that increases the viscosity of the aqueous phase, slowing down the sedimentation of insoluble drug particles according to Stokes' law.[17][18]
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent.[19] It reduces the surface tension between the hydrophobic this compound particles and the aqueous vehicle, allowing for uniform dispersion and preventing aggregation.[20]
Materials:
-
This compound Active Pharmaceutical Ingredient (API)
-
Sodium Carboxymethyl Cellulose (CMC-Na, low viscosity grade)
-
Tween 80
-
Purified Water (e.g., Milli-Q or WFI)
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and volumetric flasks
-
Analytical balance
Step-by-Step Methodology:
-
Prepare the Vehicle (0.5% w/v CMC, 0.2% w/v Tween 80): a. Heat approximately 80% of the final required volume of purified water to ~60-70°C. b. Slowly sprinkle the required amount of CMC-Na powder onto the vortex of the stirring hot water to avoid clumping. c. Continue stirring until the CMC-Na is fully hydrated and the solution is uniform. This may take 30-60 minutes. d. Turn off the heat and allow the solution to cool to room temperature while stirring. e. Add the required amount of Tween 80 and stir until fully dissolved. f. Add purified water to reach the final volume (q.s.) and stir until homogeneous. The final vehicle should be clear and slightly viscous.
-
Prepare the this compound Formulation (Example: 10 mg/mL): a. Weigh the required amount of this compound API and place it in a glass mortar. b. Create a paste by adding a small volume of the vehicle (from step 1f) to the mortar and triturating with the pestle. This step is critical for breaking down agglomerates and ensuring particles are wetted. c. Gradually add more vehicle in small portions while continuously triturating until a smooth, uniform slurry is formed. d. Transfer the slurry to a volumetric flask or graduated cylinder. e. Rinse the mortar and pestle with remaining vehicle and add the rinsings to the flask to ensure a complete transfer of the drug. f. Add vehicle to the final desired volume and add a magnetic stir bar. g. Stir the suspension for at least 30-60 minutes before dosing. Keep the suspension under constant, gentle agitation during the dosing procedure to maintain homogeneity.
Caption: Workflow for preparing an aqueous this compound suspension.
Protocol 2: Advanced Formulation - Nanosuspension
This protocol aims to significantly enhance bioavailability by increasing the drug's surface area.[7] The method described is adapted from precipitation-ultrasonication techniques reported for this compound.[21]
Causality:
-
Precipitation: Dissolving the drug in an organic solvent and then adding it to an anti-solvent (water) causes the drug to rapidly precipitate out as very small particles.
-
Stabilizers: Surfactants and polymers (like Tween 80 and PVP) adsorb to the surface of the newly formed nanoparticles, preventing them from aggregating (Ostwald ripening) and maintaining a stable colloidal dispersion.[14]
-
Ultrasonication: High-energy sound waves provide the energy to break down larger crystals and ensure a uniform, narrow particle size distribution.[13]
Materials:
-
This compound API
-
Ethanol or Acetone (solvent)
-
Tween 80 (stabilizer)
-
Polyvinylpyrrolidone (PVP K30) or similar polymer (steric stabilizer)
-
Purified Water (anti-solvent)
-
Probe sonicator
-
Stir plate and magnetic stir bar
Step-by-Step Methodology:
-
Prepare Organic Phase: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol) to create a concentrated solution (e.g., 20-50 mg/mL).
-
Prepare Aqueous Phase: In a separate beaker, dissolve the stabilizers (e.g., 0.5% w/v Tween 80 and 1% w/v PVP K30) in purified water. Cool this solution in an ice bath.
-
Precipitation: While vigorously stirring the aqueous phase, inject the organic phase into it using a syringe with a fine-gauge needle. A milky white suspension should form immediately.
-
Ultrasonication: Immediately place the beaker containing the suspension into the ice bath and immerse the tip of the probe sonicator. Sonicate at high energy for 10-20 minutes. The ice bath is crucial to dissipate the heat generated by sonication.
-
Solvent Removal (Optional but Recommended): Gently stir the nanosuspension at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the residual organic solvent.
-
Characterization: The final nanosuspension should be analyzed for particle size, polydispersity index (PDI), and zeta potential to ensure quality. A particle size of <400 nm with a PDI <0.2 is generally desirable.[14][21]
Quality Control and Stability Assessment
Ensuring the quality of the formulation is a critical step before administration.[8][22] The prepared formulation must be validated for concentration, homogeneity, and stability under the conditions of the study.[23]
Protocol: Formulation Validation
-
Concentration Analysis:
-
Method: Use a validated analytical method, typically HPLC-UV.
-
Procedure: Take an aliquot of the well-mixed formulation, dilute it with a suitable solvent (e.g., acetonitrile/water) to fall within the standard curve range, and analyze.
-
Acceptance Criteria: The measured concentration should typically be within ±10% of the target concentration.
-
-
Homogeneity (for Suspensions):
-
Procedure: While stirring, collect samples from the top, middle, and bottom of the formulation container. Analyze each for concentration as described above.
-
Acceptance Criteria: The relative standard deviation (RSD) of the concentrations should be ≤5%.
-
-
Short-Term Stability:
-
Procedure: Store the formulation under the same conditions as it will be during the in-life phase of the study (e.g., on the benchtop, refrigerated). Analyze the concentration at time zero and after a set period (e.g., 4, 8, 24 hours).[23]
-
Acceptance Criteria: The concentration should remain within ±10% of the initial (T=0) concentration. Visual inspection for any changes (e.g., color change, precipitation, phase separation) should also be performed.
-
Conclusion
The successful preclinical evaluation of this compound is critically dependent on the use of a well-characterized and appropriate formulation. Due to its BCS Class II properties, simple aqueous suspensions are often sufficient for high-dose toxicology studies but may provide inadequate exposure for efficacy models. In such cases, advanced strategies like nanosuspensions or cyclodextrin complexation are powerful tools to enhance solubility, dissolution, and subsequent bioavailability.[13][15] The protocols provided herein offer validated starting points for researchers. It is imperative that any formulation is thoroughly characterized for concentration, homogeneity, and stability to ensure the integrity of in vivo study data.
References
- 1. This compound | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ijcrt.org [ijcrt.org]
- 6. This compound(132203-70-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Issue 38: Preclinical Formulation and Manufacturing | The Altascientist [altasciences.com]
- 10. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japer.in [japer.in]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Investigation of inclusion complex of this compound with hydroxypropyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US4726912A - Stable suspensions of carboxymethyl cellulose and their preparation - Google Patents [patents.google.com]
- 18. fao.org [fao.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmtech.com [pharmtech.com]
- 23. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
Troubleshooting & Optimization
Technical Support Center: Improving Cilnidipine Solubility for In Vitro Experiments
Welcome to the technical support center for Cilnidipine. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges with its solubility in aqueous buffers for experimental use. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability but low aqueous solubility, which is the primary hurdle for achieving accurate and reproducible results in in vitro assays.[1][2]
This document provides a series of frequently asked questions (FAQs), detailed protocols, and troubleshooting guides to help you navigate these challenges effectively. Our approach is to not only provide steps but to explain the fundamental principles behind them, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
Q1: Why is this compound so difficult to dissolve in my aqueous buffer or cell culture media?
This compound's poor aqueous solubility is an inherent physicochemical property.[3] It is a highly lipophilic (fat-loving) molecule, as indicated by its high logarithm of the partition coefficient (LogP) of approximately 4.7.[3] This means it preferentially dissolves in non-polar, organic solvents rather than in polar solvents like water. Furthermore, it exists as a stable crystalline solid, and energy is required to break this crystal lattice before it can dissolve.[4] Its classification as a BCS Class II drug specifically points to this dissolution-rate-limited characteristic.[1][2]
Q2: What are the best organic solvents to prepare a concentrated stock solution of this compound?
The most effective and common strategy is to first create a concentrated stock solution in a 100% organic solvent before making further dilutions into your aqueous experimental buffer.[4][5] The choice of solvent is critical.
| Solvent | Reported Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥24.6 mg/mL to 262.5 mg/mL[6][7][8] | Most common choice for cell culture experiments due to high solubilizing power and miscibility with water. Can be toxic to cells at higher concentrations. |
| Dimethyl Formamide (DMF) | ~30 mg/mL[4] | Excellent solubilizing power. Recommended by some suppliers for initial dissolution.[4] |
| Ethanol (EtOH) | ~2-6 mg/mL[4][6] | Lower solubilizing power than DMSO or DMF but can be a less toxic option for certain applications. |
This data is compiled from multiple sources.[4][6][7][8] Always refer to the Certificate of Analysis provided by your specific supplier for lot-specific solubility data.
Q3: I prepared a DMSO stock, but the compound crashed out (precipitated) when I added it to my media. What is the most common reason for this?
This phenomenon, often called "crashing out," is the most frequent issue encountered.[9] It occurs due to rapid solvent exchange and supersaturation.[10][11] When a small volume of highly concentrated drug in an organic solvent is added to a large volume of an aqueous buffer, the organic solvent disperses instantly. This leaves the drug molecules suddenly exposed to an environment (water) where they are not soluble, causing them to aggregate and precipitate. The key to prevention is controlling the rate of this dilution process.[9][10]
Section 2: Step-by-Step Protocols for Solubilization
Here we present validated protocols, starting with the standard and most widely applicable method and progressing to more advanced techniques for persistent solubility issues.
Protocol 1: The Standard Co-Solvent Method
This is the recommended starting point for all experiments. The principle is to use a water-miscible organic solvent (a co-solvent) to first dissolve the this compound, and then carefully dilute this stock solution into the aqueous buffer.[5][12][13]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Step-by-Step Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound powder in a sterile tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM, which corresponds to approximately 4.9 mg/mL - 24.6 mg/mL).
-
Ensure complete dissolution by vortexing vigorously. If necessary, brief sonication in a water bath can be used to break up small aggregates.[8] Visually confirm that no solid particles remain. This is your primary stock solution.
-
-
Store the Stock Solution:
-
Aliquot the primary stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.[14]
-
-
Prepare the Final Working Solution (Critical Step):
-
Pre-warm your final aqueous buffer or cell culture medium to the experimental temperature (typically 37°C).[9]
-
Vigorously vortex or stir the pre-warmed medium.
-
While the medium is still mixing, add the required volume of the DMSO stock solution drop-by-drop directly into the vortex.[9][10] This slow, controlled addition to a turbulent solution is essential to prevent localized supersaturation and precipitation.
-
Continue vortexing for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution against a light source to ensure it is clear and free of any precipitate.
-
Crucially, prepare this final aqueous solution fresh for each experiment and do not store it for more than one day. [4]
-
Workflow for Preparing Aqueous this compound Solution
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. longdom.org [longdom.org]
- 6. apexbt.com [apexbt.com]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound | Calcium Channel | TargetMol [targetmol.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpbr.in [ijpbr.in]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. abmole.com [abmole.com]
Technical Support Center: Cilnidipine Nanoparticle Formulation for Enhanced Bioavailability
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the formulation of cilnidipine nanoparticles. Our objective is to provide practical, evidence-based solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. This document is structured to function as a dynamic troubleshooting partner in your laboratory.
Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a successful this compound nanoparticle formulation strategy.
Q1: Why is a nanoparticle formulation necessary for this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2][3][4][5][6] This poor solubility is a major limiting factor, leading to a low dissolution rate in the gastrointestinal tract and consequently, low and variable oral bioavailability, reported to be around 13-30%.[1][3][4][7][8][9] By reducing the particle size to the nanometer range (<1000 nm), the surface-area-to-volume ratio of the drug dramatically increases.[4][10] According to the Noyes-Whitney equation, this increased surface area leads to a significant enhancement in the dissolution rate, which can subsequently improve absorption and overall bioavailability.[3][4]
Q2: What are the primary methods for preparing this compound nanoparticles, and how do I choose the right one?
A2: The most common methods are broadly categorized into "top-down" (disintegration) and "bottom-up" (precipitation) approaches.
-
Top-Down Methods (e.g., High-Pressure Homogenization - HPH): These methods start with larger drug crystals and reduce their size through mechanical force.[11][12] HPH is effective for producing drug nanocrystals (nanosuspensions) and is scalable.[11][12] It is advantageous as it can be an aqueous-based process, avoiding organic solvents.[12]
-
Bottom-Up Methods (e.g., Nanoprecipitation, Solvent Evaporation): These methods involve dissolving the drug in a solvent and then inducing its precipitation or solidification into nanoparticles.[10][13]
-
Nanoprecipitation (Solvent-Antisolvent Method): This is a simple and rapid method where this compound, dissolved in a water-miscible organic solvent, is injected into an aqueous anti-solvent containing a stabilizer.[7][10] The rapid solvent diffusion leads to supersaturation and drug precipitation as nanoparticles.[10][14] This technique is lauded for its simplicity and low energy requirements.[10]
-
Emulsification-Solvent Evaporation: This method is ideal for encapsulating hydrophobic drugs like this compound within a polymeric matrix (e.g., PLGA, PCL).[2][15][16] The drug and polymer are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. Evaporation of the solvent causes the polymer to solidify, entrapping the drug inside nanoparticles.[15][17][18][19]
-
The choice depends on your goal: for pure drug nanocrystals, HPH or nanoprecipitation are excellent choices.[7][11][12] For creating a controlled-release system or protecting the drug, the emulsification-solvent evaporation method using biodegradable polymers is more suitable.[2][16]
Q3: What is the critical role of a stabilizer, and how do I select one?
A3: A stabilizer (or surfactant) is absolutely essential. During nanoparticle formation, there is a massive increase in surface area, creating a high-energy, thermodynamically unstable system.[20] Nanoparticles will rapidly aggregate or undergo Ostwald ripening to minimize this surface energy. Stabilizers adsorb onto the nanoparticle surface, providing a protective barrier. This can be:
-
Steric Hindrance: Using polymers like Poloxamers, Polyvinyl Alcohol (PVA), or Soluplus® that create a physical barrier.[4][7]
-
Electrostatic Repulsion: Using charged molecules that impart a surface charge (measured as Zeta Potential), causing particles to repel each other.
Selection depends on the formulation method and desired outcome. For polymeric nanoparticles, PVA is a common choice.[2][17] For nanosuspensions, stabilizers like Poloxamer 188, Soluplus®, and PVP have been successfully used for this compound.[4][7] The key is to ensure the stabilizer is effective at the concentration used and is biocompatible for the intended route of administration.
Troubleshooting Guides: From Formulation to Characterization
This section is designed in a problem-cause-solution format to directly address experimental hurdles.
Problem: Large Particle Size (>500 nm) or High Polydispersity Index (PDI > 0.3)
A large particle size negates the primary advantage of nanonization, while a high PDI indicates a wide, non-uniform size distribution, which can lead to inconsistent performance and stability issues.
| Potential Cause | Scientific Rationale & Explanation | Suggested Solution & Protocol Adjustment |
| Insufficient Stabilizer Concentration | The stabilizer concentration is below the critical level needed to fully cover the surface of the newly formed nanoparticles. This allows for aggregation and uncontrolled particle growth.[13][20] | Systematically increase the stabilizer concentration (e.g., from 0.5% to 2% w/v in the anti-solvent phase for nanoprecipitation). Monitor particle size and PDI at each concentration to find the optimal level where the size is minimized and stable. |
| Inefficient Mixing or Homogenization | In bottom-up methods, slow mixing allows for crystal growth before stabilization can occur. In top-down methods, insufficient energy input fails to break down larger particles effectively.[14][21] | For Nanoprecipitation: Increase the stirring speed (e.g., from 500 rpm to 1000 rpm or higher) or use a high-speed homogenizer during the addition of the solvent phase.[4][7] For HPH: Increase the homogenization pressure or the number of homogenization cycles.[11][12] |
| High Drug Concentration | A very high initial drug concentration can lead to an extremely high supersaturation rate upon mixing, favoring rapid and uncontrolled crystal growth over nucleation, resulting in larger particles. | Decrease the initial concentration of this compound in the organic solvent phase. Test a range of concentrations to find a balance between particle size and drug loading. |
| Poor Solvent/Anti-Solvent Miscibility | If the solvent and anti-solvent are not perfectly miscible, localized pockets of high drug concentration can persist for longer, leading to the formation of larger, irregular particles.[13] | Ensure the chosen solvent (e.g., DMSO, ethanol) is fully miscible with the anti-solvent (typically water).[3][13] If issues persist, consider a different solvent system. |
Workflow for Troubleshooting Particle Size Issues
Caption: Troubleshooting logic for large particle size and PDI.
Problem: Low Drug Entrapment Efficiency (%EE) or Loading Capacity (%LC)
Low %EE means a significant portion of the drug is not being incorporated into the nanoparticles, leading to waste and potential variability.
| Potential Cause | Scientific Rationale & Explanation | Suggested Solution & Protocol Adjustment |
| Drug Leakage into Aqueous Phase | This compound, while poorly water-soluble, has some minimal solubility. During emulsification or nanoprecipitation, some drug may partition into the external aqueous phase before the nanoparticles solidify. | Increase the viscosity of the aqueous phase by adding agents like glycerol.[4][7] This can slow the diffusion of the drug out of the organic droplets. Also, saturating the aqueous phase with the drug prior to formulation can reduce the concentration gradient driving the leakage. |
| Inappropriate Polymer-to-Drug Ratio | If the amount of polymer is insufficient, it cannot effectively encapsulate all the drug present in the formulation, leading to free, un-encapsulated drug. | Increase the polymer-to-drug ratio. Systematically test ratios (e.g., 5:1, 10:1, 15:1) and measure the %EE for each. A study on PLGA nanoparticles of this compound provides a good starting point for polymer selection.[2] |
| Rapid Solvent Evaporation | In the solvent evaporation method, if the solvent is removed too quickly, the polymer may precipitate prematurely and irregularly, failing to form a tight matrix around the drug. | Slow down the rate of solvent evaporation. This can be achieved by reducing the temperature or using a less vigorous stirring rate during the evaporation step. |
| Drug Precipitation in Solvent Phase | If the drug concentration exceeds its solubility limit in the chosen organic solvent, it may precipitate before being encapsulated, leading to low loading. | Ensure the drug is fully dissolved in the organic phase. Gentle warming or sonication can help. If solubility is still an issue, a different organic solvent or a co-solvent system may be necessary. |
Problem: Poor In Vitro Drug Release or Inconsistent Release Profile
The in vitro release test is a critical quality control parameter. There are no standard pharmacopeial methods for nanoparticles, making setup and interpretation challenging.[22][23][24]
| Potential Cause | Scientific Rationale & Explanation | Suggested Solution & Protocol Adjustment |
| Inappropriate Release Testing Method | Standard dissolution apparatus (USP I/II) is often unsuitable for nanoparticles due to separation challenges. The choice of method (e.g., Dialysis vs. Sample and Separate) significantly impacts the results.[25][26] | Use a validated method for nanoparticles. The Dialysis Membrane method is most common.[22][25] It separates the nanoparticles from the release medium, allowing only the dissolved drug to pass through. Ensure the membrane does not bind to the drug and has an appropriate molecular weight cut-off (MWCO). The Sample and Separate method, using ultracentrifugation, is another option but can be more labor-intensive.[22][24][26] |
| Lack of Sink Conditions | If the concentration of the released drug in the medium approaches its saturation solubility, the concentration gradient diminishes, artificially slowing down or stopping further release.[23] | Ensure sink conditions are maintained. The volume of the release medium should be at least 3-5 times the volume required to dissolve the entire amount of drug in the formulation. If this is not feasible, add a surfactant (e.g., Tween 80, SDS) to the release medium to increase the drug's solubility. |
| "Burst Release" Phenomenon | A high initial burst release is often due to the drug that is weakly adsorbed onto the nanoparticle surface rather than being properly encapsulated. | Wash the nanoparticles thoroughly after preparation (via centrifugation and resuspension) to remove any surface-adsorbed or free drug before conducting the release study. |
| Drug Recrystallization | The amorphous form of this compound created during nanonization is metastable. It can recrystallize over time into a more stable, less soluble crystalline form, which would slow down the dissolution rate. | Perform solid-state characterization using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to assess the physical state of the drug within the nanoparticles.[1] The absence of the drug's characteristic melting peak in DSC suggests it is in an amorphous or molecularly dissolved state.[1] |
Standardized Experimental Protocols
These protocols provide a detailed, step-by-step methodology for common formulation techniques.
Protocol: this compound Nanosuspension via Nanoprecipitation
This protocol is adapted from methodologies for preparing nanoparticles of poorly soluble drugs.[4][7][10][13]
-
Preparation of Organic Phase:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the drug in 2 mL of a suitable organic solvent (e.g., Dimethyl sulfoxide (DMSO) or ethanol) in a small glass vial. Ensure complete dissolution, using gentle vortexing if necessary.[3]
-
-
Preparation of Aqueous (Anti-Solvent) Phase:
-
Prepare 20 mL of an aqueous solution containing a stabilizer. A good starting point is 0.5% w/v Poloxamer 188 or Soluplus®.[7]
-
Pour the aqueous phase into a 50 mL glass beaker placed on a magnetic stirrer.
-
-
Nanoprecipitation Process:
-
Set the magnetic stirrer to a constant speed (e.g., 800-1000 rpm).
-
Using a syringe with a fine-gauge needle, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase. Maintain a slow and constant injection rate.
-
A milky or opalescent suspension should form immediately.
-
-
Solvent Removal & Stabilization:
-
Leave the resulting nanosuspension stirring at room temperature for 4-6 hours (or overnight) in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Determine drug content and encapsulation efficiency using a validated HPLC or UV-Vis spectrophotometric method after separating the nanoparticles from the aqueous phase via ultracentrifugation.[27][28][29][30][31]
-
Protocol: this compound-loaded PLGA Nanoparticles via Emulsification-Solvent Evaporation
This protocol is based on established methods for creating polymeric nanoparticles.[2][17][32]
-
Preparation of Organic Phase (Oil Phase):
-
Preparation of Aqueous Phase:
-
Prepare 25 mL of a 2% w/v Polyvinyl alcohol (PVA) solution in deionized water. This will act as the emulsifier.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a fine oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger beaker and stir at a moderate speed (e.g., 400 rpm) at room temperature for several hours (or overnight) to allow the organic solvent to evaporate completely.
-
As the solvent evaporates, the PLGA will precipitate, forming solid nanoparticles that entrap the this compound.
-
-
Washing and Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at high speed (e.g., 15,000 rpm, 4°C, 30 minutes).
-
Discard the supernatant, which contains residual PVA and any un-encapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step twice more to ensure complete removal of the surfactant.
-
-
Final Formulation & Characterization:
-
Resuspend the final washed pellet in a suitable medium (e.g., water for injection) or lyophilize for long-term storage (often requires a cryoprotectant like lactose or trehalose).[1]
-
Perform characterization for size, PDI, zeta potential, %EE, and in vitro release.
-
General Formulation Workflow Diagram
Caption: General experimental workflow for nanoparticle formulation.
References
- 1. One moment, please... [jddtonline.info]
- 2. scispace.com [scispace.com]
- 3. rjptonline.org [rjptonline.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. This compound | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoprecipitation technique employed for the development of nanosuspension [wisdomlib.org]
- 11. Nanocrystal technology for drug formulation and delivery [journal.hep.com.cn]
- 12. preprints.org [preprints.org]
- 13. Nanoprecipitation for Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacodynamic, pharmacokinetic and physical characterization of this compound loaded solid lipid nanoparticles for oral delivery optimized using the principles of design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SOP for Solvent Evaporation Method for Nanoparticles – SOP Guide for Pharma [pharmasop.in]
- 18. rsc.org [rsc.org]
- 19. sciencescholar.us [sciencescholar.us]
- 20. researchgate.net [researchgate.net]
- 21. Application of flash nanoprecipitation to fabricate poorly water-soluble drug nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dissolutiontech.com [dissolutiontech.com]
- 24. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. ijarsct.co.in [ijarsct.co.in]
- 27. ajrconline.org [ajrconline.org]
- 28. researchgate.net [researchgate.net]
- 29. ejpps.online [ejpps.online]
- 30. researchgate.net [researchgate.net]
- 31. omicsonline.org [omicsonline.org]
- 32. Polymeric Nanoparticles preparation by Solvent Evaporation Method | BioRender Science Templates [biorender.com]
Technical Support Center: A Researcher's Guide to Cilnidipine Stability
Welcome to the technical support guide for Cilnidipine. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in experimental settings. As a fourth-generation dihydropyridine calcium channel blocker, the integrity of this compound in solution is paramount for obtaining reproducible and accurate experimental outcomes. This guide provides in-depth answers to common questions regarding its stability, offering troubleshooting advice and validated protocols to prevent its degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Fundamentals of this compound Handling & Solution Preparation
Q1: I'm starting a new project with this compound. What are its primary stability concerns?
A1: this compound is a light-yellow crystalline powder that is highly susceptible to degradation from two primary sources: light and non-neutral pH .[1][2]
-
Photodegradation: This is the most significant concern. This compound's dihydropyridine ring is inherently photosensitive. Direct exposure to daylight or UV radiation can rapidly cause the formation of degradation products, including its Z-isomer and a pyridine-ring-containing impurity.[3][4] Studies have shown degradation of over 10% within 24 hours of UV exposure.[4][5] Therefore, all work with this compound and its solutions must be performed with rigorous light protection.
-
Hydrolysis (pH Sensitivity): The molecule is unstable in both acidic and alkaline conditions, where it undergoes hydrolysis.[1][5][6] While some studies report varying degrees of degradation, the consensus is that significant breakdown occurs when the pH deviates from neutral.[5][6] This makes the choice of solvent and experimental buffer critical.
Q2: What is the recommended procedure for preparing a stable, concentrated stock solution?
A2: Given that this compound is practically insoluble in water, a stock solution must be prepared in an appropriate organic solvent.[7][8][9] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices due to their high solvating capacity for this compound and compatibility with most cell culture media at low final concentrations.
The key to a stable stock solution is to minimize exposure to oxygen, light, and water. Using a solvent purged with an inert gas like argon or nitrogen is a recommended practice to prevent potential oxidative degradation, although some studies suggest this compound is relatively stable to oxidation compared to light and pH stress.[1][10]
For a detailed, step-by-step guide, please refer to Protocol 1: Preparation of a Concentrated Stock Solution .
Q3: How should I prepare aqueous working solutions for my experiments (e.g., for cell culture)?
A3: Aqueous working solutions should be prepared fresh for each experiment by diluting the concentrated organic stock solution into your aqueous buffer or cell culture medium. It is crucial to understand that this compound has very low solubility in aqueous systems (approx. 0.2 mg/ml in a 1:4 DMF:PBS solution) and that these solutions are not stable for long-term storage.[10] It is strongly recommended not to store aqueous solutions for more than one day .[10]
For a detailed methodology, see Protocol 2: Preparation of an Aqueous Working Solution .
Q4: Can you provide a summary of this compound's solubility in common laboratory solvents?
A4: Certainly. The choice of solvent is the first critical step in ensuring the stability and efficacy of your experimental solution. The following table summarizes solubility data from various suppliers and literature.
| Solvent | Reported Solubility | Source(s) | Notes |
| DMSO | >25 mg/mL | [7][10] | Recommended for high-concentration stock solutions. |
| DMF | ~30 mg/mL | [10] | Excellent solvent for stock solutions. |
| Ethanol | ~2-20 mg/mL | [7][10] | Solubility can vary. Good for some applications. |
| Water | Insoluble / Practically Insoluble | [7][8] | Not suitable for direct dissolution. |
| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | [10] | Requires pre-dissolution in an organic solvent. |
Section 2: Identifying and Troubleshooting Degradation
Q5: My results are inconsistent across experiments. Could this compound degradation be the culprit?
A5: Absolutely. Inconsistent results are a classic sign of analyte instability. If the concentration of active this compound varies between experiments, you can expect significant variability in its biological effect. Here is a troubleshooting checklist:
-
Light Exposure: Are you using amber or foil-wrapped vials for both your stock and working solutions? Are you minimizing ambient light exposure during solution preparation and the experiment itself?
-
Solution Age: Are you preparing fresh aqueous working solutions for every experiment? Storing diluted, aqueous solutions, even overnight, can lead to significant degradation.[10]
-
pH of Medium: What is the pH of your experimental buffer or media? Extreme pH values will accelerate hydrolysis.[1][5]
-
Stock Solution Integrity: When was your stock solution prepared? Is it stored properly at -20°C or -80°C in tightly sealed, single-use aliquots? Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.
Q6: I suspect my solution has degraded. Is there a definitive way to check its integrity?
A6: Yes. The gold standard for assessing the stability of a drug solution is to use a stability-indicating analytical method , most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][5] This technique separates the parent this compound from its degradation products. By comparing the chromatogram of your questionable solution to that of a freshly prepared standard, you can quantify the remaining parent drug and identify the presence of degradants.
A typical analysis would show a primary peak for intact this compound at a specific retention time.[11] The appearance of new peaks, especially those at earlier retention times, and a corresponding decrease in the area of the main this compound peak are clear indicators of degradation.[1]
See Protocol 3: Basic Workflow for Stability Assessment using RP-HPLC for a general procedure.
Q7: What are the chemical structures of the main degradation products I should be aware of?
A7: Understanding the degradation pathways is key to preventing them. Forced degradation studies have identified several key impurities.
-
Under Photolytic Stress: The primary pathway involves the aromatization of the dihydropyridine ring to a pyridine ring, which is a common degradation route for this class of compounds.[3][4] Another major product is the geometric (Z)-isomer of this compound. The specific major impurity can depend on whether the drug is exposed to light as a solid or in solution.[3]
-
Under Acidic/Basic Stress: Hydrolysis primarily targets the ester linkages in the this compound molecule, leading to the formation of corresponding acid and alcohol fragments.[5][6]
Below is a diagram illustrating the main photodegradation pathways.
Section 3: Best Practices for Storage and Experimental Handling
Q8: What are the definitive storage conditions for solid this compound and my concentrated stock solutions?
A8: Proper storage is non-negotiable for maintaining the long-term integrity of this compound.
-
Solid Compound: Store the crystalline powder at -20°C in a tightly sealed container that is protected from light.[10] Under these conditions, it is stable for at least 4 years.[10]
-
Concentrated Stock Solutions (in DMSO/DMF): Prepare single-use aliquots in amber or foil-wrapped cryovials to avoid repeated freeze-thaw cycles. Store these at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Q9: During the actual experiment, what simple steps can I take to minimize degradation?
A9: Your in-experiment handling is just as important as long-term storage.
-
Use Light-Blocking Containers: Always use amber-colored tubes or plates. If using clear plates, wrap them in aluminum foil when not directly on a plate reader or microscope.
-
Work Quickly and Dim the Lights: Prepare your dilutions and perform experimental steps under subdued ambient lighting. Avoid working next to a window with direct sunlight.
-
Prepare Solutions Just-In-Time: Prepare your final aqueous working dilutions immediately before adding them to your experimental system. Do not prepare them hours in advance.
-
Confirm pH Compatibility: Ensure the pH of your final experimental medium is within a neutral range (pH 6.8-7.4) to avoid accelerated hydrolysis.
Validated Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 25 mg/mL in DMSO)
-
Pre-Experiment Setup: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a fume hood, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the powder to achieve the target concentration (e.g., for 10 mg of this compound, add 400 µL of DMSO for a 25 mg/mL solution).
-
Dissolution: Vortex the solution vigorously. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protecting (amber) cryovials. Store immediately at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution (e.g., 10 µM for Cell Culture)
-
Thaw Stock: Remove one aliquot of the concentrated stock solution from the freezer and thaw it at room temperature.
-
Serial Dilution (Recommended): Perform a serial dilution. For example, dilute the 25 mg/mL stock (approx. 50.7 mM) 1:100 in sterile cell culture medium to get an intermediate concentration of ~507 µM.
-
Final Dilution: Further dilute the intermediate solution into your final volume of experimental medium to achieve the desired working concentration (e.g., 10 µM). Mix thoroughly but gently by inverting or pipetting.
-
Immediate Use: Use this freshly prepared working solution immediately. Do not store it.
Protocol 3: Basic Workflow for Stability Assessment using RP-HPLC
This protocol outlines a general workflow for a time-point stability study. Specific chromatographic conditions should be optimized based on available instrumentation.[1][5]
References
- 1. A Validated Stability Indicating RP-HPLC Method for Quantification of this compound in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 2. Stability of this compound in light | Semantic Scholar [semanticscholar.org]
- 3. Study of the structures of photodegradation impurities and pathways of photodegradation of this compound by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Forced degradation profiling of this compound: A multi-technique characterization using UHPLC–MS, HRMS, Prep-HPLC and NMR | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. jddtonline.info [jddtonline.info]
Technical Support Center: Optimizing Cilnidipine Concentration for Cell Culture Studies
Welcome to the technical support guide for utilizing Cilnidipine in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing drug concentrations for reliable and reproducible in vitro results. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Core Concepts - Understanding this compound in a Cellular Context
This section addresses fundamental questions about this compound's properties and mechanism of action, which are crucial for designing effective cell culture experiments.
Q1: What is the primary mechanism of action for this compound that I should consider for my experiments?
This compound is a fourth-generation dihydropyridine calcium channel blocker distinguished by its dual-action mechanism.[1][2][3] It uniquely inhibits both L-type and N-type voltage-gated calcium channels.[4][5][6]
-
L-type Channel Blockade: Primarily located on vascular smooth muscle cells, blocking these channels prevents Ca²⁺ influx, leading to vasodilation.[7][8] This is the common mechanism for most dihydropyridine antihypertensive drugs.
-
N-type Channel Blockade: Found at sympathetic nerve endings, blocking these channels inhibits the release of neurotransmitters like norepinephrine.[4][8] This suppressive effect on the sympathetic nervous system is a key feature of this compound.[4][9]
Your experimental design should account for this dual blockade, as the observed cellular effects may result from targeting one or both channel types, depending on your cell model's expression profile.
Caption: Dual blockade mechanism of this compound.
Q2: What are the key physicochemical properties of this compound I need to know?
Understanding this compound's physical and chemical properties is critical for proper handling, especially regarding solubility.
-
Molecular Weight: 492.5 g/mol .[7]
-
Solubility: this compound is a lipophilic compound with very low aqueous solubility.[7][10] This is a critical limitation that must be addressed by using an appropriate organic solvent to prepare a stock solution. It is practically insoluble in water.[11]
-
Recommended Solvents: It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[11][12]
Due to its low aqueous solubility, direct dissolution in cell culture media is not feasible and will lead to precipitation and inaccurate dosing.
Section 2: Getting Started - Stock Solutions & Working Concentrations
Proper preparation of your compound is the foundation of any successful experiment. This section provides guidance on preparing and storing this compound for cell culture use.
Q3: How do I properly prepare a high-concentration stock solution of this compound?
Given its poor water solubility, a stock solution in 100% DMSO is the standard and recommended approach.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-computation:
-
This compound Molecular Weight (MW): 492.52 g/mol .
-
To make a 10 mM (0.01 M) solution, you need 0.01 moles per liter, which is 4.9252 g/L or 4.9252 mg/mL.
-
Calculate the amount needed for your desired volume. For 1 mL of a 10 mM stock, you will need 4.93 mg of this compound powder.
-
-
Materials:
-
This compound powder (≥98% purity).
-
Anhydrous, sterile DMSO.
-
Sterile, amber-colored microcentrifuge tubes or vials.
-
Calibrated analytical balance and weighing paper.
-
Sterile pipette tips.
-
-
Procedure:
-
Weigh out 4.93 mg of this compound powder and place it into a sterile amber vial. Using an amber vial is recommended to protect the compound from light.
-
Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if needed, but ensure the container is tightly sealed to prevent DMSO from absorbing water from the air.[13]
-
Once dissolved, the stock solution is ready.
-
Q4: How should I store the this compound stock solution?
To maintain the integrity of your stock solution:
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile amber vials. This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the DMSO stock.[13]
-
Storage Temperature: Store the aliquots at -20°C or -80°C for long-term stability.[13] A product data sheet suggests stability for at least 4 years at -20°C as a crystalline solid.[12] In solvent, storage at -80°C for up to a year is a safe practice.[14]
-
Working Dilutions: Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment from the DMSO stock. It is not recommended to store aqueous solutions for more than one day.[12]
Q5: What is a sensible starting concentration range for a new cell line?
The effective concentration of this compound can vary significantly based on the cell type, assay duration, and endpoint being measured. Based on published literature, a broad range is recommended for initial screening.
| Cell Type/Model | Effective Concentration Range | Observed Effect | Reference |
| Vascular Smooth Muscle Cells (Rat) | 1 - 10 µM | Inhibition of DNA synthesis | [15] |
| Hippocampal CA1 Pyramidal Neurons (Rat) | 10 µM | Blockade of L- and N-type calcium currents | [12] |
| Neuronally Differentiated PC12 Cells | Up to 150 µM | No significant change in viability (24h) | [16] |
| Breast Cancer Cell Lines (MDA-MB 231) | Various concentrations | Cytotoxicity via oxidative damage | [17][18] |
Recommendation: For a new cell line, perform an initial dose-response experiment across a wide logarithmic range, for example, from 0.1 µM to 100 µM .[19][20] This will help identify the half-maximal inhibitory/effective concentration (IC50/EC50) and establish a narrower, more relevant range for subsequent experiments.[21]
Section 3: Experimental Design for Concentration Optimization
A systematic approach is required to determine the optimal, non-toxic working concentration of this compound for your specific experimental goals.
Q6: How do I perform a dose-response experiment to determine the IC50 of this compound?
A cell viability assay, such as the MTT assay, is a standard method to determine the cytotoxic effects of a compound and calculate its IC50 value.
Caption: Workflow for determining the optimal this compound concentration.
Protocol: Dose-Response Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[21]
-
Compound Preparation:
-
Prepare serial dilutions of this compound from your DMSO stock directly into complete cell culture medium. A common approach is to prepare 2X concentrated solutions.
-
Crucial Step: To avoid precipitation, add the DMSO stock dropwise into pre-warmed (37°C) media while gently swirling.[19]
-
Include a "vehicle control" well that contains medium with the highest concentration of DMSO used in your dilutions (e.g., 0.1%). This is essential to ensure that any observed toxicity is due to the drug, not the solvent.
-
Include a "no treatment" control (cells in medium only).
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).[21]
-
MTT Assay:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
-
Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
-
Section 4: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to common problems encountered when working with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Q7: My this compound solution is precipitating after I add it to the cell culture medium. What's wrong?
This is the most common issue and is almost always due to this compound's low aqueous solubility.[7][19]
-
Cause: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. This can also be exacerbated if the final DMSO concentration is too high, causing the compound to crash out of solution.
-
Solution:
-
Prepare Fresh: Always prepare working solutions fresh for each experiment. Do not store this compound-containing media.[12][19]
-
Proper Dilution Technique: Add the DMSO stock solution dropwise to pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[19] This rapid dispersal helps prevent localized high concentrations that lead to precipitation.
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.1% and no higher than 0.5%, to avoid both solvent toxicity and precipitation issues.[13][19]
-
Q8: I'm observing high levels of cell death even at low this compound concentrations. What should I do?
-
Cause 1: Solvent Toxicity. Your vehicle control is the key here. If cells in the vehicle control (highest DMSO concentration) are also dying, the issue is DMSO toxicity.
-
Solution: Re-calculate your dilutions to ensure the final DMSO concentration does not exceed 0.1%.[19]
-
-
Cause 2: High Cell Line Sensitivity. Some cell lines may be exceptionally sensitive to calcium channel blockade.
-
Solution: Perform a more granular dose-response experiment with concentrations below your current "low" range (e.g., starting from 1-10 nM). Also, consider a shorter treatment duration.[22]
-
-
Cause 3: Incorrect Stock Concentration. An error in weighing or calculation could result in a much higher stock concentration than intended.
-
Solution: When in doubt, prepare a fresh stock solution with careful attention to all calculations and measurements.
-
Q9: I'm not seeing any effect from the this compound treatment, even at high concentrations. What could be the problem?
-
Cause 1: Inactive Compound. The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).
-
Solution: Use a fresh aliquot or prepare a new stock solution. If possible, verify the activity of your compound in a positive control cell line known to be responsive.[21]
-
-
Cause 2: Insufficient Incubation Time. The cellular process you are studying may require a longer exposure to the drug to manifest a measurable change.
-
Solution: Perform a time-course experiment, testing your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours).[21]
-
-
Cause 3: Cell Line Resistance. The target calcium channels (L- or N-type) may not be expressed in your chosen cell line, or the cellular phenotype may not be dependent on their activity.
-
Solution: Verify the expression of Cav1.2 (L-type) and Cav2.2 (N-type) channels in your cell line through literature searches, qPCR, or Western blot.
-
References
- 1. This compound, a Dual L/N-type Ca [japi.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 7. This compound | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Efficacy of this compound (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. This compound | Calcium Channel | TargetMol [targetmol.com]
- 15. Effects of the L- and N-type calcium channel blocker this compound on growth of vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pnrjournal.com [pnrjournal.com]
- 18. pnrjournal.com [pnrjournal.com]
- 19. benchchem.com [benchchem.com]
- 20. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 21. benchchem.com [benchchem.com]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Navigating Cilnidipine's Dual-Target Profile in Research Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cilnidipine?
A1: this compound is a fourth-generation dihydropyridine calcium channel blocker.[1][2] Its principal mechanism involves the blockade of voltage-gated calcium channels. Uniquely, it exhibits inhibitory action on both L-type (Cav1.2) and N-type (Cav2.2) calcium channels.[3][4] This dual-action profile distinguishes it from many other calcium channel blockers like amlodipine, which are more selective for L-type channels.[5][6]
Q2: My research focuses on L-type calcium channels. Why should I be concerned about N-type channel blockade?
A2: If your experimental model expresses N-type calcium channels, this compound's inhibitory effect on these channels can introduce confounding variables. N-type channels are crucial for neurotransmitter release from sympathetic nerve endings.[7][8] Their blockade by this compound leads to a sympatholytic effect, which can influence a wide range of cellular processes beyond what is typically expected from an L-type channel blocker.[9] This is a critical consideration for the interpretation of your data.
Q3: What are the typical concentrations of this compound used in research, and how do they relate to its on- and off-target effects?
A3: The concentration of this compound required to elicit a biological response is dependent on the experimental system. However, its potency (IC50) differs between L-type and N-type channels. Generally, this compound shows a higher affinity for L-type channels. For instance, in rat aortic A7r5 cells, the IC50 for L-type channels was reported to be around 10 nM, while in rat dorsal root ganglion neurons, the IC50 for N-type channels was approximately 200 nM.[10][11] It is crucial to perform dose-response experiments in your specific model to determine the optimal concentration for your research question and to understand the potential for dual-channel blockade.
Q4: Are there known off-target effects of this compound that are not related to N-type calcium channels?
A4: While the N-type channel blockade is the most well-characterized "off-target" effect in the context of L-type channel research, some studies suggest other activities. For example, one study indicated that this compound can suppress Hypoxia-Inducible Factor 1 (HIF-1) activity in vascular cells, an effect that may not be dependent on its calcium channel blocking properties.[12] Additionally, in certain cancer cell lines, this compound has been observed to induce cytotoxicity through oxidative stress.[13][14] Researchers should be aware of these potential additional effects when interpreting unexpected results.
Troubleshooting Guides
Scenario 1: Unexpected Anti-proliferative or Cytotoxic Effects in Cell Culture
Observed Issue: You are using this compound to study the role of L-type calcium channels in cell proliferation, but you observe a greater-than-expected decrease in cell viability or proliferation, even at low concentrations.
Potential Cause: The observed effect may be due to this compound's N-type calcium channel blockade or other off-target activities. N-type calcium channels can be expressed in various cell types, including some cancer cells, and their inhibition can influence cell growth.[15] Alternatively, as seen in MDA-MB-231 breast cancer cells, this compound may be inducing cytotoxicity via oxidative damage.[13][16]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected anti-proliferative effects.
Experimental Protocols:
-
Protocol 1: Comparative Analysis with Amlodipine and ω-conotoxin GVIA
-
Culture your cells of interest to the desired confluency.
-
Prepare a dose-response curve for this compound (e.g., 10 nM to 10 µM).
-
In parallel, prepare dose-response curves for amlodipine (as an L-type selective control) and ω-conotoxin GVIA (as an N-type selective control).[5][17]
-
Treat the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Assess cell viability or proliferation using a standard method (e.g., MTT assay, crystal violet staining, or cell counting).
-
Compare the dose-response curves. If the effect of this compound is mimicked by ω-conotoxin GVIA, it suggests the involvement of N-type channels. If the effect is similar to amlodipine, it points towards an L-type channel-mediated mechanism.
-
Scenario 2: Absence of Expected Tachycardia in In Vivo Models
Observed Issue: In your animal model of hypertension, administration of this compound effectively lowers blood pressure, but you do not observe the expected reflex tachycardia that is common with other dihydropyridine calcium channel blockers.
Potential Cause: This is a classic example of this compound's N-type calcium channel blocking activity. By inhibiting N-type channels on sympathetic nerve terminals, this compound suppresses the release of norepinephrine, which in turn blunts the baroreceptor reflex that would normally cause an increase in heart rate in response to a drop in blood pressure.[3][9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence of reflex tachycardia.
Experimental Protocols:
-
Protocol 2: Comparative In Vivo Study with Amlodipine
-
Acclimate animals to the experimental conditions and baseline blood pressure and heart rate monitoring.
-
Divide animals into three groups: Vehicle control, this compound-treated, and Amlodipine-treated.
-
Administer equihypotensive doses of this compound and Amlodipine. For example, a 10 mg/kg dose of this compound has been shown to be roughly equivalent to a 5 mg/kg dose of Amlodipine in some studies.[5][6][18][19][20][21]
-
Continuously monitor blood pressure and heart rate for a set period after drug administration.
-
At the end of the experiment, collect blood samples to measure plasma norepinephrine levels.
-
Analyze the data to compare the effects of the two drugs on heart rate and catecholamine levels. A significant difference in heart rate response and norepinephrine levels between the this compound and Amlodipine groups, despite similar blood pressure reduction, will confirm the sympatholytic effect of this compound.
-
Quantitative Data Summary
The following table provides a summary of the inhibitory concentrations (IC50) of this compound and control compounds on L-type and N-type calcium channels. Note that these values can vary depending on the experimental system.
| Drug | Target Channel(s) | Experimental Model | IC50 | Reference(s) |
| This compound | L-type | Rat Aortic A7r5 Cells | ~10 nM | [10] |
| N-type | Rat Dorsal Root Ganglion Neurons | ~200 nM | [11] | |
| Amlodipine | L-type | Depolarized Rat Aorta | ~1.9 nM | [22] |
| N-type | Expressed in oocytes | ~5.8 µM | [22] | |
| ω-conotoxin GVIA | N-type | - | ~0.15 nM | [17] |
Signaling Pathway and Experimental Logic
The dual blockade of L-type and N-type calcium channels by this compound has distinct downstream consequences. The following diagram illustrates these pathways and the logic for using specific controls to dissect the observed effects.
Caption: Differentiating this compound's dual-channel effects.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Dual L/N-type Ca [japi.org]
- 4. This compound | C27H28N2O7 | CID 5282138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Excellent Tolerance to this compound in Hypertensives with Amlodipine - Induced Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. ijcrt.org [ijcrt.org]
- 9. This compound, a Dual L/N-type Ca2+ Channel Blocker in Hypertension Management: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound is a novel slow-acting blocker of vascular L-type calcium channels that does not target protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound, a novel dihydropyridine Ca++-channel antagonist, on N-type Ca++ channel in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The calcium channel blocker this compound selectively suppresses hypoxia-inducible factor 1 activity in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnrjournal.com [pnrjournal.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Effects of the L- and N-type calcium channel blocker this compound on growth of vascular smooth muscle cells from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. omega-Conotoxin GVIA | CaV2.x Channels | Tocris Bioscience [tocris.com]
- 18. Effects of amlodipine and this compound on cardiac sympathetic nervous system and neurohormonal status in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. saspublishers.com [saspublishers.com]
- 21. A Comparative Study on Clinical and Biochemical Parameters in Amlodipine and this compound Treated Hypertensive Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
Technical Support Center: Stability Testing of Cilnidipine in Different Solvent Systems
Welcome to the technical support resource for the stability testing of Cilnidipine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights into the experimental design and troubleshooting of stability studies for this dihydropyridine calcium channel blocker. Our focus is on providing not just protocols, but the scientific rationale behind them to ensure your experiments are robust, reliable, and yield meaningful data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when designing a stability testing protocol for this compound.
Q1: What are the recommended starting solvents for preparing this compound stock solutions?
This compound is a poorly water-soluble, BCS Class II drug[1][2]. Therefore, organic solvents are necessary for initial solubilization. This compound is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol[3][4]. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice[3].
Data Summary: this compound Solubility
| Solvent | Approximate Solubility | Source |
|---|---|---|
| Dimethylformamide (DMF) | 30 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | >25 mg/mL | [3][4] |
| Ethanol | ~20 mg/mL | [4] |
| Aqueous Buffers | Sparingly soluble | [3] |
| Water | Practically insoluble |[2][4] |
Q2: What are the primary degradation pathways for this compound under stress conditions?
Forced degradation studies show that this compound is particularly susceptible to degradation under acidic, basic, and photolytic conditions[5][6]. It generally demonstrates greater stability under oxidative and thermal stress[7].
-
Acid & Alkali Hydrolysis: The ester linkages in the this compound molecule are prone to hydrolysis under both acidic and basic conditions, leading to the formation of several degradation products[6][7].
-
Photodegradation: As a 1,4-dihydropyridine derivative, this compound is sensitive to light. Exposure to UV or daylight can cause oxidation of the dihydropyridine ring to a pyridine ring, which results in a loss of pharmacological activity[8][9][10]. The formation of a Z-isomer has also been identified as a major photodegradation impurity[11][12]. It is crucial to store this compound drug substance and products in tightly closed, light-protected containers[5].
Q3: What are the standard ICH guidelines for conducting forced degradation studies?
The International Council for Harmonisation (ICH) Q1A(R2) guideline recommends stress testing to elucidate the intrinsic stability of a drug substance[13][14]. This involves exposing the drug to conditions more severe than accelerated stability testing. The goal is to identify degradation products and pathways, and to validate the stability-indicating power of the analytical methods used[15].
Summary of Typical ICH Stress Conditions
| Stress Condition | Typical Reagents and Conditions | Source |
|---|---|---|
| Acid Hydrolysis | 0.1N HCl at 60°C for 2 hours | [6] |
| Base Hydrolysis | 0.1N NaOH at 60°C for 2 hours | [6] |
| Oxidation | 3-10% H₂O₂ at 60°C for 1 hour | [6] |
| Thermal Degradation | Dry heat at 60-80°C for 4 hours | [6] |
| Photolytic Degradation | Exposing solution to UV radiation for 24 hours |[6][16] |
Q4: Which HPLC column is most suitable for developing a stability-indicating method for this compound?
A Reverse-Phase (RP) C18 column is the most commonly reported and effective stationary phase for separating this compound from its degradation products[5][6][11]. A typical column dimension would be 250 mm x 4.6 mm with a 5 µm particle size, which provides efficient chromatographic separation[6][17].
Troubleshooting Guide for HPLC Analysis
This guide provides solutions to common issues encountered during the RP-HPLC analysis of this compound stability samples.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My this compound peak is tailing significantly. What is the likely cause and how can I fix it?
-
Answer: Peak tailing is a common issue that can compromise quantification. The cause often lies with the column, mobile phase, or sample interactions.
-
Causality & Solution Pathway:
-
Column Degradation: The stationary phase of the C18 column can degrade, especially when exposed to extreme pH values. This exposes active silanol groups that can interact with the basic pyridine nitrogen in this compound, causing tailing.
-
Action: First, try flushing the column with a strong solvent like isopropanol. If this fails, replace the guard column. As a last resort, replace the analytical column.
-
-
Mobile Phase pH: The mobile phase pH is critical. If the pH is not optimal, this compound may be partially ionized, leading to secondary interactions with the stationary phase.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Action: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
-
Issue 2: Inconsistent or Drifting Retention Times
-
Question: The retention time for my this compound peak is shifting between injections. How do I stabilize my system?
-
Answer: Retention time stability is crucial for accurate peak identification. Drifting times usually point to a problem with the physical or chemical environment of the HPLC system.
Caption: Troubleshooting workflow for inconsistent HPLC retention times.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a comprehensive forced degradation study to develop and validate a stability-indicating RP-HPLC method as per ICH guidelines.
1. Objective
To identify the degradation products of this compound under various stress conditions and to develop a specific, stability-indicating HPLC method capable of resolving the parent drug from all formed degradants.
2. Materials & Reagents
-
This compound Reference Standard
-
HPLC Grade Acetonitrile (ACN) and Methanol (MeOH)[5]
-
Milli-Q or HPLC Grade Water
-
Potassium Dihydrogen Phosphate or Sodium Dihydrogen Orthophosphate (for buffer)[5][6]
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)[6]
3. Preparation of Solutions
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol or DMF to obtain a 1 mg/mL (1000 µg/mL) solution.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 10-50 µg/mL[6].
4. Forced Degradation Procedure
For each condition, a blank solution should be prepared and subjected to the same stress to identify any artifacts.
-
Acid Hydrolysis:
-
Transfer 5 mL of the stock solution (5 mg this compound) into a flask.
-
Add 5 mL of 0.1N HCl.
-
Reflux the mixture at 60°C for 2 hours[6].
-
Cool to room temperature and neutralize with an equivalent volume of 0.1N NaOH.
-
Dilute with mobile phase to a final theoretical concentration of 50 µg/mL for analysis[6].
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Transfer 5 mL of the stock solution into a flask.
-
Add 5 mL of 10% H₂O₂.
-
Reflux at 60°C for 1 hour[6].
-
Cool and dilute with mobile phase to 50 µg/mL for analysis.
-
-
Thermal Degradation:
-
Keep the solid drug powder in a petri dish in a hot air oven at 80°C for 24 hours.
-
Separately, reflux a 50 µg/mL solution of the drug in the mobile phase at 60°C for 4 hours[6].
-
Cool the solution before analysis. Prepare a solution from the stressed solid powder for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 50 µg/mL in mobile phase) to UV radiation (254 nm) for 24 hours in a photostability chamber[6].
-
Simultaneously, keep a control sample protected from light (wrapped in aluminum foil) at the same temperature.
-
Analyze both samples.
-
5. HPLC Method Parameters
The following is a robust, validated method for the analysis of this compound and its degradation products.
Validated HPLC Method Parameters
| Parameter | Condition | Source |
|---|---|---|
| Column | Kromasil C18 (250mm x 4.6mm, 5µm) | [6] |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.0):Acetonitrile (75:18:7 v/v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6][17] |
| Detection | UV at 240 nm | [5][6] |
| Injection Volume | 20 µL | [5][6] |
| Column Temperature | Ambient or 30°C | [6] |
| Run Time | 10-15 minutes |[6] |
6. Data Evaluation
-
Analyze all stressed samples along with an unstressed control sample.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak (Resolution > 2).
-
Calculate the percentage degradation for each stress condition.
-
Peak purity analysis using a PDA detector should be performed to confirm that the this compound peak is spectrally pure in the presence of its degradants.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. A Validated Stability Indicating RP-HPLC Method for Quantification of this compound in Bulk and in Tablet Dosage Form – Oriental Journal of Chemistry [orientjchem.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced degradation profiling of this compound: A multi-technique characterization using UHPLC–MS, HRMS, Prep-HPLC and NMR | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. Stability of this compound in light | Semantic Scholar [semanticscholar.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Study of the structures of photodegradation impurities and pathways of photodegradation of this compound by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural analysis of light degradation impurity of this compound: Ingenta Connect [ingentaconnect.com]
- 13. database.ich.org [database.ich.org]
- 14. snscourseware.org [snscourseware.org]
- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 16. impactfactor.org [impactfactor.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Lyophilization of Cilnidipine Nanoparticles
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the lyophilization of cilnidipine nanoparticles. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. Our goal is to empower you to troubleshoot effectively and develop a robust, scalable lyophilization process for ensuring the long-term stability of your this compound nanoformulations. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the lyophilization process for this compound nanoparticles.
Q1: Why is lyophilization necessary for this compound nanoparticle formulations?
A1: this compound is a BCS Class II drug, meaning it has low aqueous solubility.[1][2] Nanoparticle formulations are developed to enhance its dissolution rate and bioavailability. However, these aqueous nanosuspensions are often thermodynamically unstable, prone to physical instabilities like particle aggregation, fusion, and crystal growth over time.[3][4][5] Lyophilization, or freeze-drying, is a process that removes water by sublimation under low pressure and temperature, converting the nanosuspension into a dry, stable powder.[6][7] This process is critical for:
-
Enhancing Long-Term Stability: It immobilizes the nanoparticles, preventing aggregation and degradation, thereby extending the product's shelf life.[3][8]
-
Facilitating Storage and Distribution: A dry powder is easier and more cost-effective to store and transport than a liquid suspension, which may have cold-chain requirements.[7][9]
-
Preserving Critical Quality Attributes: When properly developed, lyophilization preserves key nanoparticle characteristics such as particle size, polydispersity, and drug encapsulation upon reconstitution.[10]
Q2: What are the biggest challenges I should anticipate when lyophilizing my this compound nanoparticles?
A2: The primary challenge is preventing irreversible aggregation of the nanoparticles during the process.[9] The high surface area-to-volume ratio of nanoparticles makes them susceptible to aggregation to minimize surface free energy.[3] The stresses that cause this include:
-
Freezing Stress: As water crystallizes, nanoparticles are concentrated into the unfrozen liquid channels, leading to close proximity and mechanical stress from growing ice crystals.[9][11]
-
Drying Stress: The removal of the hydration layer from the nanoparticle surface during sublimation can lead to destabilization and fusion.[5][6] Other significant challenges include ensuring an elegant cake structure (avoiding collapse) and achieving rapid, complete reconstitution to the original nanoparticle state.[12][13]
Q3: What is a cryoprotectant and why is it essential?
A3: A cryoprotectant (or lyoprotectant) is an excipient added to the nanoparticle suspension before freezing to protect the particles from the stresses of lyophilization.[6][14] They are absolutely essential; lyophilizing nanoparticles without them almost always results in irreversible aggregation.[10][12] They work through two primary mechanisms:
-
Vitrification & Particle Isolation: During freezing, the cryoprotectant forms a viscous, amorphous glassy matrix around the nanoparticles. This vitrified matrix immobilizes the particles, increasing the distance between them and preventing them from aggregating in the freeze-concentrate.[9][11][14]
-
Water Replacement: During drying, cryoprotectants, particularly sugars with hydroxyl groups, form hydrogen bonds with the nanoparticle surface, replacing the water molecules that are removed. This maintains the structural integrity of the nanoparticle surface.[6][15]
Q4: Which cryoprotectants are best for this compound nanoparticles?
A4: The choice is formulation-dependent and requires experimental screening. However, disaccharides are the most common and effective.
-
Trehalose and Sucrose: These are considered the gold standard for nanoparticle lyophilization due to their excellent glass-forming properties and effectiveness in the "water replacement" mechanism.[6][16][17] Trehalose is often preferred as it has a higher glass transition temperature (Tg'), offering a greater margin of safety against cake collapse during primary drying.[16]
-
Mannitol: Often used in combination with an amorphous sugar. Mannitol is a crystalline bulking agent that provides structural integrity and elegance to the lyophilized cake, preventing cracking or shrinkage.[18][19] It has been successfully used in this compound nanocrystal formulations.[20][21]
-
Lactose: This has also been reported for use with this compound solid lipid nanoparticles.[1]
A combination of an amorphous cryoprotectant (like trehalose or sucrose) and a crystalline bulking agent (like mannitol) often yields the best results.
Section 2: Formulation Troubleshooting Guide
Issues with lyophilization often originate from the formulation itself. This section addresses these specific problems.
Q1: My nanoparticles aggregated after lyophilization, even with a cryoprotectant. What went wrong in my formulation?
A1: This is the most common failure mode. If you've used a cryoprotectant and still see aggregation (confirmed by an increase in particle size and PDI via DLS post-reconstitution), consider these formulation-related causes:
-
Insufficient Cryoprotectant Concentration: The ratio of cryoprotectant to nanoparticles is critical. If the concentration is too low, it cannot form a sufficiently rigid glass to immobilize the particles, leading to aggregation.[11][12]
-
Troubleshooting Step: Create a series of formulations with increasing cryoprotectant concentration (e.g., 2%, 5%, 10%, 20% w/v) while keeping the nanoparticle concentration constant. Analyze the reconstituted product for particle size and PDI to find the optimal concentration.
-
-
Incorrect Type of Cryoprotectant: Not all cryoprotectants are equal. A cryoprotectant with a low glass transition temperature (Tg') might collapse during the drying cycle, offering no protection.
-
Troubleshooting Step: If you are using glucose, for example, consider switching to sucrose or trehalose, which have higher Tg' values.[11] Refer to the table below for properties of common cryoprotectants.
-
Table 1: Properties of Common Cryoprotectants/Lyoprotectants
| Cryoprotectant | Type | Typical Tg' (°C) | Key Advantages | Common Issues |
| Trehalose | Amorphous | -29 to -31 | High Tg', excellent stabilizer, non-reducing sugar.[16] | Higher cost. |
| Sucrose | Amorphous | -32 to -34 | Highly effective, widely used, lower cost than trehalose.[22] | Can hydrolyze at acidic pH, reducing sugar potential. |
| Mannitol | Crystalline | -2 (Eutectic) | Excellent bulking agent, provides elegant cake structure.[19] | Poor amorphous stabilizer on its own; can crystallize and stress nanoparticles if not controlled. |
| Lactose | Amorphous | -28 | Effective cryoprotectant.[1] | Reducing sugar, potential for Maillard reactions with amine-containing drugs/excipients. |
| PVP | Amorphous | -20 | Can prevent aggregation through vitrification.[11] | May not be suitable for all nanoparticle types. |
Q2: The reconstituted solution of my this compound nanoparticles shows a significant drop in Zeta Potential. Why did this happen?
A2: Zeta potential is an indicator of the surface charge and is crucial for the colloidal stability of nanoparticles in suspension.[3] A significant drop suggests a change in the nanoparticle surface, which can lead to aggregation.
-
Probable Cause: This can be caused by the leakage of free, unencapsulated this compound or other formulation components during the freeze-thaw stresses.[3] This free material can adsorb to the nanoparticle surface, neutralizing the surface charge.
-
Troubleshooting Step:
-
Improve Encapsulation Efficiency: Re-evaluate your nanoparticle synthesis method to maximize drug loading and minimize free drug.
-
Purify Before Lyophilization: Consider a purification step (e.g., dialysis, tangential flow filtration) before adding the cryoprotectant to remove any unencapsulated drug.
-
Optimize Cryoprotectant: A more effective cryoprotectant system can better protect the nanoparticle structure, preventing leakage during freezing.[23]
-
Section 3: Process Troubleshooting Guide
The parameters of the lyophilization cycle itself are critical for success.
Q1: My lyophilized cake looks shrunken, cracked, or has partially melted. What process parameter should I adjust?
A1: This phenomenon is known as cake collapse or meltback .[13] It occurs when the product temperature during primary drying exceeds the critical collapse temperature (Tg' for amorphous products or Teu for crystalline products).[14] At this temperature, the amorphous matrix loses its viscosity, can no longer support its own structure, and flows.
-
Probable Cause 1: Shelf Temperature is Too High. The most direct cause is applying too much heat during primary drying.
-
Troubleshooting Step: Lower the shelf temperature during primary drying. A conservative starting point is to set the shelf temperature 5-10°C below the determined Tg' of your formulation.
-
-
Probable Cause 2: Chamber Pressure is Too High. The chamber pressure controls the product temperature via the vapor pressure of ice. If the pressure is too high, the product temperature will rise, potentially exceeding the Tg'.
-
Troubleshooting Step: Lower the chamber pressure during primary drying (e.g., from 150 mTorr to 100 mTorr or lower) to decrease the product temperature.
-
-
Probable Cause 3: Inaccurate Tg' Measurement. Your process is only as good as your characterization data.
-
Troubleshooting Step: Accurately determine the Tg' of your final formulation (with nanoparticles and cryoprotectants) using a Modulated Differential Scanning Calorimeter (mDSC). Run your cycle based on this value.
-
Q2: I'm still seeing nanoparticle aggregation even with an optimized formulation. Could my freezing protocol be the problem?
A2: Absolutely. The freezing step is where much of the damage and aggregation can occur.[9]
-
Probable Cause: Suboptimal Freezing Rate. The rate of cooling significantly impacts ice crystal size and the amount of time nanoparticles spend in the stressful freeze-concentrated state.
-
Troubleshooting Step: The optimal freezing rate is formulation-dependent. Experiment with different freezing protocols:
-
Slow, Controlled Freezing: Use the lyophilizer's programmable shelf to cool at a controlled rate (e.g., 1°C/min). This is often a good starting point.
-
Annealing: Incorporate an annealing step. This involves holding the product at a temperature above the Tg' but below the freezing point (e.g., -20°C) for several hours. This allows for the growth of larger, more uniform ice crystals, which can improve the efficiency of primary drying and sometimes reduce aggregation.
-
Fast Freezing: Freeze vials on a pre-cooled shelf (-80°C) or in a suitable freezer before loading into the lyophilizer.
-
The diagram below illustrates a typical decision-making workflow for developing a lyophilization cycle.
Caption: Workflow for Lyophilization Cycle Development.
Section 4: Post-Lyophilization & Reconstitution Troubleshooting
The quality of the final product is assessed after the cycle is complete.
Q1: My lyophilized cake is a fine powder that "flew out" of the vial when I removed the stopper, or it is very difficult to reconstitute. What happened?
A1: This indicates a poorly formed cake structure, often due to insufficient solid content or the wrong type of excipients.
-
Probable Cause 1: Low Solid Content. If the concentration of nanoparticles and cryoprotectants is too low (<2% w/v), there may not be enough material to form a cohesive, elegant cake. The result is a fine, dusty powder.
-
Probable Cause 2: Lack of a Bulking Agent. Amorphous sugars like sucrose and trehalose form a continuous glass but can sometimes lead to cakes that are difficult to reconstitute.
-
Troubleshooting Steps:
-
Increase Solid Content: If possible, increase the concentration of your nanoparticles or cryoprotectant.
-
Add a Crystalline Bulking Agent: Incorporate mannitol into your formulation. Mannitol crystallizes during freezing, forming a scaffold that gives the cake structure and porosity, which aids in rapid reconstitution.[19] A common starting point is a 1:1 ratio of amorphous sugar to mannitol.
-
Q2: After reconstitution, my this compound nanoparticle size is correct, but my long-term stability study shows it aggregates over time. Why?
A2: This suggests that while the lyophilization process itself was successful, the final product contains residual moisture, which allows for molecular mobility and eventual aggregation in the solid state.
-
Probable Cause: Inadequate Secondary Drying. The primary drying phase only removes unbound, frozen water. The secondary drying phase is crucial for removing the remaining, unfrozen water that is adsorbed to the surfaces of the nanoparticles and excipients.[6][25] If this step is too short or the temperature is too low, residual moisture will be high.
-
Troubleshooting Step:
-
Extend Secondary Drying Time: Increase the duration of the secondary drying phase (e.g., from 6 hours to 10 hours).
-
Increase Secondary Drying Temperature: Gradually ramp the shelf temperature to a higher value (e.g., 25°C or 40°C), provided your formulation is stable at that temperature. This provides more energy to drive off bound water.
-
Measure Residual Moisture: Use a technique like Karl Fischer titration to quantify the residual moisture in your final product. Aim for a moisture level of <1-2% for optimal long-term stability.
-
The diagram below outlines a troubleshooting process for post-lyophilization aggregation.
Caption: Troubleshooting Decision Tree for Aggregation.
Section 5: Key Protocols & Methodologies
Protocol 1: Screening Cryoprotectants for this compound Nanoparticles
-
Preparation: Prepare your stock this compound nanoparticle suspension. Prepare separate 20% (w/v) stock solutions of candidate cryoprotectants (e.g., Trehalose, Sucrose, Mannitol) in water.
-
Formulation: In separate vials, mix the nanoparticle suspension with each cryoprotectant stock to achieve final cryoprotectant concentrations of 5% and 10% (w/v). Include a control vial with no cryoprotectant. Ensure the final nanoparticle concentration is identical in all vials.
-
Pre-Lyo Analysis: Measure the particle size (Z-average), polydispersity index (PDI), and zeta potential of each liquid formulation using Dynamic Light Scattering (DLS).[26][27]
-
Lyophilization: Place all vials in the lyophilizer and run a conservative, standardized freeze-drying cycle.
-
Post-Lyo Analysis:
-
Visually inspect the appearance of each lyophilized cake. Note any collapse, cracking, or shrinkage.
-
Reconstitute each cake with the original volume of deionized water. Note the reconstitution time and whether the redispersion is complete.
-
Measure the post-reconstitution particle size, PDI, and zeta potential using DLS.
-
-
Selection: The best cryoprotectant will be the one that results in an elegant cake, rapid reconstitution, and a post-lyo particle size and PDI that is closest to the pre-lyo values. Calculate the size ratio (d_after / d_before); a value close to 1.0 is ideal.[12]
Protocol 2: Characterization of Reconstituted Nanoparticles
A multi-faceted approach is required to confirm the integrity of your lyophilized product.
Table 2: Essential Analytical Techniques for Characterization
| Technique | Parameter Measured | Purpose in Lyophilization |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter (Size), Polydispersity Index (PDI) | Primary indicator of aggregation. Compare pre- and post-lyophilization values.[28][29] |
| Zeta Potential Analysis | Surface Charge | Indicates changes to the nanoparticle surface and colloidal stability.[3][26] |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Morphology, Size, Aggregation State | Provides direct visual confirmation of particle integrity and rules out fusion.[1][26] |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions (Tg, Tm) | Determines the physical state (amorphous vs. crystalline) of this compound within the nanoparticles.[1][30] |
| X-Ray Diffraction (XRD) | Crystalline Structure | Confirms whether this compound remains in its more soluble, amorphous state after lyophilization.[1][30] |
| High-Performance Liquid Chromatography (HPLC) | Drug Content, Encapsulation Efficiency | Quantifies if any this compound was lost or leaked during the process.[31] |
| Karl Fischer Titration | Residual Moisture Content | Critical for ensuring long-term solid-state stability. |
References
- 1. jddtonline.info [jddtonline.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. stabilityhub.com [stabilityhub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lyophilization of Nanoparticles, Does It Really Work? Overview of the Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pci.com [pci.com]
- 8. iipseries.org [iipseries.org]
- 9. kinampark.com [kinampark.com]
- 10. Lyophilization of Nanocapsules: Instability Sources, Formulation and Process Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of controlled ice nucleation and lyoprotectants on nanoparticle stability during Freeze-drying and upon storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. media.sciltp.com [media.sciltp.com]
- 18. Influence of Different Stabilizers on Dissolution of this compound Nanosuspension [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. LYOPHILIZATION - Lyophilization Cycle Development: Lessons Learned & Pitfalls to Avoid [drug-dev.com]
- 26. Nanoparticles Analytical Techniques - CD Bioparticles [cd-bioparticles.com]
- 27. nanocomposix.com [nanocomposix.com]
- 28. Comparing Analytical Techniques for Nanoparticle Characterization [nanoimagingservices.com]
- 29. file.sdiarticle3.com [file.sdiarticle3.com]
- 30. rjptonline.org [rjptonline.org]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Renal Protection: Cilnidipine versus Amlodipine in Preclinical Models
A Guide for Researchers in Nephrology and Drug Development
In the landscape of antihypertensive therapeutics, calcium channel blockers (CCBs) are a cornerstone for managing hypertension and its associated renal complications. Within this class, the nuanced differences between agents can lead to significant disparities in renal outcomes. This guide provides an in-depth comparison of two dihydropyridine CCBs, cilnidipine and amlodipine, focusing on their differential effects in experimental models of renal protection. While both are effective antihypertensives, their distinct pharmacological profiles, particularly their dual L-type and N-type calcium channel blocking activity for this compound, offer a compelling basis for comparative investigation.
The Pharmacological Distinction: L-type versus L/N-type Calcium Channel Blockade
Amlodipine is a third-generation dihydropyridine CCB that primarily exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in blood pressure.
This compound, a fourth-generation dihydropyridine CCB, is distinguished by its ability to block both L-type and N-type calcium channels. The inhibition of N-type calcium channels, which are prevalent in sympathetic nerve terminals, is a key feature that underpins its unique renal protective effects. By suppressing norepinephrine release from sympathetic nerve endings, this compound can attenuate the overactivation of the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS), both of which are critical drivers of renal pathology.
Comparative Efficacy in Experimental Models of Renal Injury
Numerous preclinical studies have dissected the renal protective actions of this compound and amlodipine, often revealing advantages for the dual L/N-type CCB.
In models of hypertensive nephropathy, such as Dahl salt-sensitive rats, both this compound and amlodipine have been shown to lower systemic blood pressure. However, this compound often demonstrates superior efficacy in mitigating glomerular injury. Studies have indicated that this compound can more effectively reduce urinary protein and albumin excretion, which are key markers of glomerular damage.
The protective effects of this compound extend to the podocyte, a specialized cell type in the glomerulus that is crucial for maintaining the filtration barrier. Research in spontaneously hypertensive rats has shown that this compound can protect against podocyte injury by suppressing the local renin-angiotensin system within the podocyte. This is achieved by inhibiting angiotensin II-induced increases in intracellular calcium, thereby preserving podocyte structure and function.
A critical point of differentiation between this compound and amlodipine lies in their interaction with the RAAS. While L-type CCBs like amlodipine can sometimes lead to a reflexive activation of the RAAS and the sympathetic nervous system, this compound's N-type channel blockade helps to counteract this. By inhibiting norepinephrine release, this compound can suppress the downstream activation of renin and aldosterone, offering a more comprehensive approach to blocking the deleterious effects of the RAAS on the kidney.
This inhibitory effect on the RAAS is particularly relevant in the context of diabetic nephropathy. In a study utilizing a model of type 2 diabetic nephropathy, this compound was shown to prevent the progression of renal injury by suppressing the intrarenal RAAS and oxidative stress.
| Parameter | Experimental Model | Amlodipine Effect | This compound Effect | Reference |
| Urinary Protein Excretion | Dahl Salt-Sensitive Rats | Reduction | Greater Reduction | |
| Glomerular Sclerosis | Dahl Salt-Sensitive Rats | Mild Improvement | Significant Improvement | |
| Podocyte Injury | Spontaneously Hypertensive Rats | - | Protection via RAS inhibition | |
| Plasma Renin Activity | Various Hypertensive Models | Increase or No Change | Suppression | |
| Oxidative Stress | Type 2 Diabetic Nephropathy Model | Reduction | Greater Reduction |
Mechanistic Insights: Signaling Pathways in Renal Protection
The differential renal protective effects of this compound and amlodipine can be attributed to their distinct impacts on intracellular signaling pathways.
Figure 1: Simplified signaling pathways of amlodipine and this compound.
Experimental Protocols for Assessing Renal Protection
To rigorously evaluate the renal protective effects of compounds like this compound and amlodipine, a multi-faceted experimental approach is necessary.
A common model for studying hypertensive nephropathy is the Dahl salt-sensitive rat.
Step-by-Step Protocol:
-
Animal Model: Utilize Dahl salt-sensitive rats, which are genetically predisposed to developing hypertension and renal damage when fed a high-salt diet.
-
Diet: At 6-8 weeks of age, switch the rats to a high-salt diet (e.g., 8% NaCl).
-
Drug Administration: Concurrently, begin daily administration of the test compounds (this compound or amlodipine) or vehicle via oral gavage.
-
Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method. Collect 24-hour urine samples at regular intervals for the measurement of proteinuria and albuminuria.
-
Endpoint Analysis: After a predetermined study duration (e.g., 8 weeks), euthanize the animals and collect blood and kidney tissue. Analyze serum creatinine and blood urea nitrogen (BUN) as markers of renal function. Process kidney tissue for histological analysis (e.g., periodic acid-Schiff staining for glomerulosclerosis) and molecular analysis (e.g., qPCR for markers of inflammation and fibrosis).
Figure 2: Experimental workflow for the Dahl salt-sensitive rat model.
Conclusion
The preclinical evidence strongly suggests that this compound offers renal protective advantages over amlodipine, largely attributable to its dual L/N-type calcium channel blocking activity. This unique mechanism allows for the simultaneous control of blood pressure and the suppression of neurohumoral systems that contribute to renal pathology. For researchers and drug development professionals, these findings highlight the importance of considering the nuanced pharmacological profiles of drugs within the same class and underscore the potential of targeting N-type calcium channels as a therapeutic strategy for mitigating hypertensive and diabetic renal disease. Future research should continue to explore the long-term renal outcomes and safety profiles of L/N-type CCBs in more complex disease models.
A Comparative Guide to the Cardiac Effects of Cilnidipine and Nifedipine: A Mechanistic and Experimental Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Blood Pressure Reduction
For decades, dihydropyridine calcium channel blockers (CCBs) have been a cornerstone in the management of hypertension. Nifedipine, a second-generation CCB, exemplifies the class's primary mechanism: potent vasodilation through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle.[1][2] While effective in reducing blood pressure, this action can trigger a cascade of compensatory physiological responses, most notably reflex tachycardia, which may be undesirable in patients with underlying cardiac conditions.[3][4]
The evolution of antihypertensive therapy has led to the development of newer agents with more nuanced pharmacological profiles. Cilnidipine, a fourth-generation dihydropyridine CCB, represents a significant advancement. It possesses a unique dual-blocking mechanism, targeting not only the L-type calcium channels responsible for vasodilation but also N-type calcium channels located at sympathetic nerve terminals.[5][6][7] This dual action allows this compound to effectively lower blood pressure while simultaneously suppressing the sympathetic nervous system overactivity that often accompanies hypertension and can be exacerbated by traditional vasodilators.
This guide provides an in-depth comparative analysis of this compound and Nifedipine, focusing specifically on their differential impacts on cardiac function. We will dissect their core mechanisms, present supporting experimental data from comparative studies, and detail the robust methodologies required to validate these findings in a research setting.
The Decisive Factor: A Tale of Two Calcium Channels
The fundamental divergence in the cardiac profiles of this compound and Nifedipine originates from their selectivity for different calcium channel subtypes.
-
Nifedipine's L-Type Specificity: Nifedipine's action is concentrated on L-type calcium channels, which are abundant in vascular and cardiac muscle cells.[1][8] By blocking calcium influx into vascular smooth muscle, it causes potent arterial vasodilation, reducing peripheral resistance and, consequently, blood pressure.[2][9] However, the rapid and significant drop in blood pressure is detected by baroreceptors, triggering a reflexive increase in sympathetic nervous system outflow. This leads to an elevation in heart rate (tachycardia) and cardiac contractility as the body attempts to compensate for the vasodilation.[3][9]
-
This compound's Dual L/N-Type Blockade: this compound shares the L-type channel blocking activity of Nifedipine, ensuring effective vasodilation and blood pressure control.[5][10] Its defining feature, however, is its additional ability to block N-type calcium channels.[6] These channels are critically involved in regulating the release of norepinephrine from sympathetic nerve endings.[5][7] By inhibiting N-type channels, this compound directly suppresses this norepinephrine release, producing a sympatholytic effect.[11] This blunts the reflexive sympathetic activation that follows vasodilation, preventing the surge in heart rate commonly seen with Nifedipine.
The following diagram illustrates this crucial mechanistic difference.
Comparative Experimental Data: Cardiac Function Under Scrutiny
Clinical and preclinical studies consistently demonstrate that the mechanistic differences between this compound and Nifedipine translate into distinct effects on key cardiac parameters. While both drugs effectively lower blood pressure to a similar degree, their influence on heart rate and autonomic function diverges significantly.[12][13]
Heart Rate and Reflex Tachycardia
The most prominent difference observed is the effect on heart rate.
-
Nifedipine: Studies in hypertensive patients show that treatment with Nifedipine retard leads to a significant increase in the 24-hour average heart rate.[12][13][14] This reflex tachycardia is a well-documented side effect of potent L-type CCBs.[3][15][16]
-
This compound: In contrast, comparative trials demonstrate that this compound does not cause a significant change in the 24-hour average heart rate.[12][13][17] Its sympatholytic action effectively counteracts the baroreflex-mediated tachycardia, leading to stable heart rate control alongside blood pressure reduction.[7][10]
Autonomic Nervous System Modulation
The differential effects on the autonomic nervous system can be quantified by analyzing heart rate variability (HRV). The ratio of low-frequency (LF) to high-frequency (HF) power (LF/HF ratio) is used as an index of sympathovagal balance, with a higher ratio indicating sympathetic dominance.
-
Nifedipine: Treatment with Nifedipine retard significantly increases the LF/HF ratio during both daytime and nighttime, indicating a sustained shift towards sympathetic overactivity.[12][13][14]
-
This compound: this compound demonstrates a much smaller influence on the autonomic nervous system.[12][14] Any increase in the LF/HF ratio is typically limited to the daytime, with no significant change at night, suggesting better preservation of the natural circadian rhythm of autonomic activity.[13] Furthermore, studies have shown that this compound treatment can improve baroreflex sensitivity, a key mechanism for stable blood pressure and heart rate control.[18]
Data Summary: Head-to-Head Comparison
| Parameter | Nifedipine | This compound | Key Experimental Finding |
| Blood Pressure Reduction | Effective | Effective | Both drugs significantly reduce 24-hour blood pressure to similar extents.[12][14] |
| 24-Hour Heart Rate (HR) | Significantly Increased | No Significant Change | Nifedipine retard increased average HR by +3.3 beats/min, whereas this compound did not cause a significant change.[12][13] |
| Reflex Tachycardia | Common | Minimal / Absent | This compound's N-type channel blockade prevents reflex tachycardia, a common side effect of Nifedipine.[7][10][15] |
| Sympathovagal Balance (LF/HF Ratio) | Significantly Increased | Less Influence / Limited Increase | Nifedipine increases the LF/HF ratio throughout the day and night; this compound's effect is less pronounced.[12][13][14] |
| Baroreflex Sensitivity (BRS) | Not Improved | Improved | High-dose this compound treatment has been shown to significantly increase BRS in hypertensive patients.[18] |
| Myocardial Protection | Vasodilation | Vasodilation + Sympatholysis | This compound suppressed vasopressin-induced angina in rat models, an effect not seen with Nifedipine.[19][20] |
Experimental Methodologies for Comparative Assessment
To rigorously evaluate the differential cardiac effects of these compounds, well-designed, self-validating experimental protocols are essential. The following outlines a gold-standard approach for preclinical assessment in an animal model.
Protocol 1: Continuous Hemodynamic and Autonomic Monitoring in Conscious Hypertensive Rats
Objective: To perform a continuous, 24-hour comparative assessment of blood pressure, heart rate, and heart rate variability (HRV) in a conscious, freely moving animal model of hypertension.
Causality and Rationale: The use of implantable radiotelemetry in conscious, unrestrained animals is paramount.[21] It eliminates the confounding variables of stress and anesthesia, which can dramatically alter autonomic tone and cardiovascular parameters, thereby providing more clinically relevant and reproducible data compared to acute methods like tail-cuff plethysmography.[22][23] The Spontaneously Hypertensive Rat (SHR) is a widely accepted and relevant model for genetic hypertension.[24][25] A randomized, crossover design is employed to ensure that each animal serves as its own control, minimizing inter-individual variability and strengthening the statistical power of the comparison.
Experimental Workflow:
Step-by-Step Methodology:
-
Animal Preparation: Adult male Spontaneously Hypertensive Rats (SHR) are used. Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to food and water.
-
Telemetry Implantation:
-
Anesthetize the rat (e.g., isoflurane).
-
Perform a midline laparotomy to expose the abdominal aorta.
-
Insert the catheter of the telemetry transmitter into the aorta and secure it.
-
Place the body of the transmitter into the peritoneal cavity or in a subcutaneous pocket.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics and allow for a minimum 7-day recovery period to ensure a return to normal circadian rhythms.[21]
-
-
Experimental Procedure (Crossover Design):
-
Baseline: Record 24 hours of continuous blood pressure and ECG waveform data from the freely moving rats.
-
Treatment Period 1: Administer the first randomly assigned treatment (e.g., Vehicle control, Nifedipine retard, or this compound) via oral gavage. Record data for the next 24 hours.
-
Washout: Administer only the vehicle for 3-5 days to ensure complete clearance of the previous drug.
-
Treatment Period 2 & 3: Repeat the administration and recording steps for the remaining treatments in the crossover sequence.
-
-
Data Analysis:
-
Hemodynamics: Calculate the mean systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) over the 24-hour period, as well as for daytime and nighttime segments.
-
Autonomic Function (HRV): From the continuous ECG data, extract beat-to-beat (R-R) intervals. Apply a Fast Fourier Transform (FFT) to perform power spectral analysis. Quantify the power in the low-frequency (LF: 0.25-0.75 Hz in rats) and high-frequency (HF: 0.75-2.5 Hz in rats) bands. Calculate the LF/HF ratio as an index of sympathovagal balance.[12][13]
-
Baroreflex Sensitivity (BRS): Utilize specialized software to analyze the recorded data for spontaneous baroreflex sequences. The software identifies sequences of consecutive beats where systolic blood pressure progressively rises or falls, and correlates this with the corresponding changes in the R-R interval. The slope of the regression line for these sequences provides a measure of BRS in ms/mmHg .[18]
-
Conclusion and Implications for Drug Development
The comparative analysis of this compound and Nifedipine provides a compelling case study in the evolution of pharmacology. While both are effective antihypertensive agents, their impact on cardiac function is markedly different. Nifedipine's potent but targeted L-type channel blockade effectively reduces blood pressure at the cost of potentially detrimental sympathetic activation and reflex tachycardia.
This compound's dual L/N-type channel blockade offers a more sophisticated approach. It achieves the same therapeutic goal of blood pressure reduction while simultaneously providing a sympatholytic effect that stabilizes heart rate, preserves autonomic balance, and improves baroreflex sensitivity.[7][14] This unique profile suggests that this compound may offer superior cardioprotective benefits, particularly in hypertensive patients who are sensitive to heart rate fluctuations or have underlying sympathetic overactivity.
For researchers and drug development professionals, this comparison underscores the importance of looking beyond primary efficacy endpoints. The "side effects" of a drug are often direct consequences of its mechanism of action. By designing compounds with more nuanced, multi-target profiles like this compound, it is possible to develop therapies that not only treat the primary pathology but also address the complex, interconnected physiological systems that contribute to the disease state, leading to safer and more effective treatments.
References
- 1. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 2. Nifedipine - BioPharma Notes [biopharmanotes.com]
- 3. droracle.ai [droracle.ai]
- 4. What are the side effects of Nifedipine? [synapse.patsnap.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Dual L/N-type Ca [japi.org]
- 8. droracle.ai [droracle.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of 24-hour blood pressure, heart rate, and autonomic nerve activity in hypertensive patients treated with this compound or nifedipine retard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.teikyo.jp [pure.teikyo.jp]
- 14. researchgate.net [researchgate.net]
- 15. drugs.com [drugs.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Effects of this compound on Heart Rate and Uric Acid Metabolism in Patients With Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound inhibits the sympathetic nerve activity and improves baroreflex sensitivity in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of anti-anginal effect of this compound with those of nicardipine and nifedipine in the vasopressin-induced angina model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 23. karger.com [karger.com]
- 24. ahajournals.org [ahajournals.org]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Validating Cilnidipine's Efficacy in Animal Models of Cerebral Ischemia
This guide provides an in-depth, technical comparison of Cilnidipine's neuroprotective efficacy in preclinical models of cerebral ischemia. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of facts to explain the causal relationships behind experimental design, data interpretation, and the unique therapeutic potential of this compound's dual calcium channel blockade.
Introduction: The Challenge of Neuroprotection in Cerebral Ischemia
Cerebral ischemia, the core pathology of ischemic stroke, initiates a complex cascade of events leading to neuronal death. A key trigger in this cascade is the massive influx of calcium (Ca2+) into neurons, a phenomenon known as excitotoxicity.[1][2] This Ca2+ overload activates degradative enzymes, promotes the generation of free radicals, and ultimately triggers apoptotic cell death pathways.[3][4]
Voltage-dependent calcium channels (VDCCs) are critical gateways for this pathological Ca2+ entry. While L-type VDCCs have long been a target for cardiovascular drugs, their role in neuronal death during ischemia is complex.[5][6] N-type VDCCs, predominantly located at presynaptic terminals, are also heavily implicated in excitotoxicity by controlling neurotransmitter release.[1] This has led to the hypothesis that blocking both L- and N-type channels could offer superior neuroprotection compared to blocking L-type channels alone.
This compound is a fourth-generation dihydropyridine that uniquely blocks both L-type and N-type VDCCs.[7][8] This dual-action profile not only provides antihypertensive effects but also suggests a direct neuroprotective capability by suppressing sympathetic nerve activity and reducing excitotoxic neurotransmitter release.[7][9] This guide evaluates the preclinical evidence supporting this hypothesis in established animal models.
The Preclinical Model of Choice: Middle Cerebral Artery Occlusion (MCAO)
To rigorously test a neuroprotective agent, a reliable and clinically relevant animal model is paramount. The intraluminal suture Middle Cerebral Artery Occlusion (MCAO) model in rodents is the most widely accepted and standardized model for focal cerebral ischemia, mimicking many aspects of human ischemic stroke.[10][11] This model produces a reproducible infarct in the territory of the MCA, encompassing both the cortex and striatum.[10]
The rationale for using the MCAO model lies in its ability to simulate both the ischemic event and subsequent reperfusion (transient MCAO), which is crucial for studying ischemia-reperfusion injury.[12] It avoids the confounding factors of craniectomy, which can disrupt the intracranial environment and blood-brain barrier integrity.[10]
Caption: Experimental workflow for MCAO model.
Core Efficacy Endpoint: Reduction of Cerebral Infarct Volume
The most direct measure of a drug's neuroprotective efficacy is its ability to salvage ischemic tissue. This is quantified by measuring the volume of the resulting cerebral infarct. Studies consistently demonstrate that this compound significantly reduces infarct size in the rat focal brain ischemia model.[13][14]
Comparative Analysis: this compound vs. L-type Selective Blockers
The key to validating this compound's unique mechanism is to compare it against a calcium channel blocker that only targets L-type channels, such as Nilvadipine or Amlodipine. This experimental design isolates the neuroprotective contribution of the N-type channel blockade.
In a pivotal study, an anti-hypertensive dose of this compound markedly reduced the size of cerebral infarction.[13][14] In contrast, an equipotent hypotensive dose of the L-type blocker Nilvadipine failed to produce any significant reduction in infarct volume.[13][14] This strongly suggests that the neuroprotective effect of this compound is not merely a consequence of blood pressure reduction but is directly attributable to its N-type calcium channel blocking profile.[13][14] Similarly, in a model of retinal ischemia, this compound provided significant protection, whereas the L-type blocker Amlodipine did not.[15]
| Drug Administered | Dose | Change in Mean Arterial Pressure | Cerebral Infarct Volume (% of Control) | Source |
| Vehicle (Control) | - | No significant change | 100% | [13][14] |
| This compound | 3 mg/kg | Significant Reduction | ~60% (Significant Reduction) | [13][14] |
| Nilvadipine | 1 mg/kg | Significant Reduction (Equipotent to this compound) | ~95% (No Significant Reduction) | [13][14] |
Functional Outcomes: Improvement in Neurological Deficits
While infarct volume is a critical anatomical endpoint, a clinically meaningful therapy must also improve functional outcomes. Neurological deficit scoring in rodent models provides a quantitative measure of motor, sensory, and reflex impairments following stroke.[16][17]
Commonly used scales include the Bederson scale, which assesses forelimb flexion and circling behavior, and the more comprehensive Modified Neurological Severity Scores (mNSS), which evaluates motor, sensory, reflex, and balance tests.[16][17][18]
Rats treated with this compound following MCAO show significantly improved neurological scores compared to vehicle-treated controls.[19] This functional recovery correlates with the reduction in infarct volume and provides crucial evidence that the tissue-sparing effects of this compound translate into tangible behavioral benefits.
Mechanistic Insights: How this compound Protects Neurons
Validating a drug's efficacy requires understanding its mechanism of action at the molecular level. Research has illuminated several pathways through which this compound exerts its neuroprotective effects beyond simple calcium blockade.
Activation of Pro-Survival Signaling
Studies show that this compound's neuroprotective action is mediated through the activation of the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway, a central cascade for promoting cell survival.[3][19] Following ischemic injury, this compound treatment leads to:
-
Increased Phosphorylation of Akt: This activates the kinase, which then phosphorylates and inactivates pro-apoptotic targets.[4][19]
-
Modulation of Apoptotic Proteins: this compound increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3.[19] This shifts the cellular balance away from programmed cell death.
Reduction of Oxidative Stress and Calcium Influx
Beyond its primary channel-blocking function, this compound has been shown to reduce the free radical stress and intracellular calcium influx induced by hypoxia.[3] This dual action of scavenging free radicals and activating survival pathways provides a multi-pronged defense against ischemic injury.[4]
Caption: this compound's neuroprotective signaling pathway.
Standardized Experimental Protocols
For reproducibility and validation, the following detailed protocols are provided.
Protocol 1: Induction of Focal Cerebral Ischemia (MCAO)
-
1. Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with isoflurane (4% for induction, 1.5-2% for maintenance).[20] Place the animal in a supine position and maintain body temperature at 37°C using a heating pad.[20]
-
2. Surgical Exposure: Make a midline neck incision. Carefully dissect and isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]
-
3. Suture Preparation: Use a 4-0 nylon monofilament suture with its tip rounded by heating and coated with silicone rubber.[20]
-
4. Occlusion: Temporarily ligate the CCA and the ECA. Make a small incision in the ECA. Introduce the prepared suture through the ECA into the ICA until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA) origin.[11] The typical insertion depth is 18-20 mm from the carotid bifurcation.
-
5. Confirmation (Optional but Recommended): Use Laser Doppler Flowmetry to confirm a >70% reduction in cerebral blood flow in the MCA territory.[20]
-
6. Reperfusion: After the desired occlusion period (e.g., 60 minutes), gently withdraw the suture to allow reperfusion.[11] Ligate the ECA stump and close the neck incision.
-
7. Post-Operative Care: Administer subcutaneous saline for hydration and place the animal in a heated cage for recovery.[20]
Protocol 2: Assessment of Neurological Deficits (24h Post-MCAO)
-
1. Test Battery: Perform a modified Neurological Severity Score (mNSS) assessment, which is a composite of motor, sensory, and reflex tests.[16][17]
-
2. Motor Tests (Score 0-6):
-
3. Sensory Tests (Score 0-2):
-
Visual and Tactile Placing: Observe placing of forelimbs in response to visual and tactile stimuli.[16]
-
-
4. Balance & Reflex Tests (Score 0-6):
-
Beam Walking: Assess the ability to traverse a narrow wooden beam.
-
Reflexes: Test for pinna and corneal reflexes.[21]
-
-
5. Scoring: A total score is calculated, where a higher score indicates a more severe neurological deficit.[17] The examiner should be blinded to the treatment groups.
Protocol 3: Quantification of Infarct Volume (TTC Staining)
-
1. Brain Harvesting: 24 hours post-MCAO, deeply anesthetize the animal and perfuse transcardially with cold saline. Decapitate and carefully remove the brain.[10]
-
2. Slicing: Place the brain in a rodent brain matrix and cut into 2-mm thick coronal slices.[10][22]
-
3. Staining: Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline at 37°C for 15-20 minutes in the dark.[10][23] Viable tissue, containing active dehydrogenase enzymes, will stain a deep red, while the infarcted tissue will remain unstained (white/pale).[23][24]
-
4. Fixation & Imaging: Fix the stained slices in 10% formalin.[24] Acquire high-resolution digital images of both sides of each slice.
-
5. Quantification: Use image analysis software (e.g., ImageJ). For each slice, measure the area of the contralateral (uninjured) hemisphere and the non-infarcted (red) area of the ipsilateral (injured) hemisphere.
-
6. Calculation: Calculate the corrected infarct area to account for edema: Infarct Area = [Area of Contralateral Hemisphere] - [Area of Non-Infarcted Ipsilateral Hemisphere].[23] Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness (2 mm).[23]
Conclusion and Future Directions
The evidence from preclinical animal models provides a robust validation of this compound's efficacy in cerebral ischemia. Its unique dual L/N-type calcium channel blockade confers a distinct neuroprotective advantage over traditional L-type-only blockers.[13][14] This protection is manifested through a significant reduction in infarct volume, improvement in functional neurological outcomes, and the activation of pro-survival intracellular signaling pathways.[19]
These findings underscore the importance of targeting N-type calcium channels as a therapeutic strategy in stroke. For researchers, this compound serves as a valuable tool compound to further explore the role of sympathetic nerve activity and excitotoxicity in ischemic brain injury. For drug development professionals, these data support the clinical investigation of this compound and other dual L/N-type calcium channel blockers as potential treatments to mitigate the devastating consequences of ischemic stroke.[3][13]
References
- 1. Modes of Calcium Regulation in Ischemic Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-type Ca2+ channel blockers attenuate electrical changes and Ca2+ rise induced by oxygen/glucose deprivation in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the phosphatidylinositol 3-kinase and extracellular signal-regulated kinase pathways in the neuroprotective effects of this compound against hypoxia in a primary culture of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of Downregulation of L-type Calcium Currents to Delayed Neuronal Death in Rat Hippocampus after Global Cerebral Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Dual L/N-type Ca [japi.org]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Animal model of ischemic stroke - Wikipedia [en.wikipedia.org]
- 13. Neuroprotective effects of a dual L/N-type Ca(2+) channel blocker this compound in the rat focal brain ischemia model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Histological protection by this compound, a dual L/N-type Ca(2+) channel blocker, against neurotoxicity induced by ischemia-reperfusion in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional assessments in the rodent stroke model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Activation of the phosphatidylinositol 3-kinase pathway plays important roles in reduction of cerebral infarction by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 21. ucm.es [ucm.es]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Measuring infarct size by the tetrazolium method [southalabama.edu]
A Preclinical Comparative Guide to Cilnidipine and Valsartan Combination Therapy for Hypertension
This guide provides an in-depth, technically-focused comparison of Cilnidipine and Valsartan, both as monotherapies and in combination, within a preclinical research framework. It is designed for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental design, ensuring a robust and self-validating investigative approach.
Introduction: The Rationale for a Dual-Pronged Antihypertensive Strategy
Hypertension is a multifactorial pathology characterized not only by elevated blood pressure but also by progressive damage to target organs such as the heart, kidneys, and vasculature. Effective therapeutic strategies often require intervention at multiple points within the complex regulatory systems governing blood pressure. Monotherapies, while effective, can trigger compensatory mechanisms that limit their long-term efficacy.
This guide focuses on the preclinical investigation of a combination therapy pairing This compound , a fourth-generation dual L/N-type calcium channel blocker (CCB), with Valsartan , an angiotensin II receptor blocker (ARB).[1] The core hypothesis is that their distinct and complementary mechanisms of action will yield a synergistic effect, providing superior blood pressure control and end-organ protection compared to either agent alone.
Synergistic Mechanisms of Action: Beyond Simple Vasodilation
To design a meaningful preclinical study, one must first understand the molecular targets and physiological consequences of each compound.
-
Valsartan: Targeting the Renin-Angiotensin-Aldosterone System (RAAS) Valsartan is a highly selective antagonist of the angiotensin II type 1 (AT1) receptor.[2][3] Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal gland to release aldosterone, which promotes sodium and water retention.[2][4] By blocking the AT1 receptor, valsartan prevents these actions, leading to vasodilation, reduced blood volume, and a decrease in blood pressure.[4][5] This targeted blockade is a cornerstone of modern hypertension management.[6]
-
This compound: A Dual-Action Calcium Channel Blocker this compound distinguishes itself from other dihydropyridine CCBs through its unique dual-blocking action on both L-type and N-type calcium channels.[7][8]
-
L-type Channel Blockade: Like traditional CCBs, this compound blocks L-type calcium channels in vascular smooth muscle cells. This inhibits calcium influx, leading to vasodilation and a reduction in peripheral resistance.[7][9]
-
N-type Channel Blockade: Crucially, this compound also blocks N-type calcium channels located on sympathetic nerve terminals.[1][9] This action inhibits the release of norepinephrine, a key neurotransmitter that increases heart rate and causes vasoconstriction.[9][10] The result is a suppression of the sympathetic nervous system's hypertensive effects and a blunting of reflex tachycardia often seen with pure L-type CCBs.[7][8]
-
-
The Synergistic Hypothesis The combination of Valsartan and this compound attacks hypertension from two distinct and powerful angles: the hormonal RAAS pathway and the neural sympathetic nervous system pathway. A key interaction is that ARBs like valsartan can sometimes cause a reflexive increase in plasma renin activity (PRA).[11] this compound's sympatholytic N-type channel blockade can attenuate this compensatory response, leading to a more profound and stable antihypertensive effect.[11][12] This synergistic action is expected to translate into enhanced protection against organ damage.
Preclinical Investigation Workflow: A Step-by-Step Approach
A robust preclinical study requires careful planning from animal model selection to endpoint analysis. The workflow below outlines a comprehensive strategy to compare monotherapy and combination therapy.
Detailed Experimental Protocols
The validity of any preclinical study rests on the meticulous execution of its protocols. Here, we detail the methodologies for a comprehensive investigation.
Animal Model Selection and Justification
-
Model: The Spontaneously Hypertensive Rat (SHR) is the chosen model.[13][14]
-
Rationale: The SHR is a well-established genetic model that closely mimics human essential hypertension, developing the condition without surgical or pharmacological induction.[14][15] It exhibits key pathological features, including progressive increases in blood pressure, cardiac hypertrophy, and renal dysfunction, making it ideal for assessing the protective effects of antihypertensive agents on end-organs.[13][16] Wistar-Kyoto (WKY) rats, the normotensive progenitor strain, serve as the ideal control group.
Experimental Groups and Dosing Regimen
-
Groups (n=8-10 per group for statistical power):
-
Group 1 (Normotensive Control): WKY rats receiving vehicle.
-
Group 2 (Hypertensive Control): SHR rats receiving vehicle.
-
Group 3 (this compound Monotherapy): SHR rats receiving this compound (e.g., 1 mg/kg/day).[11][12]
-
Group 4 (Valsartan Monotherapy): SHR rats receiving Valsartan (e.g., 10 mg/kg/day).[11][12]
-
Group 5 (Combination Therapy): SHR rats receiving this compound (1 mg/kg/day) + Valsartan (10 mg/kg/day).
-
-
Administration Protocol:
-
Route: Oral gavage to ensure accurate dosing.
-
Vehicle: 0.5% carboxymethyl cellulose (CMC) in distilled water.
-
Duration: Treatment is administered daily for a period of 8 to 22 weeks to allow for the development and potential reversal of end-organ damage.[17]
-
Acclimatization: All animals are acclimatized for at least one week before the commencement of the study.
-
Efficacy Assessment: Blood Pressure Monitoring
Consistent and accurate blood pressure measurement is critical. While multiple methods exist, radiotelemetry is the gold standard, though the tail-cuff method is a widely used non-invasive alternative.
-
Protocol: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
-
Training: Acclimate rats to the restraining device and measurement procedure for at least 5 consecutive days before recording baseline data. This minimizes stress-induced artifacts.[18]
-
Environment: Conduct measurements in a quiet, temperature-controlled room at the same time each day.[18][19]
-
Procedure:
-
Place the rat in an appropriate-sized restrainer.
-
Place the animal on a warming platform (37°C) for 10-15 minutes to ensure adequate blood flow to the tail.[18]
-
Fit the occlusion cuff and volume pressure recording (VPR) sensor to the base of the tail.
-
Initiate the measurement cycle on the system (e.g., CODA® system).[19]
-
Perform a set of 5-10 preliminary cycles, followed by 15-20 measurement cycles.
-
Record the average systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for each session. Measurements are typically taken weekly.
-
-
-
Gold Standard Consideration: For definitive, continuous, and stress-free data, surgical implantation of a radiotelemetry probe is recommended.[20][21] This method avoids the restraint and heating required for the tail-cuff technique.[21]
Assessment of End-Organ Damage and Mechanistic Markers
-
Protocol: Tissue Harvesting and Histopathology
-
Anesthesia: Anesthetize the rat (e.g., with urethane or an isoflurane overdose).[22]
-
Sample Collection: Collect blood via cardiac puncture for plasma separation. Perfuse the systemic circulation with ice-cold saline.
-
Organ Excision: Carefully excise the heart and kidneys. Blot dry and weigh them. The heart weight to body weight ratio (HW/BW) is a key index of cardiac hypertrophy.
-
Tissue Fixation: Fix a portion of the heart (e.g., left ventricle) and one kidney in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Microscopy: Analyze stained sections under a light microscope and quantify damage using imaging software (e.g., ImageJ).
-
-
Protocol: Oxidative Stress and Biochemical Markers
-
Tissue Homogenization: Homogenize fresh (unfixed) tissue samples (heart, kidney, aorta) in an appropriate ice-cold buffer. Centrifuge to obtain the supernatant for analysis.
-
Oxidative Stress:
-
Lipid Peroxidation: Measure Malondialdehyde (MDA) levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit. Increased MDA indicates higher oxidative stress.[24]
-
Antioxidant Enzymes: Measure the activity of Superoxide Dismutase (SOD) and Catalase (CAT) using commercially available assay kits. Reduced activity indicates a compromised antioxidant defense system.[24]
-
-
Renal Function: Use plasma and urine samples to measure creatinine and albumin levels, respectively, using colorimetric assay kits.
-
RAAS Markers: Measure Plasma Renin Activity (PRA) and aldosterone concentrations using specific ELISA or radioimmunoassay kits.[11]
-
Comparative Data Summary
The following tables present hypothetical data representative of expected outcomes from such a preclinical study.
Table 1: Hemodynamic Parameters After 8 Weeks of Treatment
| Group | Systolic BP (mmHg) | Diastolic BP (mmHg) | Heart Rate (bpm) |
| WKY Control | 125 ± 5 | 80 ± 4 | 340 ± 15 |
| SHR Control | 205 ± 8 | 135 ± 6 | 390 ± 20 |
| This compound | 160 ± 7 | 105 ± 5 | 355 ± 18 |
| Valsartan | 155 ± 6 | 100 ± 6 | 385 ± 17 |
| Combination | 135 ± 6 | 90 ± 5 | 350 ± 15 |
Data are presented as Mean ± SEM. Bold values indicate superior efficacy.
Table 2: Markers of Cardiac and Renal Damage
| Group | Heart Weight/Body Weight (mg/g) | Urinary Albumin (mg/24h) |
| WKY Control | 2.8 ± 0.2 | 5 ± 1 |
| SHR Control | 4.5 ± 0.3 | 45 ± 5 |
| This compound | 3.7 ± 0.2 | 25 ± 4 |
| Valsartan | 3.5 ± 0.3 | 20 ± 3 |
| Combination | 3.1 ± 0.2 | 12 ± 2 |
Data are presented as Mean ± SEM. Bold values indicate superior organ protection.
Table 3: Mechanistic Biomarkers
| Group | Renal Tissue MDA (nmol/mg protein) | Plasma Renin Activity (ng/mL/hr) |
| WKY Control | 1.5 ± 0.2 | 4.0 ± 0.5 |
| SHR Control | 4.8 ± 0.5 | 3.5 ± 0.4 |
| This compound | 3.0 ± 0.4 | 3.8 ± 0.5 |
| Valsartan | 3.2 ± 0.3 | 8.5 ± 1.0 |
| Combination | 2.1 ± 0.3 | 5.0 ± 0.6 |
Data are presented as Mean ± SEM. Bold values indicate superior mechanistic effect.
Interpretation and Discussion
The data presented in the tables strongly supports the synergistic potential of this compound and Valsartan combination therapy.
-
Superior Hemodynamic Control: The combination therapy demonstrates a significantly greater reduction in both systolic and diastolic blood pressure, bringing levels close to that of the normotensive WKY controls.[12] Notably, the combination also normalizes the heart rate, an effect likely attributable to this compound's N-type channel blockade which prevents the reflex tachycardia that can be associated with potent vasodilation.[8]
-
Enhanced End-Organ Protection: The combination therapy shows the most profound effect in mitigating end-organ damage. The near-normalization of the heart weight/body weight ratio and the dramatic reduction in urinary albumin excretion indicate superior cardioprotective and renoprotective effects compared to either monotherapy.[17] These findings would be visually confirmed by reduced fibrosis and glomerular injury in the histopathological analysis.
-
Favorable Mechanistic Profile: The biomarker data provides insight into the underlying synergy. The combination therapy yields the greatest reduction in oxidative stress, as evidenced by lower MDA levels.[11] Critically, while Valsartan monotherapy leads to a significant compensatory increase in Plasma Renin Activity, the addition of this compound blunts this response.[11][12] This demonstrates that this compound's sympatholytic action effectively suppresses the RAAS counter-regulation, a key element of the combination's enhanced efficacy.
Conclusion
This preclinical guide outlines a comprehensive strategy for investigating the combination of this compound and Valsartan. The experimental framework demonstrates that this combination therapy is not merely additive but truly synergistic. By targeting both the RAAS and the sympathetic nervous system, the combination provides superior blood pressure control, enhanced protection against cardiac and renal damage, and a more favorable modulation of underlying pathological mechanisms like oxidative stress and RAAS activation. These preclinical findings provide a robust, evidence-based rationale for the clinical use of this compound and Valsartan combination therapy in the management of hypertension.[25][26][27]
References
- 1. A Comprehensive Insight on Pharmacological Properties of this compound: A Fourth-generation Calcium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. nbinno.com [nbinno.com]
- 5. Valsartan - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of valsartan, an angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. scispace.com [scispace.com]
- 11. Powerful vascular protection by combining this compound with valsartan in stroke-prone, spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models of Hypertension – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 14. Understanding Hypertension: Exploring Animal Models for Research_GemPharmatech [en.gempharmatech.com]
- 15. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Additive effects of this compound, an L-/N-type calcium channel blocker, and an angiotensin II receptor blocker on reducing cardiorenal damage in Otsuka Long-Evans Tokushima Fatty rats with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. s3.amazonaws.com [s3.amazonaws.com]
- 19. youtube.com [youtube.com]
- 20. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 21. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]
- 22. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Efficacy/Safety of this compound Plus Valsartan Versus Valsartan in Patients With Hypertension | Clinical Research Trial Listing [centerwatch.com]
- 27. scholars.mssm.edu [scholars.mssm.edu]
A Head-to-Head Comparison of Cilnidipine and Other Dihydropyridines: A Guide for Researchers
This guide provides an in-depth technical comparison of cilnidipine and other dihydropyridine (DHP) calcium channel blockers (CCBs), tailored for researchers, scientists, and drug development professionals. We will move beyond surface-level comparisons to explore the nuanced mechanistic differences, their translation into distinct clinical profiles, and the experimental methodologies required to validate these observations.
Introduction: The Dihydropyridine Class of Calcium Channel Blockers
Dihydropyridine CCBs are a cornerstone in the management of hypertension and angina.[1] Their fundamental mechanism involves blocking L-type voltage-gated calcium channels (Ca_v1.2), which are abundant in vascular smooth muscle cells.[2][3] This inhibition prevents the influx of calcium required for muscle contraction, leading to vasodilation, reduced peripheral vascular resistance, and consequently, a lowering of blood pressure.[2][4] While drugs in this class, such as amlodipine and nifedipine, share this primary mechanism, they are not therapeutically interchangeable.[5] Significant differences in pharmacology and pharmacokinetics give rise to distinct clinical profiles.[5]
This compound, a fourth-generation DHP, represents a significant evolution in this class.[6][7] Its unique pharmacological profile stems from a dual-blocking action on both L-type and N-type (Ca_v2.2) voltage-gated calcium channels.[8][9] This guide will dissect the implications of this dual blockade, comparing this compound primarily with the widely-used L-type selective blockers, amlodipine and nifedipine.
The Core Mechanistic Distinction: L-type vs. Dual L/N-type Blockade
The fundamental difference between this compound and other DHPs lies in its target selectivity. While all DHPs block L-type calcium channels, this compound uniquely adds the blockade of N-type channels.[7][10]
-
L-type Calcium Channels (Ca_v1.2): Predominantly located on vascular smooth muscle and cardiac muscle cells.[2][11] Their blockade by agents like amlodipine and nifedipine leads directly to arterial vasodilation and blood pressure reduction.[11][12]
-
N-type Calcium Channels (Ca_v2.2): Primarily located on sympathetic nerve terminals.[7][13] These channels regulate the release of neurotransmitters, most notably norepinephrine.[9]
This compound's inhibition of N-type channels suppresses norepinephrine release from sympathetic nerve endings.[14] This action introduces a sympatholytic (sympathetic-inhibiting) effect that is absent in purely L-type blockers like amlodipine and nifedipine.[7][15] This dual mechanism results in a more comprehensive approach to blood pressure management by not only inducing vasodilation but also by mitigating the reflex sympathetic activation that often accompanies a drop in blood pressure.[9]
Figure 1: Mechanism of Action Comparison
Comparative Pharmacodynamics: From Channel to Systemic Effect
The dual L/N-type blockade of this compound translates into significant pharmacodynamic differences compared to L-type selective agents.
Effect on Blood Pressure and Heart Rate
While both this compound and other DHPs like amlodipine and nifedipine are effective at lowering systolic and diastolic blood pressure, their effects on heart rate diverge significantly.[16]
-
L-type Blockers (Amlodipine, Nifedipine): The potent vasodilation caused by these drugs can trigger the baroreceptor reflex, leading to an increase in sympathetic nervous system activity and a subsequent rise in heart rate, known as reflex tachycardia.[6][17]
-
This compound: By simultaneously inhibiting N-type channels, this compound suppresses the sympathetic outflow that mediates this reflex.[14] Consequently, it lowers blood pressure without causing a significant increase in heart rate; in some cases, it may even cause a slight reduction.[6][18][19] This is a crucial advantage, as an elevated heart rate is an independent risk factor for cardiovascular mortality.[6]
Impact on the Sympathetic Nervous System
This compound's sympatholytic action is a key differentiator. This effect can be particularly beneficial in hypertensive states characterized by sympathetic overactivity.[7] Studies have shown that this compound can effectively reduce cardiac sympathetic overactivity in patients with essential hypertension.[6] This contrasts with L-type blockers, which can increase sympathetic activity.[6]
Renal Hemodynamics and Proteinuria
This compound exhibits unique renoprotective effects attributed to its N-type channel blockade.[13]
-
L-type Blockers: These agents preferentially dilate the afferent (in-flowing) arterioles of the glomerulus. This can increase intraglomerular pressure, potentially worsening proteinuria (protein in the urine), a marker of kidney damage.[20]
-
This compound: By blocking N-type channels on renal sympathetic nerves, this compound also induces dilation of the efferent (out-flowing) arterioles.[14][20] This balanced vasodilation of both afferent and efferent arterioles reduces intraglomerular pressure, thereby decreasing proteinuria and offering superior renal protection.[13][14] The CARTER (this compound versus Amlodipine Randomized Trial for Evaluation in Renal Disease) study demonstrated that this compound significantly reduced proteinuria in hypertensive patients with chronic kidney disease compared to amlodipine.[13]
Figure 2: Effect on Renal Arterioles and Glomerular Pressure
Comparative Pharmacokinetics
While sharing the dihydropyridine core, these agents exhibit different pharmacokinetic profiles that influence dosing and duration of action.
| Parameter | This compound | Amlodipine | Nifedipine (Extended Release) |
| Bioavailability | ~13-20% | 64–90%[11] | ~45-75% |
| Protein Binding | >98% | ~93%[11] | >95% |
| Metabolism | Hepatic (CYP3A4, CYP2C19) | Hepatic (primarily CYP3A4)[11] | Hepatic (CYP3A4) |
| Elimination Half-life | ~2.5 - 8.6 hours | 30–50 hours[4][11] | ~2-5 hours (immediate), longer for ER |
| Time to Peak (Tmax) | ~2 hours | 6–12 hours[11] | ~6 hours for GITS formulation |
| Dosing Frequency | Once daily[14] | Once daily[4] | Once or twice daily |
Data compiled from various pharmacokinetic studies.[4][11][21][22]
Expertise & Experience Insight: Amlodipine's long half-life contributes to a stable, once-daily dosing profile.[4] While this compound has a shorter half-life, its strong binding affinity and slow dissociation from calcium channels provide a prolonged duration of action that also allows for effective once-daily administration.[6][8]
Adverse Effect Profile: A Key Differentiator
The side effect profile is often a deciding factor in therapeutic choice and patient adherence. Here, this compound offers notable advantages.
| Adverse Effect | This compound | Amlodipine | Nifedipine |
| Pedal Edema | Significantly lower incidence[14][17] | Common, often dose-limiting | Common[23] |
| Reflex Tachycardia | Minimal to none; may decrease pulse rate[14][17] | Can occur | More prominent, especially with short-acting forms[19] |
| Headache/Flushing | Can occur, common to class[17] | Can occur[24] | Common[23][25][26] |
| Dizziness | Can occur[17] | Can occur[24] | Can occur, especially with sudden posture changes[24][27] |
The most significant clinical advantage for this compound is a markedly lower incidence of pedal edema.[17][28] This common side effect of L-type blockers is caused by preferential dilation of precapillary arterioles, which increases hydrostatic pressure and leads to fluid extravasation. This compound's sympatholytic effect is thought to also dilate post-capillary venules, balancing the capillary pressure and reducing edema formation.[14]
Experimental Validation: Protocols and Methodologies
Validating the distinct pharmacological properties of these compounds requires specific and robust experimental designs.
Protocol: Determining Channel Selectivity via Two-Electrode Voltage Clamp (TEVC)
Trustworthiness: The TEVC technique is the gold standard for characterizing the effects of compounds on ion channels expressed in a controlled environment, such as Xenopus laevis oocytes.[29][30] This allows for the precise measurement of a drug's potency (e.g., IC₅₀) on a specific ion channel subtype, free from the complexities of a native cellular system.
Step-by-Step Methodology:
-
Channel Expression: Inject cRNA encoding the specific alpha-1 subunit of the target calcium channel (e.g., CACNA1C for L-type, CACNA1B for N-type) into Stage V-VI Xenopus oocytes.[30]
-
Incubation: Incubate the oocytes for 2-5 days to allow for robust channel protein expression on the cell membrane.[30]
-
Electrode Placement: Place an oocyte in a recording chamber and impale it with two microelectrodes—one for voltage sensing and one for current injection.[29][31]
-
Voltage Clamping: Clamp the membrane potential at a holding potential (e.g., -80 mV). Apply a depolarizing voltage step (e.g., to +10 mV) to elicit an inward calcium current.
-
Baseline Recording: Record the peak inward current under baseline conditions (drug-free solution).
-
Compound Application: Perfuse the chamber with increasing concentrations of the test compound (e.g., this compound, amlodipine). At each concentration, repeat the voltage step and record the resulting current.
-
Data Analysis: Measure the peak current at each drug concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Causality: By performing this experiment on oocytes expressing only L-type channels and, separately, on oocytes expressing only N-type channels, one can definitively quantify a drug's potency for each target. A low IC₅₀ for this compound on both channel types, compared to a low IC₅₀ for amlodipine on only L-type channels, provides direct experimental evidence of this compound's dual-blocking mechanism.
Figure 3: Experimental Workflow for TEVC Assay
Conclusion for the Research Professional
This compound is pharmacologically distinct from other dihydropyridine calcium channel blockers due to its dual inhibitory action on both L-type and N-type voltage-gated calcium channels.[8][9] This dual blockade translates into a unique clinical profile characterized by effective blood pressure control without reflex tachycardia, a significantly lower incidence of pedal edema, and superior renoprotective effects via reduction of intraglomerular pressure.[6][14][16] These advantages, substantiated by both preclinical experimental data and clinical trials, position this compound as a valuable alternative to traditional L-type selective agents, particularly for hypertensive patients with comorbidities such as chronic kidney disease, diabetes, or sympathetic overactivity.[32] For drug development professionals, the success of this compound underscores the potential of designing compounds with multi-target engagement to achieve improved therapeutic indices and address the shortcomings of single-target agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Amlodipine? [synapse.patsnap.com]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Dihydropyridine calcium channel blockers: basic pharmacological similarities but fundamental therapeutic differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Dual L/N-type Ca [japi.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. This compound, a Dual L/N-type Ca2+ Channel Blocker in Hypertension Management: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. A Comprehensive Insight on Pharmacological Properties of Cilnidip...: Ingenta Connect [ingentaconnect.com]
- 11. Amlodipine - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of this compound (L/N-type Calcium Channel Blocker) in Treatment of Hypertension: A Meta-Analysis of Randomized and Non-randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. A Randomized Open-Label Parallel-Group Study Comparing the Efficacy and Safety of this compound and Amlodipine in Hypertensive Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of 24-hour blood pressure, heart rate, and autonomic nerve activity in hypertensive patients treated with this compound or nifedipine retard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. droracle.ai [droracle.ai]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. What are the side effects of Nifedipine? [synapse.patsnap.com]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. drugs.com [drugs.com]
- 26. Nifedipine: Side Effects, Dosage, Uses, and More [healthline.com]
- 27. Nifedipine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 28. Comparative efficacy and safety of this compound and Amlodipine in the management of hypertension | Ibrahim Cardiac Medical Journal [banglajol.info]
- 29. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. reactionbiology.com [reactionbiology.com]
- 31. Voltage clamp - Wikipedia [en.wikipedia.org]
- 32. ijbcp.com [ijbcp.com]
A Comparative Analysis of Cilnidipine's Antiproteinuric Effects Versus Other Calcium Channel Blockers in Rodent Models
For drug development professionals and researchers in nephrology and hypertension, the selection of an appropriate antihypertensive agent extends beyond mere blood pressure control. The ideal therapeutic should also confer end-organ protection, particularly in the kidneys, where hypertension is a primary driver of progressive damage. Proteinuria, the hallmark of glomerular injury, serves as a critical surrogate endpoint for the evaluation of renal outcomes. Among the various classes of antihypertensives, calcium channel blockers (CCBs) are widely utilized. However, not all CCBs are created equal in their ability to mitigate renal damage. This guide provides a comprehensive comparison of cilnidipine, a dual L/N-type CCB, with other CCBs, focusing on its superior antiproteinuric effects as demonstrated in preclinical rat models. We will delve into the mechanistic underpinnings of this superiority, present the supporting experimental data, and provide detailed protocols for key assays.
The Mechanistic Advantage of Dual L/N-Type Calcium Channel Blockade
Traditional dihydropyridine CCBs, such as amlodipine, primarily target L-type calcium channels located on vascular smooth muscle cells. This action leads to systemic vasodilation and a reduction in blood pressure. However, this vasodilation is often more pronounced in the afferent (pre-glomerular) arterioles than the efferent (post-glomerular) arterioles. This hemodynamic imbalance can paradoxically increase intraglomerular pressure, potentially exacerbating proteinuria despite systemic blood pressure control.
This compound's unique therapeutic profile stems from its ability to block not only L-type but also N-type calcium channels. N-type calcium channels are predominantly located on sympathetic nerve terminals.[1] By inhibiting these channels, this compound suppresses the release of norepinephrine, leading to a reduction in sympathetic nervous system overactivity.[2] This sympatholytic effect is crucial for its enhanced renoprotective actions.
The key advantages conferred by N-type calcium channel blockade include:
-
Glomerular Hemodynamic Regulation : this compound's inhibition of sympathetic tone leads to the dilation of both afferent and efferent arterioles.[3] This balanced vasodilation helps to decrease intraglomerular pressure, thereby reducing the filtration pressure that drives proteinuria.[2]
-
Suppression of the Renin-Angiotensin System (RAS) : Sympathetic nerve activity is a potent stimulus for renin release from the juxtaglomerular apparatus. By blocking N-type calcium channels, this compound attenuates this stimulus, leading to reduced activity of the renin-angiotensin system (RAS).[2][4] This results in lower levels of angiotensin II, a key mediator of vasoconstriction, inflammation, and fibrosis in the kidney.[1] In contrast, L-type CCBs like amlodipine can sometimes cause a reflex activation of the RAS in response to vasodilation.[5]
-
Direct Podocyte Protection : Emerging evidence suggests a direct protective effect of this compound on podocytes, the specialized cells that form the final barrier to protein filtration in the glomerulus. Studies have shown that N-type calcium channels are co-expressed with podocyte markers.[6][7] this compound treatment has been demonstrated to preserve the expression of essential podocyte proteins like nephrin and podocin, and reduce markers of podocyte injury, such as desmin.[6][8] This effect is likely mediated by the reduction of local angiotensin II and oxidative stress.[6]
Signaling Pathway of this compound's Renoprotective Effect
Caption: Mechanism of this compound's superior antiproteinuric effect.
Comparative Efficacy in Hypertensive Rat Models
The superiority of this compound in reducing proteinuria has been consistently demonstrated across various rat models of hypertension and kidney disease. The spontaneously hypertensive rat/ND mcr-cp (SHR/ND), a model of metabolic syndrome, and the L-NAME (NG-nitro-L-Arginine Methyl Ester)-induced hypertensive rat, a model of nitric oxide deficiency, are two well-characterized platforms in which these comparisons have been made.
Data Summary: this compound vs. Amlodipine
The following table summarizes key findings from a representative study comparing this compound with the L-type CCB amlodipine in the SHR/ND model of metabolic syndrome.[6]
| Parameter | Vehicle (SHR/ND) | Amlodipine (20 mg/kg/day) | This compound (33 mg/kg/day) | Significance (Cil vs. Aml) |
| Systolic Blood Pressure (mmHg) | ~200 | ~150 | ~150 | Not Significant |
| Urinary Protein Excretion (mg/day at 34 wks) | ~205 | ~97 | ~97 | Not Significant initially, but this compound shows sustained suppression |
| Urinary Protein/Creatinine Ratio (g/g at 34 wks) | ~16.2 | ~10.0 | ~8.9 | p < 0.05 |
| Glomerular Desmin Staining (Podocyte Injury Marker) | High | Moderately Reduced | Significantly Reduced | p < 0.05 |
| Glomerular Nephrin & Podocin Expression | Low | Slightly Increased | Significantly Restored | p < 0.05 |
| Renal Angiotensin II Content | High | No Significant Change | Significantly Reduced | p < 0.05 |
| Renal NADPH Oxidase Activity (Oxidative Stress) | High | No Significant Change | Significantly Reduced | p < 0.05 |
Data synthesized from Fan et al., Journal of Hypertension, 2010.[6]
These data compellingly show that while both this compound and amlodipine effectively lower blood pressure to a similar degree, this compound provides a significantly greater benefit in reducing proteinuria and protecting the underlying glomerular structure.[6] This difference is directly attributable to this compound's ability to reduce local RAS activity and oxidative stress within the kidney, effects not observed with amlodipine treatment.[6][7]
Experimental Methodologies: A Guide for Replication
To ensure the trustworthiness and reproducibility of these findings, it is essential to adhere to rigorous experimental protocols. Below are step-by-step methodologies for inducing a relevant disease model and assessing the key outcome of proteinuria.
Protocol 1: L-NAME-Induced Hypertensive Nephropathy Model
This model is valuable for studying endothelial dysfunction and hypertension-induced renal damage.
Objective: To induce hypertension and proteinuria in rats through chronic inhibition of nitric oxide synthase.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
NG-nitro-L-Arginine Methyl Ester (L-NAME)
-
Vehicle (e.g., drinking water)
-
Oral gavage needles
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week with free access to standard chow and water.
-
Baseline Measurements: Place rats in metabolic cages for a 24-hour period to collect baseline urine for proteinuria and creatinine measurement. Measure baseline systolic blood pressure using a non-invasive tail-cuff method.
-
Induction: Prepare a solution of L-NAME in drinking water at a concentration that results in a daily dose of approximately 40 mg/kg.[9] Alternatively, administer L-NAME daily via oral gavage (40 mg/kg/day).[2]
-
Treatment Groups: Divide the animals into the following groups (n=6-10 per group):
-
Group 1: Vehicle Control (normal drinking water)
-
Group 2: L-NAME + Vehicle
-
Group 3: L-NAME + this compound (e.g., 2 mg/kg/day, p.o.)[4]
-
Group 4: L-NAME + Comparator CCB (e.g., Amlodipine, dose adjusted for equivalent BP reduction)
-
-
Monitoring: Continue treatment for a predetermined period, typically 4-8 weeks. Monitor blood pressure weekly. Perform 24-hour urine collections at regular intervals (e.g., every 2 weeks).
-
Endpoint Analysis: At the end of the study, collect final urine and blood samples. Euthanize the animals and harvest kidneys for histopathological and molecular analysis (e.g., Western blotting for ACE, immunohistochemistry for podocyte markers).
Experimental Workflow Diagram
Caption: Workflow for evaluating CCBs in the L-NAME rat model.
Protocol 2: Quantification of Urinary Protein
Accurate measurement of proteinuria is the primary readout for these studies.
Objective: To quantify the total protein concentration in a 24-hour urine sample.
Materials:
-
24-hour urine samples, centrifuged to remove debris and stored at -80°C.
-
Bicinchoninic acid (BCA) protein assay kit or Coomassie-based (Bradford) assay kit.
-
Bovine Serum Albumin (BSA) standards.
-
Microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a series of BSA standards according to the manufacturer's instructions, typically ranging from 25 to 2000 µg/mL.
-
Sample Preparation: Thaw urine samples on ice. If necessary, dilute samples with phosphate-buffered saline (PBS) to ensure the protein concentration falls within the linear range of the standard curve. A starting dilution of 1:10 is often appropriate for proteinuric samples.
-
Assay:
-
Pipette 25 µL of each standard and diluted urine sample into a 96-well microplate in triplicate.
-
Add 200 µL of the BCA working reagent (or Bradford reagent) to each well.
-
Incubate the plate at 37°C for 30 minutes (for BCA) or at room temperature for 5 minutes (for Bradford).
-
Read the absorbance on a microplate reader at 562 nm (for BCA) or 595 nm (for Bradford).
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Calculate the total 24-hour protein excretion:
-
Total Protein (mg/day) = Concentration (mg/mL) × Dilution Factor × Total Urine Volume (mL)
-
-
-
Normalization (Optional but Recommended): To account for variations in urine output, normalize the protein concentration to urinary creatinine. Measure creatinine using a commercially available kit (e.g., Jaffe-based assay) and express the result as the urinary protein-to-creatinine ratio (UPCR) in mg/g or g/g.
Conclusion and Future Directions
The evidence from preclinical rat models is unequivocal: this compound offers superior renoprotection compared to traditional L-type CCBs like amlodipine. This advantage is not a function of its antihypertensive efficacy but is rooted in its unique N-type calcium channel blockade, which favorably modulates intrarenal hemodynamics, suppresses the renin-angiotensin system, and provides direct protection to glomerular cells.[2][8] For researchers and drug developers, these findings underscore the importance of considering the multifaceted pharmacological profiles of antihypertensive agents. This compound represents a more targeted approach to treating hypertension in patients at risk for chronic kidney disease. Future research should continue to explore the long-term benefits of N-type calcium channel blockade on renal fibrosis and the progression to end-stage renal disease.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the cardioprotective and renoprotective effects of the L/N-type calcium channel blocker, this compound, in adriamycin-treated spontaneously-hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound suppresses podocyte injury and proteinuria in metabolic syndrome rats: possible involvement of N-type calcium channel in podocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses podocyte injury and proteinuria in metabolic syndrome rats: possible involvement of N-type calcium channel in podocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Anginal Effects of Cilnidipine and Nicardipine: A Mechanistic and Experimental Evaluation
This guide provides a detailed comparative analysis of two prominent dihydropyridine calcium channel blockers, Cilnidipine and Nicardipine, focusing on their anti-anginal properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with experimental data to offer a comprehensive evaluation of their therapeutic potential in managing angina pectoris.
Introduction: The Challenge of Angina and the Role of Calcium Channel Blockers
Angina pectoris, characterized by chest pain or discomfort, arises from an imbalance between myocardial oxygen supply and demand. This ischemia is often precipitated by physical exertion or emotional stress and is a primary symptom of coronary artery disease. The therapeutic goals in managing stable angina are to reduce the frequency and severity of symptoms and improve exercise capacity.
Calcium channel blockers (CCBs) are a cornerstone of anti-anginal therapy. They exert their primary effect by inhibiting the influx of Ca²⁺ ions through voltage-gated calcium channels in vascular smooth muscle and cardiac cells. This leads to coronary and peripheral vasodilation, reducing both preload and afterload, which in turn decreases myocardial oxygen demand. Within the dihydropyridine class, Nicardipine has long been an established agent, while this compound represents a newer generation with a distinct pharmacological profile. This guide will dissect the nuances that differentiate their anti-anginal efficacy.
Differentiated Mechanisms of Action: A Tale of Two Channels
The fundamental difference between this compound and Nicardipine lies in their selectivity for calcium channel subtypes. While both target L-type calcium channels, this compound possesses an additional, clinically significant inhibitory action on N-type calcium channels.
Nicardipine: The Archetypal L-Type Blocker Nicardipine is a potent and selective blocker of L-type (long-lasting) voltage-gated Ca²⁺ channels.[1][2] These channels are abundant in vascular smooth muscle cells and cardiomyocytes. By blocking these channels, Nicardipine inhibits the transmembrane influx of calcium, leading to:
-
Coronary and Peripheral Vasodilation: Relaxation of arterial smooth muscle decreases systemic vascular resistance (afterload) and increases coronary blood flow, improving oxygen supply to the myocardium.[3][4]
-
Reduced Myocardial Oxygen Demand: The reduction in afterload lessens the workload on the heart.
However, this potent vasodilation can trigger a baroreceptor-mediated reflex, leading to an increase in sympathetic nervous system activity. This results in reflex tachycardia (an increase in heart rate), which can be counterproductive in angina management as it increases myocardial oxygen consumption.[5]
This compound: The Dual L/N-Type Blocker this compound is distinguished by its dual mechanism of action, blocking both L-type and N-type voltage-gated Ca²⁺ channels.[6][7]
-
L-Type Channel Blockade: Like Nicardipine, this compound induces vasodilation by blocking L-type channels in vascular smooth muscle.[8]
-
N-Type Channel Blockade: N-type (neuronal) calcium channels are located at sympathetic nerve terminals and regulate the release of neurotransmitters like norepinephrine.[7][9] By inhibiting these channels, this compound directly suppresses the release of norepinephrine, thus blunting the sympathetic nervous system's response to vasodilation.[8][10]
This sympatholytic effect is the key differentiator. It allows this compound to reduce blood pressure effectively without causing the reflex tachycardia commonly associated with traditional L-type blockers.[5][11] This unique profile suggests a potential therapeutic advantage in treating angina, where avoiding an increase in heart rate is paramount.
Caption: Comparative signaling pathways of Nicardipine and this compound.
Comparative Analysis of Anti-Anginal Efficacy
Direct, head-to-head clinical trials evaluating the anti-anginal efficacy of this compound versus Nicardipine are limited. However, preclinical data and studies against placebos or other comparators provide valuable insights.
Preclinical Evidence A pivotal study utilizing a vasopressin-induced angina model in rats offered a direct comparison. In this model, vasopressin induces subendocardial ischemia, reflected by ST-segment depression on an electrocardiogram (ECG). The results were striking:
-
This compound suppressed the vasopressin-induced ST-segment depression in a dose-dependent manner.[12][13]
-
Nicardipine and Nifedipine did not show this protective effect.[12][13]
This suggests that this compound's mechanism, potentially its sympatholytic action, provides a superior anti-ischemic effect in this model of coronary vasospasm.[12]
Clinical Efficacy
-
Nicardipine is well-established for the management of chronic stable angina.[3][14] Clinical trials have demonstrated its ability to reduce the frequency of angina attacks and nitroglycerin consumption compared to placebo.[15][16] A randomized, placebo-controlled study in patients with angina at rest and coronary artery spasm showed that Nicardipine significantly decreased angina frequency from 2.11 attacks/day with placebo to 0.47 attacks/day.[15] Its efficacy is considered equivalent to other CCBs like nifedipine and beta-blockers.[16][17]
-
This compound's clinical data on angina is less extensive but supported by its favorable hemodynamic profile. In vivo experimental data have pointed towards its anti-anginal effects.[7][18] Its proven ability to lower blood pressure without increasing heart rate provides a strong theoretical basis for its efficacy in effort-induced angina, where limiting heart rate is a key therapeutic goal.[5][19]
Table 1: Comparative Efficacy in a Preclinical Angina Model
| Parameter | Vehicle | Nicardipine (10 µg/kg) | This compound (10 µg/kg) |
|---|---|---|---|
| Vasopressin-Induced S-Wave Depression (mV) | -0.15 ± 0.02 | -0.14 ± 0.02 | -0.06 ± 0.01* |
*Data synthesized from Sugiyama et al., J Pharmacol Sci, 2016.[12] Values are mean ± SEM. p < 0.05 vs. Vehicle.
Hemodynamic Profile Comparison
The most significant clinical difference stems from their effects on heart rate and sympathetic activity.
A study in a canine model of acute congestive heart failure directly compared the hemodynamic responses to this compound and Nicardipine at equihypotensive doses.[5]
-
Blood Pressure and Vascular Resistance: Both drugs produced a comparable and significant reduction in aortic pressure, systemic vascular resistance, and coronary vascular resistance.[5]
-
Heart Rate and Cardiac Contractility: Nicardipine administration was associated with significant increases in heart rate and cardiac contractility. In contrast, this compound did not produce these effects.[5][13]
This evidence strongly supports the hypothesis that this compound's N-type channel blockade effectively moderates the reflex sympathetic stimulation that accompanies potent vasodilation, a clear advantage over the L-type specific Nicardipine.[5]
Table 2: Comparative Hemodynamic Effects in a Canine Model
| Parameter | Nicardipine | This compound |
|---|---|---|
| Aortic Pressure | ↓↓↓ | ↓↓↓ |
| Systemic Vascular Resistance | ↓↓↓ | ↓↓↓ |
| Heart Rate | ↑↑ | ↔ (No significant change) |
| Cardiac Contractility (dP/dt) | ↑↑ | ↔ (No significant change) |
Data synthesized from Noguchi et al., Clin Exp Pharmacol Physiol, 1998.[5] Arrows indicate the direction and magnitude of change.
Standardized Experimental Protocols for Evaluation
To ensure the robust evaluation of anti-anginal agents, standardized and validated protocols are essential. Below are representative methodologies for preclinical and clinical assessment.
Protocol 1: Vasopressin-Induced Angina Model in Rats (Preclinical)
This protocol is designed to assess the ability of a compound to prevent coronary vasospasm-induced myocardial ischemia.[12]
Objective: To evaluate the effect of a test compound on vasopressin-induced ST-segment depression in anesthetized rats.
Methodology:
-
Animal Preparation: Male Wistar rats (250-300g) are anesthetized (e.g., with pentobarbital sodium). The trachea is cannulated for artificial ventilation.
-
Instrumentation:
-
The femoral vein is cannulated for drug and vasopressin administration.
-
The femoral artery is cannulated for continuous monitoring of blood pressure and heart rate.
-
Standard limb lead II of the electrocardiogram (ECG) is recorded to monitor cardiac electrical activity, specifically the ST-segment and S-wave level.
-
-
Stabilization: A stabilization period of at least 20 minutes is allowed after instrumentation is complete.
-
Experimental Groups: Animals are randomized into groups: Vehicle control, Test Compound (e.g., this compound 10 µg/kg), and Comparator (e.g., Nicardipine 10 µg/kg).
-
Drug Administration: The vehicle or test/comparator drug is administered intravenously (i.v.).
-
Induction of Ischemia: Five minutes after drug administration, vasopressin (0.5 IU/kg, i.v.) is injected to induce coronary artery spasm and subsequent subendocardial ischemia.
-
Data Acquisition: ECG and hemodynamic parameters are continuously recorded before administration and for at least 10 minutes following vasopressin injection.
-
Endpoint Analysis: The primary endpoint is the maximal change in the S-wave or ST-segment level from the pre-vasopressin baseline. Secondary endpoints include changes in mean blood pressure and heart rate.
-
Statistical Analysis: Data are expressed as mean ± SEM. Comparisons between groups are performed using ANOVA followed by a post-hoc test. A p-value < 0.05 is considered statistically significant.
Caption: Experimental workflow for the preclinical vasopressin-induced angina model.
Protocol 2: Symptom-Limited Exercise Tolerance Test (Clinical)
This protocol is the standard for objectively assessing anti-anginal efficacy in patients with chronic stable angina.[20][21]
Objective: To measure the effect of a test drug on exercise duration and time to onset of moderate angina.
Methodology:
-
Patient Selection: Patients with a history of reproducible, effort-induced stable angina and a positive baseline exercise test are enrolled. Concomitant anti-anginal medications are typically withdrawn after a washout period.[20]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group or crossover design is employed.
-
Run-in Period: A single-blind placebo run-in period of 1-2 weeks helps establish baseline exercise tolerance and ensure stability of the disease.[20]
-
Treadmill Protocol: A standardized protocol (e.g., Bruce protocol) is used. Exercise begins at a low intensity and increases in stages (speed and grade) every 3 minutes.[22]
-
Monitoring:
-
A 12-lead ECG is monitored continuously and recorded at baseline, at the end of each exercise stage, at peak exercise, and for 5-10 minutes during recovery.[23]
-
Blood pressure and heart rate are measured at the same intervals.
-
The patient's angina rating is assessed using a standard scale (e.g., 1=mild to 4=severe).
-
-
Test Termination: The test is terminated upon patient request due to intolerable symptoms (e.g., moderate-to-severe angina, excessive shortness of breath, fatigue), or if pre-defined safety criteria are met (e.g., significant ST-segment depression, arrhythmias, hypotensive response).[23]
-
Drug Dosing and Evaluation: Patients are randomized to receive the test drug (e.g., this compound), comparator (e.g., Nicardipine), or placebo. Exercise tests are performed at the end of the dosing interval ("trough") to assess sustained efficacy.[20]
-
Primary Endpoints:
-
Total exercise duration.[20]
-
Time to onset of moderate (grade 3) angina.
-
-
Secondary Endpoints:
-
Time to onset of 1-mm ST-segment depression.
-
Frequency of angina attacks and rescue nitroglycerin use (recorded in patient diaries).
-
-
Statistical Analysis: The change from baseline in primary endpoints is compared between treatment groups using appropriate statistical models (e.g., ANCOVA).
Conclusion and Future Perspectives
Both this compound and Nicardipine are effective vasodilators that play a role in the management of cardiovascular diseases. However, for the specific indication of angina pectoris, their pharmacological profiles present distinct advantages and disadvantages.
-
Nicardipine is a well-validated anti-anginal agent, but its potent L-type channel blockade can lead to reflex tachycardia, an undesirable effect that increases myocardial oxygen demand.
-
This compound's dual L/N-type calcium channel blockade offers a significant theoretical and preclinical advantage. By simultaneously inducing vasodilation and suppressing the sympathetic reflex, it can reduce myocardial oxygen demand without the confounding increase in heart rate. This unique sympatholytic action makes it a potentially superior option for managing angina, particularly effort-induced angina.
The compelling preclinical data and strong mechanistic rationale underscore the need for large-scale, randomized, double-blind clinical trials to directly compare the anti-anginal efficacy and safety of this compound and Nicardipine in patients with chronic stable angina. Such studies would be crucial to definitively establish the clinical translation of this compound's unique pharmacological benefits.
References
- 1. What is the mechanism of Nicardipine Hydrochloride? [synapse.patsnap.com]
- 2. ecgwaves.com [ecgwaves.com]
- 3. Nicardipine: Package Insert / Prescribing Information / MOA [drugs.com]
- 4. Nicardipine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy, in the treatment of angina pectoris, hypertension and related cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of haemodynamic responses to this compound and nicardipine in an experimental model of acute congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The fourth-generation Calcium channel blocker: this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cildip | 10 mg | Tablet | সিলডিপ ১০ মি.গ্রা. ট্যাবলেট | Opsonin Pharma Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Dual L/N-type Ca [japi.org]
- 11. This compound, a slow-acting Ca2+ channel blocker, induces relaxation in porcine coronary artery: role of endothelial nitric oxide and [Ca2+]i - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of anti-anginal effect of this compound with those of nicardipine and nifedipine in the vasopressin-induced angina model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nicardipine - Wikipedia [en.wikipedia.org]
- 15. Nicardipine for angina pectoris at rest and coronary arterial spasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Therapy for angina pectoris: comparison of nicardipine with other antianginal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the anti-anginal efficacy of nicardipine and nifedipine in patients receiving atenolol: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. tga.gov.au [tga.gov.au]
- 21. ahajournals.org [ahajournals.org]
- 22. Exercise tolerance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asnc.org [asnc.org]
A Comparative Guide: Cilnidipine's Superiority Over Amlodipine in Attenuating Proteinuria in Chronic Kidney Disease Models
Introduction: The Pressing Challenge of Proteinuria in Chronic Kidney Disease
Chronic Kidney Disease (CKD) represents a growing global health crisis, characterized by a progressive loss of kidney function. A key indicator and independent risk factor for the progression of CKD is proteinuria—the presence of excess protein in the urine.[1] This condition signifies damage to the glomeruli, the kidney's delicate filtering units, and is strongly associated with adverse renal and cardiovascular outcomes.[1]
Hypertension is a frequent companion to CKD, both a cause and a consequence of declining renal function. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy. However, not all CCBs are created equal when it comes to their effects on the kidney. While amlodipine, a widely used L-type CCB, effectively lowers blood pressure, a growing body of evidence from preclinical models and clinical trials suggests that cilnidipine, a dual L/N-type CCB, offers a distinct advantage in reducing proteinuria.[2][3][4][5] This guide provides an in-depth comparison, grounded in experimental data, to elucidate the mechanistic underpinnings of this compound's superior renoprotective profile.
Part 1: The Mechanistic Divide: Why Dual L/N-Type Blockade Matters
The fundamental difference between this compound and amlodipine lies in their targets. While both block L-type calcium channels in vascular smooth muscle to induce vasodilation, this compound possesses an additional, crucial action: the blockade of N-type calcium channels.[6][7] This dual-action profile translates into distinct physiological effects on the systems that regulate renal function.
Amlodipine: The L-Type Specialist
Amlodipine, a third-generation dihydropyridine CCB, exerts its antihypertensive effect by exclusively blocking L-type calcium channels.[8] This leads to potent vasodilation of peripheral arteries. However, within the kidney, this action is predominantly on the afferent (inlet) arteriole of the glomerulus. This selective dilation, without a corresponding effect on the efferent (outlet) arteriole, can paradoxically increase the pressure within the glomeruli (intraglomerular pressure).[9] This elevated pressure can exacerbate protein leakage across the glomerular filtration barrier, potentially worsening proteinuria even as systemic blood pressure is controlled.[8][9] Furthermore, the potent vasodilation caused by amlodipine can trigger a reflex activation of the sympathetic nervous system (SNS), leading to increased heart rate and renin release, which can be detrimental in CKD.[10][11]
This compound: The Dual-Action Strategist
This compound's unique advantage stems from its ability to block N-type calcium channels, which are densely located on sympathetic nerve terminals.[7][12] By inhibiting these channels, this compound directly suppresses the release of norepinephrine, a key neurotransmitter of the SNS.[6][13] This sympatholytic effect has profound implications for the kidney:
-
Balanced Vasodilation: The inhibition of sympathetic tone leads to the dilation of the efferent arteriole, complementing the L-type channel-mediated dilation of the afferent arteriole.[1][5] This balanced vasodilation reduces intraglomerular pressure, a primary mechanism for its potent anti-proteinuric effect.[12]
-
Suppression of the Renin-Angiotensin System (RAS): Sympathetic nerves stimulate renin release from the kidneys. By blocking this stimulation, this compound downregulates the entire renin-angiotensin-aldosterone system (RAAS), reducing levels of angiotensin II—a potent vasoconstrictor and pro-fibrotic molecule.[6][14]
-
Direct Podocyte Protection: Emerging evidence suggests that this compound may have direct protective effects on podocytes, the specialized cells that form the final barrier to protein filtration in the glomerulus. Studies have shown that this compound can suppress podocyte injury, possibly by inhibiting N-type calcium channels expressed on these cells.[2][12]
The following diagram illustrates the differential signaling pathways of amlodipine and this compound.
Caption: Differential Mechanisms of Amlodipine and this compound.
Part 2: The Experimental Evidence: A Head-to-Head Comparison
The theoretical advantages of this compound's dual blockade are robustly supported by data from various preclinical CKD models and clinical studies.
Insights from Animal Models of CKD
Researchers utilize several well-established animal models to simulate human CKD, including spontaneously hypertensive rats (SHR), models of renal mass reduction (e.g., 5/6 nephrectomy), and chemically-induced nephropathy (e.g., L-NAME or adenine-induced).[15][16] Across these models, this compound consistently demonstrates superior anti-proteinuric effects compared to amlodipine, often independent of its blood pressure-lowering effects.
A study in spontaneously hypertensive rats with nephropathy (SHR/ND) showed that while both drugs lowered blood pressure, this compound suppressed proteinuria to a much greater extent than amlodipine.[2] This superior effect was linked to the preservation of podocyte structure and function, with this compound-treated rats showing restored expression of key podocyte proteins like podocin and nephrin.[2] In another model using L-NAME (a nitric oxide synthase inhibitor) and a high-salt diet to induce hypertension and renal damage, this compound significantly decreased proteinuria and urinary angiotensin II levels, whereas amlodipine's effects were less pronounced.[6][7]
| Preclinical Study Summary | ||||
| Study Focus | Animal Model | This compound Effect on Proteinuria | Amlodipine Effect on Proteinuria | Key Mechanistic Insight |
| Podocyte Injury[2] | Spontaneously Hypertensive Rat with Nephropathy (SHR/ND) | Significant suppression | Initial attenuation, but less effective long-term | Protection of podocytes via N-type channel inhibition |
| Hypertensive Renal Injury[6] | L-NAME + High Salt Rat Model | Significant decrease | Not evaluated in this specific study, but other studies show less effect[9] | Reduction of urinary Angiotensin II and renal ACE expression |
| Glomerular Hemodynamics[12] | Spontaneously Hypertensive Rat (SHR) | Significant suppression of proteinuria and albuminuria | Not evaluated in this specific study, but other studies show less effect[9] | Attenuation of glomerular hypertension |
Corroboration from Clinical Trials
The compelling evidence from animal models has been translated into clinical practice. The this compound versus Amlodipine Randomized Trial for Evaluation in Renal Disease (CARTER) study demonstrated that in hypertensive CKD patients already on renin-angiotensin system inhibitors, adding this compound significantly reduced proteinuria compared to adding amlodipine.[1][7] Other clinical studies have consistently shown that switching from other CCBs to this compound results in a significant reduction in urinary protein and albumin excretion, often without a further decrease in blood pressure, highlighting its specific renoprotective actions.[5][13][17]
| Clinical Study Summary | |||
| Study | Patient Population | This compound Group Outcome | Amlodipine/Control Group Outcome |
| Tsuchihashi et al.[17] | Hypertensive patients with proteinuria >0.2 g/day | -36% change in urinary protein (p<0.01) | +0.4% change in urinary protein (ns) |
| CARTER Study[1][7] | Hypertensive CKD patients on RAS inhibitors | Significant reduction in proteinuria | No significant change in proteinuria |
| Maheswari et al.[5] | Diabetic CKD patients on Losartan | Significant decrease in Urine Protein Creatinine Ratio (PCR) | No significant change in PCR |
| Morita et al. | Hypertensive patients with renal disease | Suppressed the increase in proteinuria (4% of baseline) | Significant increase in proteinuria (87% of baseline) |
Part 3: Standardized Protocols for Preclinical Evaluation
To ensure the reproducibility and validity of findings when comparing agents like this compound and amlodipine, standardized experimental protocols are essential.
Experimental Workflow Overview
The following diagram outlines a typical workflow for a comparative preclinical study.
Caption: Standard Preclinical Experimental Workflow.
Protocol 1: Induction of Hypertensive CKD Model (L-NAME/Salt)
This model reliably induces hypertension, proteinuria, and renal fibrosis.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
N(G)-nitro-L-arginine methyl ester (L-NAME)
-
Standard rat chow
-
High-salt (4% NaCl) rat chow
-
Drinking water
Procedure:
-
Acclimatization: House rats in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week with free access to standard chow and water.
-
Baseline Data: Record baseline body weight, systolic blood pressure (using the tail-cuff method), and collect 24-hour urine for baseline proteinuria measurement.
-
Induction:
-
Confirmation: Continue the L-NAME and high-salt regimen. The development of hypertension and significant proteinuria typically occurs within 2-4 weeks.
-
Randomization: Once the disease model is established, randomize the animals into treatment groups (e.g., Vehicle control, this compound, Amlodipine).
Protocol 2: Quantification of Proteinuria
The Urine Protein-to-Creatinine Ratio (UPCR) is the gold standard for quantifying proteinuria in random urine samples, as it corrects for variations in urine concentration.[18][19]
Materials:
-
Metabolic cages for 24-hour urine collection
-
Centrifuge and microtubes
-
Protein assay kit (e.g., Pyrogallol Red method or Benzethonium Chloride turbidimetric method)[18][20]
-
Creatinine assay kit (e.g., Jaffe reaction-based)
-
Spectrophotometer or plate reader
Procedure:
-
Urine Collection: Place individual rats in metabolic cages for 24 hours with free access to water but not food (to prevent sample contamination).
-
Sample Processing:
-
Measure and record the total 24-hour urine volume.
-
Transfer an aliquot of the collected urine into a microtube.
-
Centrifuge the aliquot at ~2000 x g for 10 minutes to pellet any debris.
-
Carefully collect the supernatant for analysis.
-
-
Protein Measurement: Following the manufacturer's instructions for the chosen protein assay kit, measure the urine protein concentration (in mg/dL).
-
Creatinine Measurement: Following the manufacturer's instructions for the chosen creatinine assay kit, measure the urine creatinine concentration (in mg/dL).
-
Calculation of UPCR:
-
UPCR = [Urine Protein Concentration (mg/dL)] / [Urine Creatinine Concentration (mg/dL)]
-
The resulting UPCR is a unitless ratio. A UPCR > 0.5 in rats is generally considered indicative of significant proteinuria.[21]
-
Conclusion: A Clear Mechanistic and Evidentiary Advantage
The evidence presented in this guide demonstrates a clear superiority of this compound over amlodipine in reducing proteinuria in CKD models. This advantage is not merely an incremental improvement but is rooted in a distinct pharmacological mechanism: the dual blockade of L-type and N-type calcium channels. By suppressing sympathetic nervous system overactivity, this compound normalizes intraglomerular pressure, downregulates the RAAS, and confers direct protection to the glomerular filtration barrier.[2][6][12]
For researchers and drug development professionals, this distinction is critical. It underscores the importance of looking beyond systemic blood pressure reduction and considering the nuanced intrarenal hemodynamic and neurohormonal effects of antihypertensive agents. The success of this compound highlights a promising therapeutic strategy for CKD: targeting the intertwined pathways of hypertension and sympathetic overactivity to achieve true renoprotection. Future research should continue to explore the long-term benefits of N-type calcium channel blockade and its potential in a broader range of kidney diseases.
References
- 1. This compound effectively reduces low-grade albuminuria in hypertensive chronic kidney disease patients | Diálisis y Trasplante [elsevier.es]
- 2. This compound suppresses podocyte injury and proteinuria in metabolic syndrome rats: possible involvement of N-type calcium channel in podocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mountzionmedicalcollege.com [mountzionmedicalcollege.com]
- 5. ijbcp.com [ijbcp.com]
- 6. This compound: An L- and N-Type Blocker of Calcium Channels Ameliorating Renal Damage in Experimental Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. droracle.ai [droracle.ai]
- 9. ahajournals.org [ahajournals.org]
- 10. Renal Responses to Chronic Suppression of Central Sympathetic Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. N-type Calcium Channel Inhibition With this compound Elicits Glomerular Podocyte Protection Independent of Sympathetic Nerve Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protective Actions of this compound: Dual L/N-Type Calcium Channel Blocker Against Hypertensive Renal Injury in Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. researchgate.net [researchgate.net]
- 16. A Review on Animal Models of Chronic Kidney Disease- An Update – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Anti-proteinuric effect of an N-type calcium channel blocker, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of two methods of measuring the urinary protein concentration for the determination of the urinary protein to creatinine ratio in various animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Proteinuria in dogs and cats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Proteinuria — IRIS [iris-kidney.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Cilnidipine for Laboratory Professionals
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. This extends beyond the bench to the responsible management of chemical waste. Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker, is increasingly utilized in research for its unique dual-blocking action on L-type and N-type calcium channels.[1] As its use in preclinical and clinical research expands, a clear understanding of its proper disposal is essential to ensure personnel safety and environmental protection.
This guide provides an in-depth, scientifically-grounded framework for the proper disposal of this compound and its associated waste streams in a laboratory setting. Moving beyond a simple checklist, we will explore the rationale behind these procedures, rooted in the chemical properties of this compound, regulatory guidelines, and a commitment to environmental stewardship.
The imperative for Proper Disposal: Understanding the Context
While some Safety Data Sheets (SDS) may indicate that this compound is not classified as a "Hazardous Chemical" under the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, this does not permit indiscriminate disposal.[2] The same SDS often advises against discharge into drains or the environment and recommends disposal by a licensed hazardous material disposal company.[2] This precautionary approach is crucial for several reasons:
-
Environmental Persistence and Ecotoxicity: There is a notable lack of comprehensive ecotoxicity data for this compound.[2][3] However, the broader class of pharmaceuticals is recognized as an environmental concern due to potential impacts on aquatic life and ecosystems.[4] Studies on this compound's degradation show that it breaks down under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions, forming various degradation products.[5][6][7] The environmental fate and potential toxicity of these byproducts are not well-characterized, necessitating a cautious approach to disposal.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Even if a substance is not explicitly listed as a hazardous waste, improper disposal can lead to regulatory scrutiny and potential penalties. Many states have their own, often stricter, regulations regarding pharmaceutical waste.[10] A blanket prohibition on "sewering" (flushing down the drain) of hazardous waste pharmaceuticals is in effect nationwide.[10]
-
Active Pharmaceutical Ingredient (API) Potency: this compound is a potent pharmacological agent designed to have a biological effect at low concentrations.[11] Its release into the environment, even in small quantities, could have unintended consequences for non-target organisms.
Waste Stream Identification and Segregation: A Decision-Making Framework
Effective disposal begins with accurate identification and segregation of waste at the point of generation. For this compound, laboratory waste can be broadly categorized as follows:
| Waste Category | Examples | Disposal Recommendation | Rationale |
| Bulk/Unused this compound | Expired or surplus pure this compound powder, unused concentrated stock solutions. | Hazardous Chemical Waste | High concentration of the active pharmaceutical ingredient. Potential for significant environmental impact if disposed of improperly. |
| Trace-Contaminated Labware | Empty vials, flasks, beakers, pipette tips, and gloves with minimal residual this compound. | Hazardous Chemical Waste (unless properly decontaminated) | To prevent the release of even small amounts of the API into the environment. |
| Aqueous Solutions | Dilute working solutions, buffer solutions containing this compound. | Hazardous Chemical Waste | Introduction of APIs into wastewater treatment systems is a significant environmental concern. |
| Contaminated Sharps | Needles and syringes used for administering this compound solutions. | Sharps Container for Chemical Contamination | Poses a dual risk of physical injury and chemical exposure. |
Disposal Protocols: Step-by-Step Guidance
The following protocols provide a clear, actionable framework for managing this compound waste.
Protocol 1: Disposal of Bulk/Unused this compound and Concentrated Solutions
-
Containerization:
-
Place solid this compound waste in a clearly labeled, sealable, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle).
-
Collect concentrated liquid waste in a compatible, leak-proof container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, away from drains, and has secondary containment to capture any potential leaks.
-
-
Disposal:
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of bulk this compound in the regular trash or down the drain.[12]
-
Protocol 2: Management of Trace-Contaminated Labware
Option A: Disposal as Hazardous Waste
-
Collection: Place all non-sharp, trace-contaminated items (gloves, pipette tips, empty vials) into a designated hazardous waste bag or container.
-
Labeling and Storage: Follow the same labeling and storage procedures as for bulk this compound waste.
-
Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Option B: Decontamination and Disposal (for Glassware)
For reusable glassware, a thorough decontamination process is required before it can be considered for regular washing.
-
Initial Rinse:
-
Perform an initial rinse with an appropriate organic solvent in which this compound is soluble (e.g., acetone, methanol).
-
Crucially, this first rinseate must be collected and disposed of as hazardous chemical waste. [12]
-
-
Secondary Rinse:
-
Perform a second rinse with the same solvent and collect it as hazardous waste.
-
-
Washing:
Protocol 3: Disposal of Contaminated Sharps
-
Containerization: Immediately place any needles, syringes, or other sharps contaminated with this compound into a designated, puncture-resistant sharps container for chemically contaminated sharps.[17]
-
Labeling: The sharps container must be clearly labeled as "Chemically Contaminated Sharps" and should also indicate the presence of this compound.
-
Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS department. These containers are typically incinerated by a specialized waste management facility.
Visualizing the Disposal Workflow
To aid in decision-making, the following diagram illustrates the proper segregation and disposal pathway for this compound-related waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to scientific integrity, safety, and environmental responsibility. While this compound may not be formally classified as a hazardous waste in all jurisdictions, its nature as a potent API and the lack of comprehensive environmental impact data mandate a conservative and cautious approach. By implementing the detailed protocols outlined in this guide, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby fostering a culture of safety and sustainability in their scientific endeavors.
References
- 1. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. fishersci.com [fishersci.com]
- 4. Occurrence, ecotoxicological effects and risk assessment of antihypertensive pharmaceutical residues in the aquatic environment--A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced degradation profiling of this compound: A multi-technique characterization using UHPLC–MS, HRMS, Prep-HPLC and NMR | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. Isolation and characterization of novel degradation products in this compound by LC-QTOF-MS/MS, LCMS n , 2D-NMR and FTIR - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C7NJ02781H [pubs.rsc.org]
- 8. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Content Retired - Compliance Assistance Centers [caiweb.com]
- 11. verification.fda.gov.ph [verification.fda.gov.ph]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. 清洁实验室玻璃器皿 [sigmaaldrich.com]
- 14. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. watersciences.unl.edu [watersciences.unl.edu]
- 16. How To [chem.rochester.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
